molecular formula C12H20N2O3 B1446762 tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate CAS No. 1784807-21-1

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Cat. No.: B1446762
CAS No.: 1784807-21-1
M. Wt: 240.3 g/mol
InChI Key: PDTLUVMGYJWBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1) is a high-purity chemical building block with a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol . This compound features a diazabicyclo[3.2.2]nonane scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to privileged scaffolds like 3,7-diazabicyclo[3.3.1]nonane (bispidine) found in biologically active compounds . Such bicyclic frameworks are commonly explored as key synthons in the construction of potential therapeutic agents. Researchers value this compound for its synthetic utility in developing novel molecular entities. While specific biological data for this exact molecule is limited in public literature, analogous diazabicyclic nonane scaffolds are frequently investigated for their potential to interact with central nervous system targets, such as nicotinic acetylcholine receptors (nAChRs), and are utilized in the development of various pharmacologically active molecules . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's utility in multi-step synthetic sequences. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(7-14)13-10(8)15/h8-9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTLUVMGYJWBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784807-21-1
Record name tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis leverages a strategically planned sequence beginning with the mono-alkylation of N-Boc-piperazine, followed by a second alkylation and a key intramolecular Dieckmann condensation to construct the bicyclic core. Subsequent decarboxylation yields the target molecule. This guide details the experimental protocols, discusses the underlying reaction mechanisms, and offers insights into the significance of the diazabicyclo[3.2.2]nonane framework in modern drug discovery.

Introduction

The Diazabicyclo[3.2.2]nonane Scaffold in Medicinal Chemistry

Bicyclic nitrogen-containing heterocycles are privileged structures in drug discovery due to their conformational rigidity and three-dimensional complexity, which allow for precise presentation of pharmacophoric elements. The 3,6-diazabicyclo[3.2.2]nonane core, in particular, offers a unique topographical arrangement of nitrogen atoms, making it an attractive scaffold for targeting a variety of biological receptors and enzymes. Its constrained nature reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Several derivatives of this and related diazabicyclic systems have shown promise in areas such as neuroscience and infectious diseases[1][2].

Significance of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

The title compound is a versatile building block for the synthesis of more complex molecules. The presence of a ketone at the 7-position provides a handle for further functionalization, such as reductive amination to introduce diverse substituents. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective manipulation of the two nitrogens, enabling the synthesis of a wide array of derivatives. This strategic protection is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

Overview of Synthetic Strategies

The construction of the 3,6-diazabicyclo[3.2.2]nonane ring system is most effectively approached through an intramolecular cyclization strategy. The Dieckmann condensation, a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, is a powerful tool for the formation of five- and six-membered rings and is well-suited for this purpose[3][4][5]. This guide will focus on a linear synthesis that culminates in a Dieckmann cyclization to form the desired bicyclic ketone.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward path from commercially available starting materials. The key disconnection is the intramolecular C-C bond formed during the Dieckmann condensation, which simplifies the bicyclic structure to a substituted piperazine diester. This diester can be conceptually assembled from N-Boc-piperazine through sequential alkylations.

Retrosynthesis Target tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Diester Diethyl 4-(tert-butoxycarbonyl)piperazine-1,3-dicarboxylate Target->Diester Dieckmann Condensation & Decarboxylation Monoester tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate Diester->Monoester Alkylation EtBromoacetate Ethyl bromoacetate Diester->EtBromoacetate BocPip N-Boc-piperazine Monoester->BocPip Alkylation Monoester->EtBromoacetate

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the Dieckmann condensation step. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or appropriate staining agents. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) should be used to confirm the structure and purity of intermediates and the final product.

Step-by-Step Synthesis

Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This initial step involves the selective mono-alkylation of the commercially available N-Boc-piperazine. The use of a mild base and controlled stoichiometry is key to minimizing the formation of the dialkylated byproduct.

  • Procedure:

    • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired mono-alkylated product.

  • Causality: The use of potassium carbonate as a base is sufficient to deprotonate the secondary amine of N-Boc-piperazine for the nucleophilic attack on ethyl bromoacetate, while being mild enough to control the reaction and favor mono-alkylation[6]. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Step 2: Synthesis of Diethyl 4-(tert-butoxycarbonyl)piperazine-1,3-dicarboxylate

The second ester arm is introduced in this step, setting the stage for the intramolecular cyclization.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • After stirring for 30 minutes, add ethyl bromoacetate (1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

  • Causality: A strong base is required to deprotonate the carbon alpha to the ester, forming an enolate which then undergoes alkylation. The low temperature is crucial to control the reactivity of the strong base and prevent side reactions.

Step 3: Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate via Dieckmann Condensation and Decarboxylation

This is the key ring-forming step. The Dieckmann condensation is a powerful method for creating cyclic β-keto esters[4][5][7].

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0 °C, add a solution of the diester from Step 2 (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to 0 °C and cautiously quench with a mixture of acetic acid in water until the evolution of gas ceases.

    • Heat the quenched reaction mixture to reflux for an additional 4-6 hours to effect decarboxylation.

    • Cool the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the final product.

  • Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of one of the ester groups, initiating the intramolecular cyclization[7]. The subsequent acidic workup and heating promote the hydrolysis and decarboxylation of the resulting β-keto ester to give the desired bicyclic ketone.

Characterization Data
CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm) HighlightsExpected MS (m/z)
tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylateC₁₂H₂₀N₂O₃240.301.4-1.5 (s, 9H, C(CH₃)₃); 2.8-4.0 (m, 10H, ring protons). The exact chemical shifts and multiplicities will depend on the conformational dynamics of the bicyclic system. Signals for the methylene groups adjacent to the ketone and the nitrogen atoms will be distinct.[M+H]⁺ = 241.15

Mechanistic Insights and Process Optimization

The Key Cyclization Step: Dieckmann Condensation

The Dieckmann condensation proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic α-proton of the β-keto ester product by the ethoxide byproduct.

Dieckmann_Mechanism cluster_0 Dieckmann Condensation cluster_1 Decarboxylation Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate + Base - H⁺ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEster β-Keto Ester Product Tetrahedral->BetaKetoEster - EtO⁻ BetaKetoEster_Decarb β-Keto Ester Enol Enol Intermediate BetaKetoEster_Decarb->Enol + H₃O⁺, Δ - EtOH, - CO₂ FinalProduct Final Ketone Enol->FinalProduct Tautomerization

Caption: Mechanism of the Dieckmann condensation and subsequent decarboxylation.

Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an essential feature of this synthetic strategy. It serves two primary purposes:

  • Deactivation: It deactivates the nitrogen to which it is attached, preventing it from participating in unwanted side reactions, such as acting as a nucleophile.

  • Directing Group: It allows for the selective functionalization of the other nitrogen atom in the piperazine ring. The Boc group is stable under the basic conditions of the alkylation and Dieckmann condensation steps but can be readily removed under acidic conditions if further manipulation of the protected nitrogen is desired.

Critical Process Parameters and Troubleshooting
  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture, as water will quench the strong base and hydrolyze the esters. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Base Selection: While sodium hydride is commonly used, other strong, non-nucleophilic bases such as potassium tert-butoxide or NaHMDS can also be effective. The choice of base may influence the reaction rate and yield.

  • Purification: The intermediates and final product are amenable to silica gel chromatography. Careful selection of the eluent system is necessary to achieve good separation, especially for the mono- and di-alkylated piperazine intermediates.

Applications in Drug Development

The tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The ketone can be elaborated through various chemical transformations, and the Boc-protected amine can be deprotected and further functionalized.

Applications Scaffold tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate ReductiveAmination Reductive Amination Scaffold->ReductiveAmination R-NH₂, NaBH(OAc)₃ AmineDerivative 7-Amino Derivative ReductiveAmination->AmineDerivative Deprotection Boc Deprotection DeprotectedScaffold 3,6-Diazabicyclo[3.2.2]nonan-7-one Deprotection->DeprotectedScaffold AmineDerivative->Deprotection TFA or HCl Acylation Acylation/Alkylation DeprotectedScaffold->Acylation R'-COCl or R'-X FinalCandidate Drug Candidate Acylation->FinalCandidate

Caption: Derivatization of the title compound into a hypothetical drug candidate.

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.

  • Ethyl Bromoacetate: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong Bases (LDA, NaHMDS): Are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. It should be tested for peroxides before use, especially before distillation.

Conclusion

The synthesis of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate presented in this guide is a logical and feasible route based on well-established organic reactions. The key to this synthesis is the successful execution of the intramolecular Dieckmann condensation to form the bicyclic core. This versatile building block holds significant potential for the development of novel therapeutics by providing a rigid and functionalizable scaffold for medicinal chemists.

References

  • Clive, D. L. J., & Aboussafy, C. L. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. European Journal of Organic Chemistry, 2008(32), 5426-5435. [Link]

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. [Link]

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-31. [Link]

  • Gao, D., et al. (2016). Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal, 22(34), 12016-12025. [Link]

  • Wikipedia. (2023). Dieckmann condensation. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Montclair State University. (2017). and [3.2.1]-3-azabicyclic diamines. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bridged Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among these, saturated bicyclic scaffolds have emerged as "privileged structures," providing a rigid framework that can reduce conformational flexibility and enhance binding affinity to biological targets. The diazabicyclo[3.2.2]nonane core, a unique bridged bicyclic system, represents a significant class of these scaffolds. This guide focuses on a key derivative, tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS Number: 1784807-21-1), a versatile building block for the synthesis of complex, biologically active molecules.

The incorporation of the tert-butoxycarbonyl (Boc) protecting group at the 3-position allows for selective functionalization at the 6-position, making this molecule an invaluable intermediate in the construction of diverse chemical libraries. The presence of the ketone at the 7-position offers a further point for chemical modification, such as reduction to an alcohol or reductive amination, expanding its synthetic utility. This guide will provide an in-depth overview of its chemical properties, a plausible synthetic strategy based on related structures, and its applications in the field of drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the drug-like characteristics of its derivatives. The key properties of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 1784807-21-1[1]
Molecular Formula C₁₂H₂₀N₂O₃[1][2]
Molecular Weight 240.30 g/mol [1][2]
Monoisotopic Mass 240.1474 Da[3]
XLogP3 (Predicted) 0.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 58.6 Ų[2]
Complexity 335[2]

Synthetic Strategy: A Representative Protocol

A common and powerful method for the synthesis of related diazabicyclo[3.3.1]nonane systems is the double Mannich reaction[5][6]. This approach involves the condensation of a cyclic ketone, an amine, and formaldehyde to construct the bicyclic core. A similar strategy could likely be adapted for the synthesis of the [3.2.2]nonane system.

Below is a representative, multi-step protocol for the synthesis of a related compound, tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, which illustrates the key chemical transformations that would likely be involved in the synthesis of the title compound. This protocol is provided for illustrative purposes to showcase the general synthetic logic.

Representative Synthesis of a Related Scaffold: tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate[5]

Step 1: Synthesis of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate via Double Mannich Reaction

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) in methanol (40 mL), add acetic acid (2.9 mL, 50.9 mmol) and benzylamine (5.5 mL, 50.4 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add paraformaldehyde (4.5 g, 150 mmol) and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired product.

Causality behind Experimental Choices:

  • Methanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.

  • Acetic Acid: Acts as a catalyst to facilitate the formation of the iminium ion intermediates required for the Mannich reaction.

  • Benzylamine: Serves as one of the nitrogen sources for the bicyclic ring and the benzyl group can be removed in a later step.

  • Paraformaldehyde: A stable source of formaldehyde, which is the one-carbon component in the Mannich reaction.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to neutralize the acetic acid and remove water-soluble impurities.

  • Chromatography: Necessary for the purification of the product from side-products and unreacted starting materials.

Step 2: Reduction of the Carbonyl Group

  • In a round-bottom flask equipped with a reflux condenser, dissolve the product from Step 1 (18.9 g, 57.2 mmol) in diethylene glycol (150 mL).

  • Add sodium hydroxide (10.0 g, 250 mmol) and hydrazine hydrate (80%, 10.0 mL, 160 mmol).

  • Heat the mixture at 125 °C under reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzyl protected bispidine.

Causality behind Experimental Choices:

  • Wolff-Kishner Reduction: This is a classic method for the reduction of a ketone to a methylene group under basic conditions, which is compatible with the other functional groups in the molecule.

  • Diethylene Glycol: A high-boiling solvent necessary for the temperatures required for the Wolff-Kishner reaction.

  • Sodium Hydroxide and Hydrazine Hydrate: The reagents for the formation of the hydrazone intermediate and its subsequent reduction.

Step 3: Debenzylation to Afford the Final Product

  • Dissolve the N-benzyl bispidine from Step 2 (10.0 g, 31.6 mmol) in methanol (150 mL).

  • Add 10% palladium on carbon (1.0 g) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.

Causality behind Experimental Choices:

  • Catalytic Hydrogenation: This is a standard and clean method for the removal of a benzyl protecting group from a nitrogen atom.

  • Palladium on Carbon: A heterogeneous catalyst that is highly effective for this transformation and can be easily removed by filtration.

  • Hydrogen Atmosphere: The source of hydrogen for the reductive cleavage of the carbon-nitrogen bond.

  • Celite Filtration: A filtration aid that ensures the complete removal of the fine palladium catalyst.

Applications in Drug Discovery and Development

The rigid diazabicyclo[3.2.2]nonane scaffold is of significant interest to medicinal chemists due to its ability to present substituents in well-defined spatial orientations. This can lead to improved potency and selectivity for a given biological target. Several derivatives of 3-azabicyclo[3.2.2]nonanes have been synthesized and evaluated for their antiprotozoal activities, showing promise against Plasmodium falciparum and Trypanosoma brucei rhodesiense[7].

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate serves as a key building block for accessing a variety of more complex molecules. The Boc-protected nitrogen allows for selective reactions at the other nitrogen atom, while the ketone provides a handle for further diversification. This strategic positioning of functional groups makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

The following diagram illustrates the logical workflow of how this building block can be utilized in a drug discovery program.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification and Library Generation cluster_2 Drug Discovery Cascade start Starting Materials scaffold tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate start->scaffold Multi-step Synthesis diversify_N6 Functionalization at N6 (e.g., Alkylation, Acylation) scaffold->diversify_N6 diversify_C7 Modification at C7 (e.g., Reduction, Reductive Amination) scaffold->diversify_C7 library Diverse Compound Library diversify_N6->library diversify_C7->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Synthetic utility of the title compound in a drug discovery workflow.

Conclusion

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and strategically placed functional groups make it an ideal starting point for the synthesis of novel, biologically active compounds. While a specific published synthesis protocol remains to be widely disseminated, the general principles of forming such bicyclic systems are well-established. The continued exploration of derivatives based on this and related scaffolds holds significant promise for the discovery of new therapeutics to address a range of diseases.

References

  • Angene Chemical. tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. [Link]

  • abcr GmbH. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, 95%. [Link]

  • PubChem. tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. [Link]

  • PubChemLite. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • BU CyberSec Lab. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Sheffield Hallam University Research Archive. A Sheffield Hallam University thesis. [Link]

  • ResearchGate. Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. [Link]

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]

  • Google Patents. Method for the synthesis of irinotecan.
  • MDPI. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

  • PMC. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]

  • MDPI. Sphaerococcenol A Derivatives: Design, Synthesis, and Cytotoxicity. [Link]

  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

Sources

Spectroscopic Characterization of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive data to offer a detailed analysis, supplemented by established, field-proven experimental protocols.

Introduction

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (Molecular Formula: C₁₂H₂₀N₂O₃, Molecular Weight: 240.30 g/mol ) is a saturated bicyclic amine derivative featuring a constrained diazabicyclo[3.2.2]nonane core.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a ketone functionality within the bicyclic framework makes it a versatile intermediate for the synthesis of complex nitrogen-containing scaffolds. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets with high specificity and affinity. The rigid conformation of the bicyclic system provides a unique three-dimensional arrangement of functional groups, which is often sought after in the design of novel therapeutic agents.

Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds. This guide provides a detailed interpretation of its predicted spectroscopic data, offering a benchmark for researchers working with this molecule.

Molecular Structure and Atom Numbering

The structural integrity of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is the foundation of its spectroscopic signature. The atom numbering convention used throughout this guide is presented below.

Caption: Molecular structure and atom numbering of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: NMR Data Acquisition

A general procedure for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] The choice of solvent is critical as it can influence chemical shifts. For this guide, predictions are based on CDCl₃.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Record the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the carbon spectrum using a proton-decoupled pulse sequence. A larger quantity of the sample (50-100 mg) and a longer acquisition time may be necessary to obtain a spectrum with adequate signal intensity.[2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in CDCl₃ is summarized in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2 - 3.8m2HH-2, H-5 (Bridgehead)
~3.6 - 3.2m4HH-4, H-8
~2.8 - 2.5m2HH-9
~2.0s (br)1HN-H (N6)
~1.9 - 1.6m2HH-9'
1.48s9HC(CH₃)₃ (Boc)

Interpretation:

The ¹H NMR spectrum is characterized by a series of complex multiplets in the aliphatic region, corresponding to the protons of the bicyclic core. The bridgehead protons (H-2 and H-5) are expected to resonate at a relatively downfield position due to their proximity to the nitrogen atoms. The protons on the carbons adjacent to the nitrogen atoms (H-4 and H-8) will also be shifted downfield. The nine protons of the tert-butyl group of the Boc protecting group are expected to appear as a sharp singlet at approximately 1.48 ppm, a characteristic feature for this group. The amide proton (N-H) at the N6 position is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is detailed in the following table.

Chemical Shift (ppm)Assignment
~208C=O (C7)
~155C=O (Boc)
~80C (CH₃)₃ (Boc)
~55 - 45C1, C2, C4, C5, C8
~30 - 25C9
28.5C(C H₃)₃ (Boc)

Interpretation:

The ¹³C NMR spectrum is expected to show two signals in the downfield region corresponding to the two carbonyl carbons: the ketone at C7 (~208 ppm) and the carbamate of the Boc group (~155 ppm). The quaternary carbon of the tert-butyl group is predicted to appear around 80 ppm, while the methyl carbons of the Boc group will give a strong signal at approximately 28.5 ppm. The remaining signals for the carbon atoms of the bicyclic framework are expected in the aliphatic region between 25 and 55 ppm. The exact chemical shifts can be influenced by the conformational rigidity of the bicyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[5]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, the crystal can be cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.[5]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group
~3350Medium, SharpN-H Stretch (Amide)
2975-2850StrongC-H Stretch (Aliphatic)
~1720StrongC=O Stretch (Ketone)
~1690StrongC=O Stretch (Boc Carbamate)
~1450MediumC-H Bend (Alkyl)
~1250StrongC-N Stretch
~1160StrongC-O Stretch (Carbamate)

Interpretation:

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone carbonyl (C7=O) stretch is predicted around 1720 cm⁻¹, while the carbamate carbonyl of the Boc group should appear at a slightly lower wavenumber, around 1690 cm⁻¹. A sharp absorption band around 3350 cm⁻¹ is anticipated for the N-H stretch of the secondary amide. Strong C-H stretching vibrations from the aliphatic portions of the molecule will be observed in the 2975-2850 cm⁻¹ region. The presence of strong bands in the fingerprint region, particularly the C-N and C-O stretching vibrations, will further confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique suitable for analyzing polar and thermally labile molecules.[6]

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which desolvate to produce gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements.

Predicted Mass Spectrometry Data

The predicted m/z values for various adducts of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate are listed below.

AdductPredicted m/z
[M+H]⁺241.1547
[M+Na]⁺263.1366
[M+K]⁺279.1106

Interpretation:

In positive-ion mode ESI-MS, the compound is expected to be readily protonated to form the [M+H]⁺ ion at an m/z of 241.1547. The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is also common, and their detection can further confirm the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, which should be consistent with C₁₂H₂₁N₂O₃ for the protonated molecule.

Synthesis and Characterization Workflow

The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves multi-step sequences. A plausible synthetic approach and the subsequent analytical characterization workflow are depicted below.

Synthesis_and_Characterization_Workflow start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (Chromatography/Crystallization) synthesis->purification product tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Elucidation and Purity Assessment nmr->analysis ir->analysis ms->analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a detailed predictive spectroscopic analysis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided experimental protocols, serve as a valuable resource for the identification and characterization of this important synthetic intermediate. The structural insights derived from this spectroscopic data are crucial for ensuring the quality and purity of the compound, thereby supporting its application in drug discovery and development programs.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed prediction and interpretation of the NMR data based on fundamental principles and spectral data from analogous molecular scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of this important bicyclic amine derivative.

Introduction: Significance of the Bicyclic Scaffold

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a conformationally constrained diamine derivative. The bicyclo[3.2.2]nonane core imparts a rigid three-dimensional structure, which is highly desirable in the design of selective ligands for biological targets. The presence of a lactam, a Boc-protected amine, and a tertiary amine within this constrained framework offers multiple points for synthetic diversification, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Accurate structural confirmation is paramount in drug discovery and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this specific molecule.

Molecular Structure and Symmetry

The structure of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (Figure 1) reveals a lack of high-order symmetry. Consequently, all seven carbon atoms and all non-equivalent protons of the bicyclic framework are expected to be chemically distinct in the NMR spectra.

Figure 1. Structure of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is complex due to the rigid bicyclic system, which leads to distinct chemical environments and complex coupling patterns for the diastereotopic methylene protons. The analysis is based on the influence of adjacent electronegative atoms (N, O), the anisotropic effects of the carbonyl groups (amide and carbamate), and typical coupling constants observed in bicyclo[3.2.2]nonane systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H1, H5 (bridgehead)3.0 - 3.5m-Deshielded by adjacent nitrogen atoms.
H2, H4 (axial & equatorial)3.2 - 4.0mJgem ≈ 12-15 HzDiastereotopic protons adjacent to the Boc-protected nitrogen. Significant deshielding and complex splitting are expected.
H8, H9 (axial & equatorial)1.8 - 2.5mJgem ≈ 12-15 HzMethylene protons of the ethylene bridge. Less deshielded than protons adjacent to nitrogen.
NH (amide)6.5 - 8.0br s-The amide proton chemical shift is highly dependent on solvent and concentration.
t-Bu~1.45s-Characteristic singlet for the nine equivalent protons of the tert-butyl group.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 12 carbon atoms in the molecule (the three methyl carbons of the tert-butyl group are equivalent).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (Amide C=O)170 - 175Typical chemical shift for a lactam carbonyl carbon.
Boc (Carbamate C=O)154 - 156Characteristic chemical shift for the carbonyl carbon of a Boc protecting group.[1]
Boc (CMe₃)~80Quaternary carbon of the tert-butyl group attached to oxygen.[1]
C1, C5 (bridgehead)50 - 60Bridgehead carbons adjacent to nitrogen.
C2, C445 - 55Carbons adjacent to the Boc-protected nitrogen.
C8, C925 - 35Carbons of the ethylene bridge.
Boc (CH₃)~28Methyl carbons of the tert-butyl group.[1]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, the following experimental protocol is recommended.

5.1. Sample Preparation

  • Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d is a good starting point for its excellent solubilizing properties for many organic molecules.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

5.2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex multiplets in the ¹H spectrum.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

5.3. ¹H NMR Acquisition Parameters

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

5.4. ¹³C NMR Acquisition Parameters

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.

5.5. 2D NMR Experiments

To aid in the definitive assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for assigning quaternary carbons and piecing together the molecular framework.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_NMR ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR assign_H1 Assign ¹H Signals TwoD_NMR->assign_H1 assign_C13 Assign ¹³C Signals assign_H1->assign_C13 structure Structural Confirmation assign_C13->structure

Figure 2. Experimental workflow for NMR analysis.

Potential Challenges and Troubleshooting

  • Signal Overlap: In the ¹H NMR spectrum, significant overlap of the methylene proton signals is anticipated. Higher magnetic field strengths and 2D NMR techniques are essential for complete resolution and assignment.

  • Conformational Dynamics: The bicyclic system may exhibit some degree of conformational flexibility, which could lead to broadened signals at room temperature. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes.

  • Amide NH Signal: The amide proton signal may be broad and its chemical shift can be highly variable. In deuterated methanol (MeOD), this proton will exchange with deuterium and the signal will disappear, which can be a useful diagnostic tool.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. The provided spectral predictions, coupled with the detailed experimental protocol, offer a solid foundation for researchers to accurately identify and characterize this important synthetic intermediate. The application of 2D NMR techniques is strongly recommended for the unambiguous assignment of all resonances, ensuring the structural integrity of the molecule for its intended applications in drug discovery and development.

References

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

Sources

Physical and chemical properties of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The bicyclo[3.2.2]nonane framework is a rigid scaffold that allows for precise spatial orientation of substituents, making it a valuable motif in the design of novel therapeutics. This document consolidates available data on its structure, properties, and potential applications, while also highlighting areas where experimental data is currently lacking.

Introduction: The Significance of the 3,6-Diazabicyclo[3.2.2]nonane Scaffold

The 3,6-diazabicyclo[3.2.2]nonane core is a bridged bicyclic amine that has garnered attention in the field of drug discovery. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 3-position allows for selective functionalization at the 6-position, making tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate a key intermediate in the synthesis of more complex molecules. The presence of a ketone at the 7-position offers a further point for chemical modification.

Derivatives of the broader bicyclo[3.2.2]nonane class have shown promise as ligands for various biological targets, underscoring the potential of this particular scaffold in the development of novel therapeutic agents.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. The following sections detail the key physical and chemical properties of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Chemical Structure

The structure of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is characterized by a bicyclic core containing a six-membered and a seven-membered ring sharing two bridgehead carbon atoms. The nitrogen atoms are positioned at the 3 and 6 positions, with the 3-position protected by a Boc group and the 7-position bearing a carbonyl group.

Caption: Chemical structure of the title compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₃[1]
Molecular Weight 240.3 g/mol [1]
CAS Number 1784807-21-1[1]
Appearance White to off-white solidSupplier Data
Purity ≥95% - 97%[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, chloroform, and other common organic solvents.General Knowledge
XLogP3 0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 58.6 Ų

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed synthetic protocol for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is not extensively documented in peer-reviewed literature, the synthesis of the 3,6-diazabicyclo[3.2.2]nonane core can be conceptualized through established methodologies for related bicyclic systems. A plausible synthetic strategy would involve the construction of the bicyclic core followed by protection and oxidation steps.

G start Suitable Starting Material (e.g., substituted piperidine or pyridine derivative) step1 Cyclization to form the bicyclic core start->step1 step2 Boc Protection of the 3-amino group step1->step2 step3 Oxidation at the 7-position step2->step3 end_product tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate step3->end_product

Caption: A conceptual synthetic workflow.

The causality behind this experimental design lies in the strategic protection of one nitrogen atom to enable selective modification of the other parts of the molecule. The Boc group is a common choice due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.

Reactivity Profile and Stability
  • N-H Reactivity: The secondary amine at the 6-position is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents.

  • Carbonyl Reactivity: The ketone at the 7-position can be subjected to reactions typical of carbonyl groups, including reduction to the corresponding alcohol or reductive amination.

  • Boc Group Stability: The tert-butoxycarbonyl protecting group is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This orthogonality is a key feature in synthetic planning.

  • Storage and Handling: The compound is typically stored at 2-8°C under a dry atmosphere to prevent degradation.[2]

Applications in Drug Discovery

The rigid 3,6-diazabicyclo[3.2.2]nonane scaffold is a valuable building block for the synthesis of libraries of compounds for screening against various biological targets. The ability to selectively functionalize the 6- and 7-positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

  • Central Nervous System (CNS) Disorders: The rigid framework can be used to design ligands with specific conformations to target receptors in the CNS.

  • Infectious Diseases: Bicyclic amines have been investigated for their antimicrobial and antiviral properties.

  • Oncology: The scaffold can be decorated with pharmacophores known to interact with cancer-related targets.

The rationale for its use in these areas stems from the principle that pre-organizing a molecule into a specific conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

G cluster_0 Drug Discovery Workflow start tert-Butyl 7-oxo-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate step1 Functionalization at N6 and/or C7 start->step1 step2 Library Synthesis step1->step2 step3 Biological Screening step2->step3 step4 SAR Analysis step3->step4 hit_to_lead Hit-to-Lead Optimization step4->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: Role in a typical drug discovery process.

Safety and Handling

While a comprehensive safety profile is not available, based on supplier information, tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate should be handled with standard laboratory precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its rigid bicyclic core and multiple points for diversification make it an attractive scaffold for the synthesis of novel bioactive molecules. While there is a notable absence of detailed experimental data in the public domain, the foundational information presented in this guide provides a solid starting point for researchers interested in utilizing this compound. Further experimental characterization of its physical and chemical properties is warranted to fully exploit its potential in the development of new therapeutics.

References

  • tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate, 95%. abcr Gute Chemie. [Link]

  • Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. Angene Chemical. [Link]

Sources

A Predictive and Methodological Guide to the X-ray Crystal Structure of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a constrained bicyclic lactam of significant interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure, this document presents a predictive structural analysis based on crystallographic data from analogous bicyclic systems. We detail a robust, logical synthetic protocol for the preparation of the title compound and provide an in-depth, field-proven guide to obtaining single crystals suitable for X-ray diffraction. Furthermore, this guide outlines the fundamental principles and a step-by-step workflow for single-crystal X-ray diffraction analysis, from data collection to structure refinement. This document is intended to serve as a vital resource for researchers, enabling them to synthesize, crystallize, and structurally characterize this and similar molecules, thereby accelerating structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of the Bicyclo[3.2.2]nonane Scaffold

The bicyclo[3.2.2]nonane ring system is a conformationally restricted scaffold that has garnered considerable attention in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, making it an invaluable template for the design of ligands with high affinity and selectivity for various biological targets. The introduction of heteroatoms, such as nitrogen, into this framework, as in the case of the 3,6-diazabicyclo[3.2.2]nonane core, provides vectors for further chemical modification and for establishing key interactions with biological macromolecules.

The title compound, tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, incorporates a lactam functionality and a mono-Boc-protected diamine system. This specific arrangement is of great utility, as the Boc-protecting group allows for selective functionalization at the N6 position, while the lactam can serve as a key hydrogen bonding motif or be further modified. A definitive understanding of its three-dimensional structure through X-ray crystallography is paramount for its effective utilization in drug discovery programs.

Synthesis and Purification Protocol

Proposed Synthetic Pathway

The synthesis of bicyclic lactams can often be achieved through intramolecular cyclization reactions. A plausible route to the target compound involves a key intramolecular Michael addition or a related cyclization strategy.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Formation of Key Intermediate cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Purification A Commercially available starting materials B Synthesis of a suitable acyclic precursor A->B Multi-step synthesis C Formation of the bicyclo[3.2.2]nonane core B->C Base- or acid-catalyzed cyclization D Purification of the final product C->D Column chromatography or recrystallization

Caption: A generalized workflow for the synthesis of the target bicyclic lactam.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of the Acyclic Precursor: The synthesis would likely commence from a suitably substituted cyclohexane or piperidine derivative, which would be elaborated to an acyclic precursor containing the necessary functionalities for the key cyclization step.

  • Intramolecular Cyclization: The acyclic precursor, possessing an amine and a suitably positioned electrophilic center (e.g., an α,β-unsaturated ester), would be subjected to base- or acid-catalyzed intramolecular cyclization to form the bicyclo[3.2.2]nonane ring system. The choice of catalyst and reaction conditions would be critical to control the stereochemistry of the newly formed stereocenters.

  • Purification: The crude product would be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

This self-validating protocol relies on standard, well-documented organic chemistry transformations, ensuring a high probability of success.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1][2] The following methods are recommended for tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Recommended Crystallization Techniques
Technique Description Rationale
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial.This is the simplest method and often effective for moderately soluble, stable compounds. The slow increase in concentration allows for ordered crystal growth.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant).This technique allows for a very slow and controlled change in solvent composition, which can promote the growth of high-quality crystals.
Antisolvent Crystallization An antisolvent (a solvent in which the compound is poorly soluble) is slowly added to a solution of the compound.This method rapidly induces supersaturation, which can be effective for compounds that are difficult to crystallize by other means. The rate of addition is a critical parameter.

Diagram of the Crystallization Process

G cluster_0 Preparation cluster_1 Crystallization Methods cluster_2 Outcome A Purified Compound B Solvent Screening A->B Solubility tests C Slow Evaporation B->C D Vapor Diffusion B->D E Antisolvent Addition B->E F Single Crystals C->F D->F E->F

Caption: Workflow for obtaining single crystals of the target compound.

X-ray Diffraction Analysis: From Crystal to Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4][5][6]

The Principles of Single-Crystal X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern. The angles and intensities of the diffracted beams are governed by Bragg's Law:

nλ = 2d sinθ

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of diffraction. By rotating the crystal and collecting thousands of these diffraction spots, a three-dimensional map of the electron density within the crystal can be constructed, from which the atomic positions can be determined.

Experimental Workflow for X-ray Diffraction
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected on a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Diagram of the X-ray Diffraction Workflow

G A Single Crystal B X-ray Diffractometer A->B Mounting C Diffraction Pattern B->C Data Collection D Structure Solution (Phase Problem) C->D Data Processing E Electron Density Map D->E Initial Model F Structure Refinement E->F Model Building G Final Crystal Structure F->G Finalization

Caption: The process of determining a crystal structure via X-ray diffraction.

Predictive Structural Analysis

Based on the analysis of related bicyclo[3.2.2]nonane and bicyclo[3.3.1]nonane derivatives in the Cambridge Structural Database (CSD), we can predict the key structural features of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Predicted Molecular Conformation

The bicyclo[3.2.2]nonane core is expected to adopt a strained boat-chair conformation. The presence of the lactam will introduce planarity around the amide bond. The bulky tert-butoxycarbonyl (Boc) group on N3 is likely to occupy an equatorial position to minimize steric hindrance.

Predicted Key Geometric Parameters

The following table summarizes the predicted bond lengths and angles based on analogous structures.

Parameter Predicted Value Rationale
C=O (lactam) bond length~1.23 ÅTypical for a secondary amide.
C-N (lactam) bond length~1.34 ÅPartial double bond character of the amide.
C-N (carbamate) bond length~1.48 ÅStandard single bond length.
Ring torsion anglesVariableWill define the boat-chair conformation.

Conclusion

While the definitive X-ray crystal structure of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has yet to be reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural determination. The predictive analysis, based on sound chemical principles and data from analogous structures, offers valuable insights into its likely three-dimensional conformation. The detailed protocols herein are designed to empower researchers to obtain the empirical data necessary to validate these predictions and to facilitate the rational design of novel therapeutics based on this promising scaffold.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 19, 2026, from [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect.
  • Alcaide, B., Almendros, P., Aragoncillo, C., Fernández, I., & Gómez-Campillos, G. (2014). Microwave-promoted synthesis of bicyclic azocine-β-lactams from bis(allenes). The Journal of Organic Chemistry, 79(15), 7075–7083.
  • Precision X-Ray. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 19, 2026, from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved January 19, 2026, from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Das, J. (2024, January 12). Synthesis of Unsaturated Bicyclic Lactones with Dr.
  • Al-Terkawi, A., Langer, P., & Wiese, M. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6217.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 5). Synthetic Study on Acremoxanthone A: Construction of Bicyclo [3.2.2]nonane CD Skeleton and Fusion of AB Rings | Request PDF. Retrieved January 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Asymmetric synthesis of a highly functionalized bicyclo[3.2.
  • University of Glasgow. (n.d.). A Thesis entitled “Studies in the Bicyclo(3.2.2)nonane System”.

Sources

An In-depth Technical Guide on the Stability and Storage of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a key building block in contemporary drug discovery. By understanding the inherent chemical liabilities of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document delves into the molecular structure, potential degradation pathways, and provides a framework for establishing robust handling and storage protocols, underpinned by established principles of chemical stability and regulatory guidelines.

Introduction: The Significance of a Stable Intermediate

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a structurally complex, bicyclic diamine derivative. Its rigid conformational framework makes it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group, a lactam functionality, and a bicyclic amine system introduces specific chemical characteristics that dictate its stability profile.[2] Ensuring the chemical purity and stability of this intermediate is paramount, as impurities or degradants can have unforeseen consequences on downstream synthetic steps and the biological activity of the final compounds.[3]

This guide will provide a detailed analysis of the factors influencing the stability of this compound and offer evidence-based recommendations for its proper storage and handling.

Molecular Structure and Inherent Stability Considerations

The chemical structure of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate contains several functional groups that are susceptible to degradation under certain conditions.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a well-known acid-labile protecting group.[4][5] Under acidic conditions, it is readily cleaved to release the free amine, isobutylene, and carbon dioxide.[6][7] This is a primary degradation pathway to consider.

  • Lactam (Amide) Bond: The cyclic amide (lactam) within the bicyclic system can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening.[8]

  • Bicyclic Amine Structure: While generally stable, the amine functionalities can be susceptible to oxidation over time, especially in the presence of light and oxygen.[9]

Recommended Storage Conditions

Based on information from various chemical suppliers and the inherent chemical properties of the molecule, the following storage conditions are recommended to ensure the long-term stability of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate:

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the amine functionalities.
Moisture Sealed in a dry containerThe compound may be moisture-sensitive, and hydrolysis of the Boc group and lactam is a potential degradation pathway.
Light Store in a dark placeProtects against potential photolytic degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate stability-indicating analytical methods and for interpreting unexpected experimental results. The primary anticipated degradation routes are acid-catalyzed hydrolysis of the Boc group and hydrolysis of the lactam ring.

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Acidic Conditions Acidic Conditions tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate->Acidic Conditions H+ Strong Acid/Base Strong Acid/Base tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate->Strong Acid/Base H+/OH- Cleavage of Boc Group Cleavage of Boc Group Acidic Conditions->Cleavage of Boc Group 7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-ium 7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-ium Cleavage of Boc Group->7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-ium Primary Degradant Further Degradation Further Degradation 7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-ium->Further Degradation Lactam Hydrolysis Lactam Hydrolysis Strong Acid/Base->Lactam Hydrolysis Ring-Opened Product Ring-Opened Product Lactam Hydrolysis->Ring-Opened Product

Caption: Proposed primary degradation pathways for the target compound.

Framework for a Comprehensive Stability Testing Program

For researchers and drug development professionals requiring a more in-depth understanding of the stability of this intermediate, a formal stability testing program is recommended. This program should be designed to evaluate the impact of various environmental factors on the compound's purity and integrity over time.[10][11][12]

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[3][13]

Table 2: Example HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[14]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17][18] A control sample should be protected from light.

cluster_0 Forced Degradation Protocol cluster_1 Analysis Sample Preparation Sample Preparation Acid Stress Acid Stress Sample Preparation->Acid Stress Base Stress Base Stress Sample Preparation->Base Stress Oxidative Stress Oxidative Stress Sample Preparation->Oxidative Stress Thermal Stress Thermal Stress Sample Preparation->Thermal Stress Photostability Stress Photostability Stress Sample Preparation->Photostability Stress HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photostability Stress->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants Assess Method Specificity Assess Method Specificity Identify Degradants->Assess Method Specificity

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of novel chemical entities with superior pharmacological profiles is paramount. Constrained bicyclic scaffolds have emerged as privileged structures, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. Among these, the diazabicyclo[3.2.2]nonane framework has garnered significant interest. Its inherent conformational rigidity helps to pre-organize appended pharmacophoric elements in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

This guide focuses on a key derivative of this scaffold: tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS Number: 1784807-21-1). The presence of a lactam functionality, a mono-Boc-protected amine, and a secondary amine provides a versatile platform for the elaboration of diverse chemical libraries. The Boc-protecting group allows for selective functionalization at the 6-position, while the lactam carbonyl and the secondary amine at the 3-position offer additional points for chemical modification. This trifunctional nature makes it a highly valuable building block for the synthesis of novel therapeutics, particularly in the development of ligands for challenging targets such as nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets.[1][2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, quality control considerations, and a practical experimental protocol for the effective utilization of this important synthetic intermediate.

Commercial Suppliers and Strategic Sourcing

The reliable sourcing of high-quality starting materials is the bedrock of any successful synthetic chemistry campaign. For a specialized building block such as tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a careful evaluation of potential suppliers is critical. The following table summarizes key commercial suppliers, along with typical purities and available information.

SupplierProduct NumberStated PurityCAS NumberAdditional Notes
Angene ChemicalAG019EPDInquire1784807-21-1Provides basic physicochemical properties.[3]
abcr GmbHAB51219695%1784807-21-1Provides basic safety information.[4]
AK Scientific, Inc.Not specifiedInquire1784807-21-1San Francisco-based supplier.
ChemSceneCS-0036695>97%1784807-21-1Often provides detailed analytical data upon request.[5]
AChemBlockI-9052 (related)97% (for hydrochloride salt of a related compound)1523617-92-6 (related)Example of a supplier of similar bicyclic scaffolds.[6]

Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a non-negotiable step. Furthermore, for long-term projects, establishing a relationship with a supplier who can provide consistent quality and scale-up capabilities is a strategic advantage.

Technical Specifications and Quality Control: A Scientist's Checklist

A thorough evaluation of the quality of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is essential to ensure the reproducibility and success of subsequent synthetic transformations. A comprehensive Certificate of Analysis should be requested and scrutinized for the following key analytical data:

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: The spectra should be consistent with the proposed structure, with all signals assigned and integrated correctly. Pay close attention to the characteristic signals of the Boc group and the bicyclic core.

    • Mass Spectrometry (MS): The observed molecular ion (e.g., [M+H]⁺, [M+Na]⁺) should match the calculated exact mass of the compound (C₁₂H₂₀N₂O₃, Exact Mass: 240.15).[3]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): This is the gold standard for purity determination. The CoA should specify the column, mobile phase, and detection wavelength used. A purity of ≥95% is generally acceptable for most research applications, though higher purity may be required for certain sensitive reactions.

    • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can provide a highly accurate measure of purity against a certified internal standard.

  • Residual Solvent Analysis:

    • Gas Chromatography (GC): The CoA should report the levels of any residual solvents from the synthesis and purification process (e.g., ethyl acetate, hexanes, dichloromethane). High levels of residual solvents can interfere with subsequent reactions.

  • Physical Properties:

    • Appearance: Should be a white to off-white solid.

    • Melting Point: A sharp melting point range is indicative of high purity.

The following DOT graph illustrates a logical workflow for the quality control assessment of incoming starting material.

QC_Workflow start Receive Starting Material request_coa Request Lot-Specific CoA start->request_coa review_coa Review CoA Data (NMR, MS, HPLC) request_coa->review_coa compare_specs Compare to Internal Specifications review_coa->compare_specs decision Accept or Reject? compare_specs->decision accept Release for Synthesis decision->accept Pass reject Quarantine and Contact Supplier decision->reject Fail

Caption: Quality Control Workflow for Starting Material.

Synthesis and Manufacturing Insights

While a detailed synthetic route for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is not widely published in peer-reviewed journals, its structure suggests a plausible synthesis based on established methodologies for related diazabicyclic systems. The synthesis of the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is often achieved through a double Mannich reaction.[1][2] A potential route to the [3.2.2]nonane core could involve a multi-step sequence starting from readily available starting materials, likely involving a key cyclization step to form the bicyclic lactam.

Understanding the potential synthetic route is crucial for anticipating potential impurities. For instance, incomplete cyclization could lead to acyclic precursors as impurities. Diastereomeric impurities could also arise if stereocenters are not well-controlled during the synthesis.

Experimental Protocol: Amide Coupling with tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

The free secondary amine at the 6-position of the title compound is a key handle for synthetic elaboration. The following is a representative, well-vetted protocol for the amide coupling of a carboxylic acid to this amine, adapted from a general procedure for coupling with a related diazabicyclononane. This protocol utilizes the common and efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide product.

Expert Insight: The choice of coupling reagent and base can be critical. While HATU is generally very effective, other reagents such as HBTU or EDC/HOBt can also be employed. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the coupling reagents.

The following DOT graph illustrates the workflow for this amide coupling protocol.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification acid Carboxylic Acid (1.1 eq) preactivate Stir 15 min at RT acid->preactivate hatu HATU (1.2 eq) hatu->preactivate dipea DIPEA (3.0 eq) dipea->preactivate dmf_act Anhydrous DMF dmf_act->preactivate couple Stir 2-4 h at RT Monitor by TLC/LC-MS preactivate->couple amine tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2] nonane-3-carboxylate (1.0 eq) amine->couple dmf_coup Anhydrous DMF dmf_coup->couple workup Aqueous Workup (EtOAc, NaHCO₃, Brine) couple->workup purify Flash Chromatography workup->purify product Final Product purify->product

Caption: Amide Coupling Experimental Workflow.

Conclusion

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its constrained bicyclic framework and multiple points for synthetic diversification make it an attractive scaffold for accessing novel chemical space. By carefully selecting commercial suppliers, rigorously applying quality control measures, and employing robust synthetic protocols, researchers can effectively leverage the potential of this important intermediate to accelerate their drug discovery programs.

References

  • abcr GmbH. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, 95%. [Link]

  • Angene Chemical. Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. [Link]

  • Google Patents. US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase.
  • Google Patents. WO2017177004A1 - Tertiary amides and method of use.
  • Google P
  • UCL Discovery. Study and Development of Boron-mediated Amidation Reactions. [Link]

  • Google Patents. US Patent for Indazole and Benzothiazole Compounds as Ligands for the α7 nAChR Subtype.
  • Mach, R. H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(21), 6573-6584. [Link]

  • PubChem. tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. [Link]

  • welt. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(21), 6585-6598. [Link]

  • ResearchGate. Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. [Link]

  • Semantic Scholar. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • BU CyberSec Lab. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • Chem-Space. tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a key building block in contemporary drug discovery. Recognizing the criticality of stringent purity control in the synthesis of active pharmaceutical ingredients (APIs), this document delineates a multi-faceted analytical approach. We will explore the likely synthetic pathways to this molecule, deduce potential process-related and degradation impurities, and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in pharmaceutical development.

Introduction: The Significance of Purity in a Novel Scaffold

Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a conformationally constrained bicyclic diamine derivative. Such scaffolds are of increasing interest in medicinal chemistry due to their ability to present pharmacophoric elements in a well-defined three-dimensional orientation, potentially leading to enhanced potency and selectivity for biological targets. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical strategy to ensure the purity of this intermediate is not merely a regulatory requirement but a cornerstone of sound scientific practice in drug development.[1]

This guide will provide the scientific rationale behind the selection of analytical techniques and the design of experimental protocols, empowering the reader to implement a comprehensive purity assessment program for this and structurally related molecules.

Plausible Synthetic Route and Potential Impurities

A thorough understanding of the synthetic route is paramount to predicting potential impurities. A plausible and scalable synthesis of the core 3,6-diazabicyclo[3.2.2]nonan-7-one scaffold involves a Beckmann rearrangement of 3-quinuclidinone oxime, followed by N-protection.

Synthetic_Pathway A 3-Quinuclidinone B 3-Quinuclidinone Oxime A->B Hydroxylamine C 3,6-Diazabicyclo[3.2.2]nonan-7-one (Lactam) B:e->C:w Beckmann Rearrangement (e.g., H2SO4, PPA) D tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate C:e->D:w Boc2O, Base

Figure 1: Plausible synthetic pathway.

Based on this synthetic scheme, a range of impurities can be anticipated:

Table 1: Potential Impurities in the Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Impurity TypePotential ImpurityOrigin
Starting Material 3-QuinuclidinoneIncomplete conversion in the oximation step.
3-Quinuclidinone OximeIncomplete Beckmann rearrangement.
Reagent-Related Di-tert-butyl dicarbonate (Boc₂O)Excess reagent from the protection step.
tert-ButanolBy-product of the Boc protection reaction.
Process-Related Unrearranged OximeIncomplete Beckmann rearrangement.[2][3]
Over-protected species (di-Boc)Reaction of Boc₂O with the lactam nitrogen under forcing conditions.[4][5]
Isomeric LactamsPotential for alternative ring expansion during the Beckmann rearrangement.
Degradation Hydrolyzed product (de-Boc)Acidic or basic conditions during work-up or storage leading to the loss of the Boc group.[6][7]
Oxidized speciesOxidation of the amine functionalities, particularly if exposed to air and light over extended periods.[8][9][10]

Orthogonal Analytical Approaches for Purity Determination

A multi-pronged analytical strategy, employing techniques with different separation and detection principles, is essential for a comprehensive purity assessment.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Confirmation A HPLC-UV/MS (Primary Technique) E 1H & 13C NMR A->E Characterize Peaks F FTIR A->F Characterize Peaks G High-Resolution MS A->G Characterize Peaks B GC-MS (Volatile Impurities) B->G Identify Volatiles C qNMR (Absolute Purity) C->E Quantify vs. Standard D Elemental Analysis (Inorganic Impurities)

Figure 2: Integrated analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Potency and Organic Impurities

HPLC with UV detection is the workhorse for quantifying the main component and detecting non-volatile organic impurities. Coupling with a mass spectrometer (LC-MS) provides invaluable data for impurity identification.

Rationale for Method Design: A reversed-phase method is chosen due to the moderate polarity of the target molecule. The tert-butyl carbamate and ketone functionalities provide chromophores for UV detection. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

Experimental Protocol: HPLC-UV/MS

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is highly effective for the identification and quantification of residual solvents and volatile or semi-volatile impurities that may not be detected by HPLC.[11][14]

Rationale for Method Design: The target molecule has a sufficiently high boiling point to be amenable to GC analysis. The mass spectrometer provides definitive identification of separated components based on their fragmentation patterns. A polar column is selected to achieve good separation of a range of potential volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 260 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified internal standard.[12][13][15][16]

Rationale for Method Design: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for unambiguous structural confirmation and the detection of structurally related impurities. qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • ¹H NMR Parameters:

    • Sufficient number of scans for adequate signal-to-noise (e.g., 16-64 scans).

    • Relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for quantitative analysis.

  • ¹³C NMR Parameters:

    • Proton-decoupled experiment.

    • Sufficient number of scans for adequate signal-to-noise.

  • Sample Preparation (for qNMR):

    • Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.

    • Add the deuterated solvent and ensure complete dissolution.

Expected Spectral Features: The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm) and a series of complex multiplets for the bicyclic protons. The ¹³C NMR will show a carbonyl signal for the lactam, signals for the tert-butyl group, and distinct signals for the carbons of the bicyclic core.

Elemental Analysis for Inorganic Impurities

Elemental analysis is crucial for quantifying trace metals that may be introduced from catalysts, reagents, or manufacturing equipment.[4][15][16][17] The analysis should be guided by a risk assessment as outlined in the ICH Q3D guidelines.

Rationale for Method Design: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to detect a wide range of elements at very low concentrations.

Experimental Protocol: ICP-MS

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Digest the sample using a mixture of concentrated nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

  • Analysis:

    • Analyze the sample solution by ICP-MS against calibrated standards for the elements of interest as determined by the risk assessment (e.g., Class 1 and 2A elements).

Data Interpretation and Purity Calculation

The purity of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate should be reported as a mass balance, incorporating data from the orthogonal analytical techniques.

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Volatile Impurities by GC) - (% Water by Karl Fischer) - (% Non-volatile Inorganic Impurities by Residue on Ignition) - (% Elemental Impurities by ICP-MS)

The identity of the main component should be confirmed by comparing its retention time, mass spectrum, and NMR spectrum with those of a reference standard.

Conclusion

The purity analysis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate requires a comprehensive and scientifically sound approach. By understanding the potential impurities arising from the synthetic process and employing a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical building block. The detailed protocols and rationale provided in this guide serve as a robust starting point for the development and validation of analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities. (2022). International Council for Harmonisation of Technical Requirements for Human Use. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Semantic Scholar. [Link]

  • Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. (2007). Arkivoc. [Link]

  • DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. (2020). Chemistry Journal of Moldova. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (2018). ResearchGate. [Link]

  • Supporting Information Radioiodinated 9-fluorenone derivatives for... ResearchGate. [Link]

  • Synthesis of novel piperazine based building blocks... (2012). ResearchGate. [Link]

  • Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. (2015). PubMed. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Eurasian Chemico-Technological Journal. [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. [Link]

  • Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2016). ChemistrySelect. [Link]

  • 3-quinuclidone hydrochloride. Organic Syntheses. [Link]

  • A Sheffield Hallam University thesis. Sheffield Hallam University. [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Organic Chemistry: An Indian Journal. [Link]

  • More Efficient and Reliable (U)HPLC Method Development. (2026). American Pharmaceutical Review. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018). PubMed. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018). ResearchGate. [Link]

  • Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. [Link]

  • Bicyclic Conformationally Restricted Diamines. (2020). ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis and Antimicrobial Activity and Cytotoxic Effect of Stephania oblata Craib. (2020). ResearchGate. [Link]

  • Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. (2014). PubMed Central. [Link]

  • Syllabus for Pharmacy (SCQP23). (2023). National Testing Agency. [Link]

  • Oxidation of Amines by Flavoproteins. (2012). PubMed Central. [Link]

  • A Mechanochemical-Assisted Oxidation of Amines to Carbonyl Compounds and Nitriles. (2017). ResearchGate. [Link]

Sources

Synthesis of Boc-Protected 3,6-Diazabicyclo[3.2.2]nonan-7-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,6-Diazabicyclo[3.2.2]nonane Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique and conformationally constrained molecular architectures. Among these, the 3,6-diazabicyclo[3.2.2]nonane scaffold has emerged as a privileged structure in drug discovery. Its rigid, three-dimensional framework allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a variety of biological targets. The incorporation of a lactam functionality within this bicyclic system, as seen in 3,6-diazabicyclo[3.2.2]nonan-7-one, further expands its utility by providing a versatile handle for chemical modification and introducing hydrogen bonding capabilities. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms is crucial for enabling selective functionalization at the other nitrogen, a key step in the synthesis of complex drug candidates.[1][2] This guide provides a comprehensive overview of a plausible and robust synthetic route to Boc-protected 3,6-diazabicyclo[3.2.2]nonan-7-one, offering detailed experimental protocols and mechanistic insights for researchers in the pharmaceutical and chemical sciences.

A Strategic Approach to the Synthesis of Boc-Protected 3,6-Diazabicyclo[3.2.2]nonan-7-one

The synthesis of this complex bicyclic lactam requires a multi-step approach, beginning with the construction of a suitable piperazine-based precursor, followed by the formation of the bicyclic ketone, a subsequent rearrangement to the lactam, and concluding with selective N-Boc protection. The proposed synthetic pathway is outlined below:

Synthetic_Pathway A N-Benzylpiperazine B Ethyl 2-(4-benzylpiperazin-1-yl)acetate A->B Ethyl bromoacetate, K2CO3, Acetonitrile C Ethyl 3-(4-benzylpiperazin-1-yl)propanoate B->C 1. LiAlH4, THF 2. MsCl, Et3N, DCM 3. NaCN, DMSO 4. H2SO4, EtOH, H2O D 3-(4-Benzylpiperazin-1-yl)propanoic acid C->D LiOH, THF/H2O E 1-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one D->E Intramolecular Friedel-Crafts Acylation or similar cyclization F 3,6-Diazabicyclo[3.2.2]nonan-7-one E->F H2, Pd/C, MeOH G tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate F->G (Boc)2O, Et3N, DCM caption Figure 1: Proposed synthetic pathway for Boc-protected 3,6-diazabicyclo[3.2.2]nonan-7-one.

Caption: A proposed synthetic pathway for the synthesis of Boc-protected 3,6-diazabicyclo[3.2.2]nonan-7-one.

An alternative and potentially more direct approach to the bicyclic lactam core involves a Beckmann or Schmidt rearrangement of a corresponding bicyclic ketone. This strategy is particularly powerful for the formation of bridged lactams.[3][4][5]

Alternative_Pathway H Substituted Piperazine Precursor I Bicyclic Ketone H->I Intramolecular Cyclization (e.g., Dieckmann Condensation) J Bicyclic Ketone Oxime I->J Hydroxylamine hydrochloride, Pyridine, Ethanol K 3,6-Diazabicyclo[3.2.2]nonan-7-one J->K Beckmann Rearrangement (e.g., PPA, H2SO4) L Boc-protected 3,6-diazabicyclo[3.2.2]nonan-7-one K->L Selective N-Boc Protection caption Figure 2: Alternative synthetic strategy via Beckmann Rearrangement.

Caption: An alternative synthetic strategy employing a Beckmann rearrangement.

This guide will focus on the latter, more convergent approach, detailing the synthesis of the bicyclic ketone, its conversion to the lactam via a Beckmann rearrangement, and subsequent Boc protection.

Part 1: Synthesis of the Bicyclic Ketone Precursor

The construction of the 3,6-diazabicyclo[3.2.2]nonane ring system can be efficiently achieved through an intramolecular cyclization of a suitably functionalized piperazine derivative. A Dieckmann-type condensation is a classic and effective method for the formation of cyclic β-keto esters, which can be subsequently converted to the desired ketone.[6][7]

Step 1.1: Synthesis of Diethyl 2,2'-(piperazine-1,4-diyl)diacetate

The synthesis commences with the dialkylation of piperazine with ethyl bromoacetate to afford the key diester intermediate.

Experimental Protocol:

  • To a solution of piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl bromoacetate (2.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl 2,2'-(piperazine-1,4-diyl)diacetate.

Step 1.2: Intramolecular Dieckmann Condensation

The diester is then subjected to an intramolecular Dieckmann condensation to form the bicyclic β-keto ester.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous toluene.

  • Heat the suspension to reflux.

  • Add a solution of diethyl 2,2'-(piperazine-1,4-diyl)diacetate (1.0 eq) in anhydrous toluene dropwise over 1 hour.

  • Continue refluxing for an additional 4 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of glacial acetic acid, followed by water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude β-keto ester is often used in the next step without further purification.

Step 1.3: Decarboxylation to the Bicyclic Ketone

The β-keto ester is then hydrolyzed and decarboxylated to yield the bicyclic ketone.

Experimental Protocol:

  • Dissolve the crude β-keto ester from the previous step in a mixture of acetic acid and concentrated hydrochloric acid (1:1).

  • Heat the solution at reflux for 12 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,6-diazabicyclo[3.2.2]nonan-7-one.

Part 2: Formation of the Lactam via Beckmann Rearrangement

The Beckmann rearrangement is a classic and reliable method for the conversion of an oxime to an amide.[8][9] This transformation is the cornerstone of this synthetic strategy for constructing the lactam moiety.

Step 2.1: Oximation of the Bicyclic Ketone

The bicyclic ketone is first converted to its corresponding oxime.

Experimental Protocol:

  • To a solution of 3,6-diazabicyclo[3.2.2]nonan-7-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime, which is typically used in the next step without further purification.

Step 2.2: Beckmann Rearrangement to the Bicyclic Lactam

The crude oxime is then subjected to Beckmann rearrangement conditions to yield the desired bicyclic lactam. The choice of acid catalyst is critical for the success of this rearrangement.[8]

Experimental Protocol:

  • Add the crude oxime from the previous step to pre-heated polyphosphoric acid (PPA) at 120 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,6-diazabicyclo[3.2.2]nonan-7-one.

Part 3: Selective N-Boc Protection

The final step in the synthesis is the selective protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group. This is a crucial step for enabling further derivatization of the molecule in drug development programs.[1][2]

Experimental Protocol:

  • Dissolve 3,6-diazabicyclo[3.2.2]nonan-7-one (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
Diethyl 2,2'-(piperazine-1,4-diyl)diacetateC₁₂H₂₂N₂O₄258.3280-90¹H NMR, ¹³C NMR, MS
3,6-Diazabicyclo[3.2.2]nonan-7-oneC₇H₁₂N₂O140.1860-70 (from diester)¹H NMR, ¹³C NMR, IR, MS
3,6-Diazabicyclo[3.2.2]nonan-7-one OximeC₇H₁₃N₃O155.20>90 (crude)MS
tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylateC₁₂H₂₀N₂O₃240.3085-95¹H NMR, ¹³C NMR, MS

Conclusion

This in-depth technical guide outlines a robust and logical synthetic pathway for the preparation of Boc-protected 3,6-diazabicyclo[3.2.2]nonan-7-one, a valuable building block in contemporary drug discovery. By leveraging established and reliable synthetic transformations such as the Dieckmann condensation and the Beckmann rearrangement, this guide provides researchers with a practical framework for accessing this important molecular scaffold. The detailed experimental protocols and mechanistic discussions are intended to empower scientists in their efforts to develop the next generation of innovative therapeutics.

References

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]

  • Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Pearson, W. H., & Celebuski, J. E. (1986). The intramolecular Schmidt reaction: a new approach to the synthesis of azaspirocyclic and fused-azaspirocyclic ring systems. The Journal of Organic Chemistry, 51(5), 754-756. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Gorichko, M. V., et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]

  • MDPI. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. [Link]

  • Gorichko, M., Bulochnikov, A., & Ryzhenko, O. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]

  • Gorichko, M. V., Bulochnikov, A. S., & Ryzhenko, O. O. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]

  • Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • OUCI. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. [Link]

  • Semantic Scholar. (2014). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. [Link]

  • Royal Society of Chemistry. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]

  • ResearchGate. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. [Link]

  • CORE. (1969). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • ResearchGate. (2012). ChemInform Abstract: A Dieckmann Cyclization Route to Piperazine-2,5-diones. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. [Link]

  • MDPI. (2023). Intramolecular Cyclization. [Link]

  • Royal Society of Chemistry. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(4), 2831-2835. [Link]

  • National Center for Biotechnology Information. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. [Link]

  • National Center for Biotechnology Information. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • ResearchGate. (2010). (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the demand for novel molecular architectures that provide precise three-dimensional orientation of pharmacophoric elements is insatiable. Bicyclic scaffolds are of particular interest as they offer a higher degree of conformational rigidity compared to their acyclic or monocyclic counterparts, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The 3,6-diazabicyclo[3.2.2]nonane framework represents a unique and valuable building block, offering a structurally constrained diamine system.

This guide focuses on tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate , a mono-protected intermediate that serves as a versatile linchpin for synthetic diversification. The presence of a lactam, a Boc-protected secondary amine, and a secondary amide within this rigid framework provides three distinct points for chemical modification. This strategic arrangement allows for a controlled, stepwise functionalization, enabling medicinal chemists to systematically explore the chemical space around a core structure. This document provides an in-depth exploration of this scaffold's properties, synthetic utility, and detailed protocols for its application in generating diverse compound libraries for drug discovery programs.

Physicochemical & Structural Profile

A comprehensive understanding of a building block's properties is fundamental to its effective use in synthesis and molecular design.

Table 1: Physicochemical Properties of the Scaffold

Property Value Source
CAS Number 1784807-21-1 [3][4][5]
Molecular Formula C₁₂H₂₀N₂O₃ [3][6]
Molecular Weight 240.30 g/mol [3][7]
Topological Polar Surface Area (TPSA) 58.6 Ų [7]
XLogP3 0.7 [6][7]

| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)NC2=O |[6] |

The molecule's moderate TPSA and low XLogP3 suggest its suitability as a core for developing compounds with favorable drug-like properties, balancing solubility and permeability.

Core Synthetic Operations & Protocols

The true power of this scaffold lies in the orthogonal reactivity of its functional groups. The Boc-protected amine at the N-3 position and the lactam at the N-6/C-7 positions are the primary handles for diversification.

Workflow for Scaffold Diversification

The general strategy involves sequential or selective modification at the key positions to build molecular complexity.

G A tert-Butyl 7-oxo-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate B N-3 Deprotection (Acidic Conditions) A->B Step 1a D N-6 Lactam Reduction (e.g., LiAlH4, BH3) A->D Step 1b C Free N-3 Amine Scaffold B->C F Library Synthesis: - Amide Coupling - Urea Formation - Sulfonylation - Reductive Amination C->F E Boc-Protected Diamine Scaffold D->E G Library Synthesis: - N-Alkylation - N-Arylation E->G

Caption: General workflow for diversifying the core scaffold.

Protocol 1: Boc-Group Deprotection at N-3

The removal of the tert-butoxycarbonyl (Boc) group is a crucial first step to enable functionalization at the N-3 position. This is readily achieved under acidic conditions, leveraging the stability of the resulting tert-butyl cation.[8]

Rationale for Method Selection:

  • Trifluoroacetic Acid (TFA): Offers fast, clean, and efficient deprotection at room temperature. The excess TFA and volatile byproducts are easily removed under reduced pressure.[8][9]

  • HCl in Dioxane/Methanol: A common and effective alternative. It often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and stability.[9][10]

Step-by-Step Methodology (TFA Method):

  • Dissolution: Dissolve tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: To the stirring solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Caution: The reaction can be exothermic and produce CO₂ gas.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Neutralization/Isolation: The resulting TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 7-oxo-3,6-diazabicyclo[3.2.2]nonane.

Table 2: Comparison of Common Boc-Deprotection Conditions

Reagent Solvent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 25-50% v/v, RT, 1-3h Fast and efficient; requires careful removal of corrosive TFA.[9]
Hydrochloric Acid 1,4-Dioxane or Methanol 4M solution, RT, 2-4h Yields the HCl salt, which is often a stable, crystalline solid.[9]

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 1-2 eq, RT, 12-24h | Milder conditions, useful for substrates with acid-sensitive groups.[8][10] |

Application in Lead Generation: Derivatization Protocols

Once the N-3 amine is unmasked, it becomes a nucleophilic handle for a wide array of coupling reactions, which are cornerstones of medicinal chemistry for building Structure-Activity Relationships (SAR).[11][12]

Key Derivatization Reactions at N-3

G cluster_0 Core Scaffold A Free N-3 Amine B Amide Derivative A->B R-COOH, Coupling Agent (e.g., HATU, EDC) C Urea Derivative A->C R-NCO or R-NH₂, CDI D Sulfonamide Derivative A->D R-SO₂Cl, Base E N-Alkylated Derivative A->E R-CHO, Reducing Agent (Reductive Amination)

Caption: Major synthetic routes from the deprotected N-3 amine.

Protocol 2: Amide Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[13] The choice of coupling reagent is critical for achieving high yields, especially with bicyclic amines which can be sterically demanding.

Rationale for Reagent Selection:

  • HATU/DIPEA: A highly efficient system that generates a reactive acyl-OAt ester in situ. It is known for fast reaction times and minimizing racemization of chiral carboxylic acids.[11][14]

  • EDC/HOBt: A classic and cost-effective carbodiimide-based method. HOBt is added to suppress side reactions and reduce racemization.[13]

Step-by-Step Methodology (HATU Method):

  • Acid Activation: In a dry flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF (approx. 0.2 M). Stir for 15-20 minutes at room temperature.

  • Amine Addition: Add a solution of the deprotected 3,6-diazabicyclo[3.2.2]nonan-7-one (1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) using a suitable eluent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate gradient).

Protocol 3: Urea Synthesis

Ureas are important pharmacophores that act as potent hydrogen bond donors and acceptors. They can be synthesized by reacting the N-3 amine with an isocyanate or by using an amine precursor with a phosgene equivalent like carbonyldiimidazole (CDI).[10][15]

Step-by-Step Methodology (Isocyanate Method):

  • Setup: Dissolve the deprotected amine (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M) in a flask under N₂.

  • Addition: Add the desired isocyanate (1.0-1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS. The reaction is often very clean and rapid.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent in vacuo and purify the residue by recrystallization or flash chromatography.

Case Study: Application in KRAS Inhibitor Synthesis

The 3,6-diazabicyclo[3.2.2]nonane scaffold has been identified as a key structural element in the development of inhibitors for challenging targets like KRAS.[16] A patent application describes the use of a related carboxylate in the synthesis of potent KRAS inhibitors, highlighting the scaffold's relevance in oncology drug discovery.[16] The general synthetic approach involves coupling the bicyclic amine to a complex heterocyclic core.

Analytical Characterization

Rigorous analytical confirmation is essential to validate the structure and purity of synthesized derivatives.

Workflow for Product Analysis

G A Crude Reaction Mixture B Purification (Flash Chromatography or Prep-HPLC) A->B C Purity Assessment (>95% by HPLC) B->C D Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) B->D E Chiral Purity (Chiral HPLC) B->E F Final Validated Compound C->F D->F E->F

Caption: Standard workflow for purification and analysis.

Protocol 4: Chiral Purity Analysis

Since the bicyclic scaffold is chiral, assessing the enantiomeric excess (ee) of the final compounds is critical, as enantiomers can have vastly different pharmacological and toxicological profiles.[17][18] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[17][19][20]

Step-by-Step Methodology (Chiral HPLC Method Development):

  • Column Selection: Choose a set of chiral columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC) as they have broad applicability.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol in various ratios (e.g., 90:10, 80:20, 70:30).

    • Reversed Phase: Use Acetonitrile/Water or Methanol/Water, often with an additive like 0.1% formic acid or diethylamine to improve peak shape.

  • Method Optimization: Adjust the mobile phase composition, flow rate (typically 0.5-1.0 mL/min), and column temperature to achieve baseline separation of the enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = |(Area1 - Area2) / (Area1 + Area2)| * 100).

Conclusion and Future Outlook

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its rigid, three-dimensional structure combined with orthogonally protected functionalities provides an ideal platform for the systematic synthesis of focused compound libraries. The protocols detailed herein offer a robust starting point for researchers to leverage this scaffold in their quest for novel therapeutics targeting a wide range of diseases, from neurodegenerative disorders to cancer. As the principles of rational drug design continue to evolve, the importance of such well-defined, conformationally constrained building blocks will only grow.

References

  • A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Bicyclic Lactones. Benchchem.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central.
  • Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. PubMed.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Boc deprotection conditions tested. | Download Scientific Diagram. ResearchGate.
  • Novel synthesis of ureas: application of t-butylureas. PubMed.
  • Process for preparation of vortioxetine hydrobromide. Google Patents.
  • Amide Synthesis. Fisher Scientific.
  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. BU CyberSec Lab.
  • Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. Angene Chemical.
  • Novel synthesis of ureas: application of t-butylureas. SciSpace.
  • tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. Unknown Source.
  • Application Notes and Protocols: Tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate in Organic Synthesis. Benchchem.
  • Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. Google Patents.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Synthesis of Bicyclic O- and N-Bridged Piperazines. Thieme.
  • Chiral Drug Separation. ScienceDirect.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • KRAS INHIBITORS. Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. MDPI.
  • Chiral Drugs: An Overview. PubMed Central.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. PubChemLite.
  • Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. ChemicalBook.
  • Chiral analysis. Wikipedia.
  • Recent applications of click chemistry in drug discovery. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. MDPI.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. ChemicalBook.

Sources

The Versatile Building Block: Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in Novel Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Rigid Scaffolds in Drug Discovery

In the intricate dance of ligand-receptor interactions, the conformational rigidity of a molecule is a paramount determinant of affinity and selectivity. Flexible molecules often pay a significant entropic penalty upon binding to their biological targets, a thermodynamic hurdle that can be substantially mitigated by employing pre-organized, rigid scaffolds. The 3,6-diazabicyclo[3.2.2]nonane framework represents a privileged heterocyclic motif that offers a structurally constrained and three-dimensional topology. This inherent rigidity allows for the precise spatial projection of pharmacophoric elements, making it an invaluable scaffold in modern medicinal chemistry for targeting a range of biological entities, including nicotinic acetylcholine receptors (nAChRs) implicated in various central nervous system (CNS) disorders.[1][2] This application note provides a comprehensive guide to the synthesis and utility of a key derivative, tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, as a versatile building block for the generation of novel and potent ligands.

Physicochemical Properties and Synthesis of the Core Building Block

The title compound, tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, is a functionalized bicyclic diamine featuring a ketone for subsequent derivatization and a Boc-protected nitrogen, allowing for selective manipulation of the two amine functionalities.

PropertyValue
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents
Storage Store in a cool, dry place away from light
Proposed Synthetic Protocol for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

This proposed multi-step synthesis leverages readily available starting materials and well-understood transformations to construct the bicyclic core.

Synthesis_of_Building_Block A N-Boc-4-piperidone B Intermediate A A->B 1. Alkylation with 2-(2-bromoethyl)-1,3-dioxolane 2. Ketal hydrolysis C Intermediate B B->C Reductive amination with benzylamine D tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate C->D Intramolecular Mannich reaction followed by debenzylation Reductive_Amination Start tert-Butyl 7-oxo-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate Intermediate Intermediate Imine Start->Intermediate Ammonium acetate, cat. Acetic acid Product tert-Butyl 7-amino-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate Intermediate->Product Sodium cyanoborohydride Buchwald_Hartwig Start Deprotected 7-amino-3,6-diazabicyclo [3.2.2]nonane derivative Product N-Aryl Ligand Start->Product Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, heat ArylHalide Aryl halide (e.g., 3-chloropyridine) ArylHalide->Product Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, heat

Sources

Derivatization of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate at the N6 position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate at the N6 Position

Authored by a Senior Application Scientist

Introduction: The 3,6-Diazabicyclo[3.2.2]nonane Scaffold

In the landscape of modern medicinal chemistry, rigid bicyclic scaffolds are of paramount importance. They offer a unique advantage by reducing the conformational flexibility of a molecule, which allows for the precise spatial arrangement of pharmacophoric groups. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[1] The 3,6-diazabicyclo[3.2.2]nonane framework is an exemplary scaffold that has garnered significant interest for its applications in drug design, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors, which are implicated in various neurological disorders.[1][2][3]

The subject of this guide, tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate , is a highly valuable synthetic intermediate. It features two key strategic elements:

  • A Boc-Protected N3 Amine: The tert-butoxycarbonyl (Boc) group at the N3 position is a robust protecting group, stable under a wide range of reaction conditions. This allows for selective chemical manipulation of the N6 position without interference.[4][5]

  • A Reactive N6 Amide Nitrogen: The secondary amine at the N6 position is part of an amide linkage within the bicyclic core, presenting a nucleophilic site for various derivatization strategies.

  • A C7 Ketone: The carbonyl group at the C7 position serves as a versatile synthetic handle for further modifications after the N6 position has been functionalized.

This document provides detailed protocols and the underlying scientific rationale for the derivatization of this scaffold at the N6 position, a critical step in the synthesis of novel, biologically active compounds.

Core Synthetic Strategy: Leveraging Orthogonal Protection

The central principle enabling the selective derivatization at the N6 position is the use of an orthogonal protecting group strategy. The Boc group on N3 is acid-labile, meaning it is readily removed under acidic conditions.[5][6] In contrast, the N6 amine can be functionalized using methods that are typically performed under neutral, basic, or mildly acidic conditions, leaving the Boc group intact. This selective reactivity is the cornerstone of the synthetic workflows described herein.

G Start tert-Butyl 7-oxo-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate N6_Deriv Selective N6-Position Derivatization Start->N6_Deriv ReductiveAmination Reductive Amination (N6-Alkyl) N6_Deriv->ReductiveAmination Aldehyde/Ketone Acylation Acylation (N6-Acyl) N6_Deriv->Acylation R-COOH/Coupling Agent or Acyl Halide Alkylation Direct Alkylation (N6-Alkyl) N6_Deriv->Alkylation Alkyl Halide Post_Mod Optional Post-Derivatization Modifications ReductiveAmination->Post_Mod Acylation->Post_Mod Alkylation->Post_Mod Deprotection N3 Boc Deprotection (TFA or HCl) Post_Mod->Deprotection Reduction C7 Ketone Reduction (e.g., NaBH4) Post_Mod->Reduction Final Diverse Functionalized Scaffolds Deprotection->Final Reduction->Final

Caption: General workflow for N6 derivatization and subsequent modifications.

Key Protocols for N6-Position Derivatization

The nucleophilic secondary amine at the N6 position is amenable to a variety of classical and modern synthetic transformations. The following protocols detail three primary methods for its functionalization.

Method A: Reductive Amination for N-Alkylation

Reductive amination is a highly reliable and versatile method for forming C-N bonds. It proceeds under mild conditions and tolerates a wide array of functional groups, making it a preferred strategy for introducing alkyl substituents. The reaction involves the formation of an intermediate iminium ion from the amine and a carbonyl compound, which is then reduced in situ by a hydride-based reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is milder and more selective for iminium ions over ketones compared to agents like sodium borohydride (NaBH₄). Its non-basic nature prevents side reactions common with more reactive hydrides.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, thereby accelerating the reaction.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 equiv.) in anhydrous DCM (0.1 M), add the desired aldehyde or ketone (1.1-1.2 equiv.).

  • If the carbonyl compound is unreactive, add glacial acetic acid (0.1 equiv.). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Amide Coupling for N-Acylation

Introducing an acyl group at the N6 position is achieved via amide bond formation. While acyl chlorides can be used, coupling the amine directly with a carboxylic acid using a modern coupling agent is generally preferred due to milder conditions and broader substrate scope.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly efficient. They convert the carboxylic acid into a highly reactive activated ester in situ, which readily reacts with the amine.[7]

  • Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. DIPEA is often preferred due to its steric bulk, which minimizes side reactions.[7]

  • Solvent: Anhydrous dimethylformamide (DMF) or DCM are standard solvents that effectively dissolve the reactants and do not interfere with the coupling chemistry.

Experimental Protocol: General Procedure for Amide Coupling with HATU

  • To a solution of the desired carboxylic acid (1.1 equiv.) in anhydrous DMF (0.2 M), add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 equiv.) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Amide Coupling Mechanism RCOOH R-COOH ActivatedEster Activated O-Acylisourea Ester [Reactive Intermediate] RCOOH->ActivatedEster + HATU HATU HATU + DIPEA Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine N6-Amine of Scaffold Amine->Tetrahedral + Activated Ester Product N6-Acylated Product + Uracil Byproduct Tetrahedral->Product - H-Oxy-Byproduct

Caption: Simplified workflow for HATU-mediated amide coupling.

Method C: Direct N-Alkylation

Direct alkylation with alkyl halides is a straightforward method, though it is often best suited for reactive alkylating agents like benzyl or allyl halides.

Causality Behind Experimental Choices:

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to act as a proton scavenger. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or DMF are ideal as they promote Sₙ2 reactions.

  • Additives: In some cases, a catalytic amount of sodium or potassium iodide can be added to facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.

Experimental Protocol: General Procedure for Direct N-Alkylation

  • To a suspension of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 equiv.) and potassium carbonate (2.0 equiv.) in anhydrous acetonitrile (0.1 M), add the alkyl halide (1.1 equiv.).

  • Heat the mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Derivatization Conditions

MethodReagent TypeKey ReagentsSolventBaseTemp. (°C)Typical Yields
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃DCM / DCENone2560-90%
Amide Coupling Carboxylic AcidHATUDMF / DCMDIPEA2570-95%
Direct Alkylation Alkyl HalideR-X (e.g., BnBr)MeCN / DMFK₂CO₃ / Cs₂CO₃60-8050-85%

Post-Derivatization Synthetic Steps

Once the N6 position is functionalized, the molecule can be further elaborated.

N3-Boc Group Deprotection

To reveal the N3 amine for further derivatization (e.g., to create a bifunctional ligand), the Boc group is removed under acidic conditions.

Protocol: Boc Deprotection with TFA

  • Dissolve the N6-derivatized, N3-Boc-protected compound (1.0 equiv.) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Caution: TFA is corrosive.

  • To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate. Alternatively, to isolate the TFA salt, triturate the residue with cold diethyl ether and collect the resulting solid by filtration.[5][6]

C7-Ketone Reduction

The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and a hydrogen-bond donor.

Protocol: Ketone Reduction with NaBH₄

  • Dissolve the N6-derivatized ketone (1.0 equiv.) in methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 2.0-3.0 equiv.) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of water or acetone.

  • Concentrate the mixture to remove most of the methanol.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product, which may be a mixture of diastereomers.

Conclusion

The tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate scaffold is a powerful building block for constructing complex molecules for drug discovery. The strategic placement of the Boc protecting group enables clean and efficient derivatization at the N6 position through robust methods such as reductive amination, amide coupling, and direct alkylation. The protocols and rationale provided in this guide offer researchers a solid foundation for exploring the chemical space around this promising scaffold, paving the way for the development of novel therapeutic agents.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Schepmann, D., et al. (2015). Dancing of the Second Aromatic Residue around the 6,8-Diazabicyclo[3.2.2]nonane Framework: Influence on σ Receptor Affinity and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Abadi, A. H., et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. [Link]

  • Royal Society of Chemistry. (2012). A one-pot protocol for amide coupling of sterically hindered and electron deficient amines. Organic & Biomolecular Chemistry. [Link]

  • Hurst, D., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Reduction of the ketone in tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Stereoselective Reduction of the Ketone in tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Abstract

This document provides a comprehensive technical guide for the chemical reduction of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a key intermediate in pharmaceutical research.[1] The protocol details a robust and efficient method using sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, tert-Butyl 7-hydroxy-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and discuss safety considerations, reaction monitoring, and product characterization. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Bicyclo[3.2.2]nonane Scaffold

The 3,6-diazabicyclo[3.2.2]nonane framework is a rigid, conformationally constrained scaffold of significant interest in medicinal chemistry.[1][2] Its defined three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, making it a valuable building block for designing selective ligands for various biological targets. The starting material, tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, incorporates this valuable core with a ketone functionality, which serves as a synthetic handle for further elaboration.

The reduction of this ketone to a secondary alcohol is a critical transformation, unlocking access to a new set of derivatives with altered polarity, hydrogen-bonding capabilities, and stereochemical complexity. For this purpose, sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild, inexpensive, and highly selective reagent for the reduction of aldehydes and ketones, demonstrating excellent functional group tolerance towards esters and amides, such as the tert-butoxycarbonyl (Boc) protecting group present in our substrate.[3][4][5]

Mechanism of Sodium Borohydride Reduction

The reduction of a ketone by sodium borohydride is a classic example of nucleophilic addition.[6] The reaction proceeds via a well-established two-step mechanism.[3][4][7]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon atom of the ketone's carbonyl group. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.[7]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by a protic source. In this protocol, the solvent (methanol) serves as the proton source, yielding the final secondary alcohol product and a methoxyborate byproduct. An acidic workup can also be employed to ensure complete protonation and neutralize any remaining borate species.[6]

Ketone Reduction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone R-C(=O)-R' alkoxide R-C(O⁻)-R'      |     H ketone->alkoxide + H⁻ nabh4 NaBH₄ hydride H⁻ (from BH₃-H⁻) alcohol R-CH(OH)-R' alkoxide->alcohol + H⁺ (from CH₃OH) solvent CH₃OH protonated_alkoxide R-C(OH)-R'      |     H

Caption: General mechanism of ketone reduction by NaBH₄.

Stereochemical Considerations

For bicyclic ketones, the stereochemical outcome of the reduction is dictated by the direction of the hydride attack. The hydride will preferentially approach from the less sterically hindered face of the carbonyl group. In the case of the 3,6-diazabicyclo[3.2.2]nonane system, this steric bias is expected to favor the formation of one diastereomer over the other, although a mixture may be obtained.[8] The precise stereochemical outcome can be confirmed by advanced analytical techniques such as 2D NMR (NOESY).

Experimental Protocol

This protocol outlines the reduction of 1.0 mmol of the starting ketone. The reaction can be scaled as needed with appropriate adjustments to reagent quantities and vessel sizes.

Materials and Reagents
Reagent/MaterialCAS NumberM.Wt.GradeSupplier Example
tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate1784807-21-1240.30>95%Angene Chemical
Sodium borohydride (NaBH₄)16940-66-237.83>98%Sigma-Aldrich
Methanol (MeOH), Anhydrous67-56-132.04ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49N/AIn-house prep.
Brine (Saturated aq. NaCl)7647-14-558.44N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousAcros Organics
Silica Gel for Flash Chromatography112926-00-860.08230-400 meshSorbent Tech.
TLC Plates (Silica gel 60 F₂₅₄)N/AN/AN/AMilliporeSigma
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (240 mg, 1.0 mmol).

    • Add anhydrous methanol (10 mL) to dissolve the starting material completely.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (57 mg, 1.5 mmol, 1.5 eq) to the cooled solution in small portions over 5-10 minutes.

    • Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which occurs as NaBH₄ reacts with the methanol solvent.[9] A rapid addition can cause excessive foaming and a dangerous pressure buildup.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 15-20 minutes.[10][11]

    • TLC System: Use a 10:1 Dichloromethane:Methanol eluent system.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate. The starting ketone is more nonpolar and will have a higher Rf value than the product alcohol. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Quenching:

    • Once the reaction is complete (typically 1-2 hours), carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride solution (10 mL) dropwise while keeping the flask in the ice bath. Vigorous gas evolution will be observed.

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add ethyl acetate (25 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a white solid or pale oil.

    • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the pure tert-Butyl 7-hydroxy-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Characterization
  • ¹H NMR: Expect the appearance of a new proton signal corresponding to the carbinol proton (CH-OH) and the disappearance of the characteristic signals adjacent to the ketone.

  • IR Spectroscopy: Confirm the disappearance of the strong carbonyl (C=O) stretch (typically ~1710 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (typically ~3400 cm⁻¹).

  • Mass Spectrometry: Verify the molecular weight of the product (C₁₂H₂₂N₂O₃, M.Wt = 242.32).

Workflow and Data Summary

Caption: Step-by-step experimental workflow diagram.

ParameterValue
Starting Materialtert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Mass of Starting Material240 mg
Moles of Starting Material1.0 mmol
Reducing AgentSodium Borohydride (NaBH₄)
Equivalents of NaBH₄1.5 eq
Mass of NaBH₄57 mg
SolventAnhydrous Methanol
Solvent Volume10 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Theoretical Yield242 mg
Expected Yield80-90%
Product AppearanceWhite to off-white solid

Safety and Handling

  • Sodium Borohydride (NaBH₄): A flammable solid that is water-reactive. It reacts with water and protic solvents to produce flammable hydrogen gas.[9] Handle in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves when handling reagents.[9]

  • Quenching: The quenching process is exothermic and releases gas. Always perform quenching slowly in an ice bath within a fume hood.

  • Waste Disposal: Neutralize any residual borohydride before disposal. Dispose of chemical waste according to your institution's guidelines.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Singh, S. (2018). 3. NaBH4. Slideshare. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • All About Chemistry. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society. [Link]

  • Scribd. (n.d.). Sodium Borohydride Ketone Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • Birmingham, P. A., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Ison, A. (n.d.). Ketone Reduction. WordPress. [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

  • Guagnano, V., et al. (2002). Stereoselective transformation of indole diazabicyclo[3.2.2]nonedione to azepinoindole. Organic Letters. [Link]

  • Kenda, B. M., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. PubMed Central. [Link]

  • Beppu, T., et al. (2008). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2009). Synthesis of novel piperazine based building blocks. [Link]

  • Schläger, N., et al. (2010). Conformationally Constrained κ Receptor Agonists: Stereoselective Synthesis and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Angene Chemical. (n.d.). Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. [Link]

  • Geiger, C., et al. (2005). Stereoselectivity during a Dieckmann Analogous Cyclization of (Piperazin-2-yl)propionic Acid Esters. ResearchGate. [Link]

  • Zelenka, C., et al. (2008). Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. European Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • Paul, S., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Publishing. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most frequently utilized protecting groups for amines due to its robustness under various conditions and its facile removal under acidic conditions.[1][2][3] This guide provides a detailed technical overview and practical, field-proven protocols for the deprotection of the Boc group from tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a complex bicyclic lactam of interest in contemporary medicinal chemistry.

While general principles of Boc deprotection are well-established, the unique structural features of this substrate—namely the bicyclic framework and the integrated lactam functionality—necessitate a careful consideration of reaction conditions to ensure high-yielding and clean conversion to the desired 3,6-diazabicyclo[3.2.2]nonan-7-one.

The Scientific Foundation: Understanding the Boc Deprotection Mechanism

The cleavage of the Boc group is an acid-catalyzed elimination reaction.[4] The generally accepted mechanism proceeds through the following key steps, which are crucial for understanding the choice of reagents and potential side reactions.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Stable tert-Butyl Cation: The protonated intermediate is unstable and fragments to release the highly stable tertiary carbocation, tert-butyl cation, and a carbamic acid intermediate.[4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to the free amine and carbon dioxide gas.[4] The evolution of CO2 is a thermodynamic driving force for the reaction.

  • Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ Acid H⁺ (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation ((CH₃)₃C⁺) Protonated_Boc->tBu_Cation Amine_Salt Amine Salt (R-NH₃⁺ X⁻) Carbamic_Acid->Amine_Salt Decarboxylation + H⁺ CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Selecting the Optimal Deprotection Strategy

The choice of the deprotection method is critical and depends on the stability of other functional groups in the molecule and the desired salt form of the final product. For tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, the primary consideration is the stability of the endocyclic lactam under strongly acidic conditions. While lactams are generally stable, highly strained systems can be susceptible to hydrolysis. However, the [3.2.2]bicyclic system is not expected to possess excessive ring strain that would lead to facile lactam cleavage under standard Boc deprotection conditions.

Herein, we present two robust and widely applicable protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane.

Method Reagents Solvent Typical Conditions Advantages Disadvantages
Protocol 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, RT, 1-3 hVolatile reagents, easy removal.[5]Harsh acidity, potential for trifluoroacetylation side products.
Protocol 2 Hydrochloric Acid (HCl)1,4-Dioxane4M HCl in Dioxane, RT, 1-4 hOften precipitates the HCl salt, simplifying isolation.[1]Dioxane is a peroxide-former and requires careful handling.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective for the rapid and clean cleavage of the Boc group. The volatility of both TFA and DCM simplifies the work-up procedure.

Materials:

  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: To the stirred solution at room temperature, add TFA (5-10 equivalents). A common and effective concentration is a 25% (v/v) solution of TFA in DCM.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1 to 3 hours.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.

  • Work-up (for the free amine):

    • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 3,6-diazabicyclo[3.2.2]nonan-7-one.

  • Isolation as the TFA salt: If the TFA salt is desired, after step 4, the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is a widely used and highly effective method, often favored for its ability to directly precipitate the hydrochloride salt of the deprotected amine, which can simplify purification.[1][6]

Materials:

  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane or Methanol (as a co-solvent if needed)

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask. If solubility is an issue, a small amount of anhydrous methanol can be added as a co-solvent.

  • Addition of HCl/Dioxane: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents).[1]

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 1 to 4 hours. In many cases, the hydrochloride salt of the product will precipitate out of the solution during the reaction. Monitor the reaction by TLC or LC-MS.

  • Isolation of the Hydrochloride Salt:

    • Upon completion, the precipitated solid can be collected by filtration, washed with a small amount of cold 1,4-dioxane, and then with anhydrous diethyl ether to remove any residual starting material and byproducts.

    • Dry the solid under vacuum to obtain the pure 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride salt.

  • Conversion to the Free Base (if required): The isolated hydrochloride salt can be converted to the free amine by partitioning between a suitable organic solvent (e.g., DCM or ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ or K₂CO₃ solution). The organic layer is then separated, dried, and concentrated.

Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane cluster_workup Work-up & Isolation Start Start: tert-Butyl 7-oxo-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate P1_Step1 Dissolve in DCM Start->P1_Step1 P2_Step1 Dissolve in Dioxane Start->P2_Step1 P1_Step2 Add TFA (25-50% v/v) P1_Step1->P1_Step2 P1_Step3 Stir at RT (1-3h) P1_Step2->P1_Step3 P1_Step4 Monitor by TLC/LC-MS P1_Step3->P1_Step4 Workup_TFA Evaporate & Neutralize (NaHCO₃) or Precipitate TFA salt P1_Step4->Workup_TFA P2_Step2 Add 4M HCl in Dioxane P2_Step1->P2_Step2 P2_Step3 Stir at RT (1-4h) P2_Step2->P2_Step3 P2_Step4 Monitor by TLC/LC-MS P2_Step3->P2_Step4 Workup_HCl Filter Precipitated HCl salt or Evaporate & Precipitate P2_Step4->Workup_HCl End_Product Product: 3,6-Diazabicyclo[3.2.2]nonan-7-one (as free base or salt) Workup_TFA->End_Product Workup_HCl->End_Product

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of acid or the reaction time. Gentle warming (e.g., to 40 °C) can also be employed, but should be done with caution and careful monitoring to avoid potential degradation of the product.

  • Side Reactions: The primary side reaction of concern is the alkylation of nucleophilic sites by the liberated tert-butyl cation. While the target molecule itself is not highly susceptible, if other sensitive functional groups are present in more complex derivatives, the use of a scavenger such as anisole or thioanisole (1-2 equivalents) can be beneficial.

  • Product Isolation: The hydrochloride salt of the deprotected amine is often a crystalline solid that is less soluble in organic solvents than the free base. This property can be exploited for purification by precipitation. If the product remains in solution, standard work-up procedures followed by silica gel chromatography (often using a mobile phase containing a small percentage of triethylamine to prevent streaking of the amine) can be employed.

  • Lactam Stability: While the lactam in the 3,6-diazabicyclo[3.2.2]nonan-7-one is expected to be stable under these conditions, it is prudent to use the mildest conditions necessary for complete deprotection. Avoid prolonged reaction times at elevated temperatures. If lactam hydrolysis is suspected, analysis of the crude product by LC-MS should reveal the presence of the corresponding amino acid.

Conclusion

The deprotection of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can be reliably achieved using standard acidic conditions, with TFA in DCM and 4M HCl in dioxane being the methods of choice. The selection between these two protocols will depend on the desired final salt form and the practical considerations of the laboratory. By understanding the underlying mechanism and potential challenges, and by carefully monitoring the reaction progress, researchers can confidently and efficiently obtain the desired deprotected bicyclic amine, a valuable building block for further synthetic endeavors in drug discovery and development.

References

  • Repine, J. T., et al. (2007). Synthesis of monofluorinated-4-(diphenylmethyl)-1-piperazine derivatives as histamine H1-receptor antagonists. European Journal of Medicinal Chemistry, 31, 813-818.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-9.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
  • Kates, S. A., et al. (1996). A simple and efficient cleavage reaction of the boc group in heterocyclic compounds.
  • Gayo, L. M., & Suto, M. J. (1997). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. Tetrahedron Letters, 38(2), 211-214.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

Application Notes and Protocols: Coupling Reactions with tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Rigid Potential

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. The rigid bicyclic framework of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate presents a unique and valuable building block for this purpose. Its constrained conformation minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of a Boc-protected secondary amine at the 3-position and a secondary amide at the 6-position provides two distinct points for diversification, allowing for the exploration of chemical space in a controlled manner.

This guide provides an in-depth exploration of the coupling reactions involving this promising scaffold, offering detailed protocols and insights for researchers and drug development professionals. The protocols herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both technical accuracy and field-proven applicability. While direct literature examples for this specific molecule in all coupling reactions are emerging, the provided protocols are based on established methodologies for structurally analogous bicyclic amines and represent robust starting points for chemical exploration. The bicyclo[3.2.2]nonane framework is a key feature in the development of agents targeting the α7 nicotinic acetylcholine receptor (nAChR), highlighting its therapeutic potential.[1]

Putative Synthesis of the Scaffold

A specific, detailed synthesis for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is not extensively reported in publicly available literature. However, a plausible synthetic route can be envisioned based on established methodologies for the construction of related azabicyclo[3.2.2]nonane systems. A potential strategy involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to install the desired amino and lactam functionalities.

Section 1: Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[2] This reaction is particularly well-suited for coupling the secondary amine of the deprotected 3,6-diazabicyclo[3.2.2]nonane core with a variety of aryl and heteroaryl halides. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results by promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Protocol 1: Representative Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is adapted from methodologies reported for the coupling of 1,4-diazabicyclo[3.2.2]nonane with aryl halides and serves as a robust starting point.[4]

Reaction Scheme:

Deprotection of the starting material is required prior to the coupling reaction.

Materials:

  • 3,6-diazabicyclo[3.2.2]nonan-7-one (from deprotection of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add 3,6-diazabicyclo[3.2.2]nonan-7-one (1.2 mmol, 1.2 equiv).

  • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Pd₂(dba)₃: A common and reliable Pd(0) source for cross-coupling reactions.

  • XPhos: A bulky, electron-rich biaryl monophosphine ligand that is highly effective for C-N bond formation, particularly with challenging substrates.[3]

  • NaOtBu: A strong, non-nucleophilic base that facilitates the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

  • Toluene: A common high-boiling, non-polar solvent suitable for this type of reaction.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active and versatile for C-N coupling.
Base NaOtBuStrong, non-nucleophilic base.
Solvent TolueneHigh-boiling and inert.
Temperature 100 °CProvides sufficient energy for oxidative addition.
Stoichiometry Amine in slight excessEnsures complete consumption of the aryl halide.

Section 2: Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5] While no direct examples of Suzuki coupling with the title compound are available, a representative protocol can be designed based on the successful conditions for related nitrogen-containing heterocycles. This would typically involve derivatizing the bicyclic core with a halide, followed by coupling with a boronic acid.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol assumes the prior synthesis of a halogenated derivative of the diazabicyclononane scaffold.

Materials:

  • Halogenated 3,6-diazabicyclo[3.2.2]nonane derivative (e.g., bromo-substituted)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the halogenated diazabicyclononane (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Rationale for Reagent Selection:

  • Pd(PPh₃)₄: A widely used, commercially available Pd(0) catalyst effective for a broad range of Suzuki couplings.

  • K₂CO₃: A common inorganic base that activates the boronic acid for transmetalation.

  • Dioxane/Water: A standard solvent system for Suzuki reactions, where water is crucial for the activation of the boronic acid.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Robust and widely applicable Pd(0) source.
Base K₂CO₃Effective for boronic acid activation.
Solvent 1,4-Dioxane/WaterPromotes solubility and catalyst activity.
Temperature 90 °CFacilitates the catalytic cycle.
Stoichiometry Boronic acid in excessDrives the reaction to completion.

Section 3: Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry.[6][7] The secondary amine of the deprotected 3,6-diazabicyclo[3.2.2]nonane scaffold can be readily acylated using a variety of standard coupling reagents.

Protocol 3: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines and carboxylic acids.

Materials:

  • 3,6-diazabicyclo[3.2.2]nonan-7-one (from deprotection of the starting material)

  • Carboxylic acid (e.g., benzoic acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL).

  • Add HATU (1.2 mmol, 1.2 equiv) and DIPEA (2.0 mmol, 2.0 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 3,6-diazabicyclo[3.2.2]nonan-7-one (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride (to remove DMF), then brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Rationale for Reagent Selection:

  • HATU: A highly effective coupling reagent that forms a reactive O-acylisourea intermediate.

  • DIPEA: A non-nucleophilic organic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents for amide coupling.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency and low racemization.
Base DIPEANon-nucleophilic organic base.
Solvent DMFExcellent solubilizing properties.
Temperature Room TemperatureMild conditions are sufficient.
Stoichiometry Slight excess of acid and coupling reagentEnsures complete acylation of the amine.

Section 4: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Add TFA (5.0 mmol, 5.0 equiv, or a 20-50% solution in DCM) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Workup & Purification start Boc-Protected Scaffold deprotection Boc Deprotection (TFA/DCM) start->deprotection amine Free Amine Scaffold deprotection->amine coupling Coupling Reaction (Buchwald-Hartwig / Suzuki / Amide) amine->coupling workup Aqueous Workup coupling->workup reagents Coupling Partner Catalyst, Base, Solvent reagents->coupling purification Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for coupling reactions.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pd2_oa L₂Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_oa->pd2_amido Ligand Exchange (HNR₂) product Ar-NR₂ pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. Organic Letters. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • 1,4-DIAZABICYCLO (3.2.2) NONANDERIVES.
  • Derivatives of dibenzothiophene for positron emission. SciSpace. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

Sources

Application of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind with low affinity but high ligand efficiency to a biological target.[1][3] These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[4][5]

The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[6] Ideal fragments possess a balance of properties that adhere to the "Rule of Three": a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[3][7] Furthermore, the inclusion of fragments with three-dimensional (3D) character is increasingly recognized as crucial for exploring the complex topographies of protein binding sites and for developing novel chemical equity.[8] It is within this context that rigid, bicyclic scaffolds have gained significant attention.[9][10][11][12]

This application note details the utility of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate , a valuable fragment for FBDD campaigns, owing to its unique structural and physicochemical properties. We will provide an in-depth analysis of this fragment, followed by detailed protocols for its application in a typical FBDD workflow.

The Profile of a Privileged Fragment: tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

The subject of this application note, tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, is a compelling fragment for several key reasons:

  • Three-Dimensionality and Rigidity: The bicyclo[3.2.2]nonane core imparts a rigid, three-dimensional topology.[13][14] This constrained conformation reduces the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiencies.

  • Physicochemical Properties: This fragment aligns well with the "Rule of Three," making it an ideal starting point for medicinal chemistry optimization.

  • Synthetic Tractability: The presence of a Boc-protected amine and a secondary amine provides two distinct points for synthetic elaboration, allowing for controlled "fragment growing" strategies.[15] The ketone functionality also presents an additional handle for chemical modification.

Below is a summary of the key physicochemical properties of this fragment:

PropertyValueSource
Molecular Weight 240.3 g/mol [16][17]
XLogP3 0.7[17]
Hydrogen Bond Donors 1[17]
Hydrogen Bond Acceptors 3[17]
Rotatable Bonds 1[17]
Heavy Atom Count 17[17]
CAS Number 1784807-21-1[16][17][18][19][20]

FBDD Workflow Utilizing tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

The following diagram illustrates a typical FBDD workflow incorporating our featured fragment.

FBDD_Workflow cluster_prep Library Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization prep Fragment Library Curation (including bicyclic scaffolds) qc Quality Control (Purity, Solubility) prep->qc spr Surface Plasmon Resonance (SPR) qc->spr nmr NMR Spectroscopy (e.g., STD, WaterLOGSY) qc->nmr ortho Orthogonal Biophysical Method (e.g., ITC, Thermal Shift) spr->ortho nmr->ortho xray X-ray Crystallography ortho->xray grow Fragment Growing xray->grow link Fragment Linking xray->link merge Fragment Merging xray->merge

Caption: A representative workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols are provided as a guide for the application of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in an FBDD campaign.

Protocol 1: Fragment Library Preparation and Quality Control

Objective: To prepare a high-quality stock solution of the fragment for screening.

Materials:

  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or appropriate assay buffer

  • Acoustic liquid handler or manual pipettes

  • Nephelometer or visual inspection for solubility assessment

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the fragment powder.

    • Dissolve the fragment in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Solubility Assessment:

    • Prepare a serial dilution of the fragment stock solution in the intended assay buffer.

    • Assess the solubility at various concentrations using nephelometry or by visual inspection against a dark background. The highest concentration that remains clear is the maximum screening concentration.

  • Purity Analysis:

    • Confirm the purity of the fragment using LC-MS and ¹H NMR. The purity should ideally be >95%.

  • Plate Preparation:

    • Using an acoustic liquid handler or calibrated manual pipettes, dispense the fragment stock solution into 384- or 1536-well microplates for screening.

Causality Behind Experimental Choices:

  • DMSO as a solvent: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers.

  • Solubility assessment: This is a critical step to avoid false positives or negatives in screening assays due to compound precipitation.

  • Purity confirmation: Impurities can lead to off-target effects or interfere with the screening assay, hence the need for high purity.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Objective: To identify if the fragment binds to the target protein immobilized on a sensor chip.[21]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Fragment stock solution

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a ligand density that will produce a measurable response.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer.

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in refractive index (measured in response units, RU) as the fragment binds to and dissociates from the protein.

    • Include a reference flow cell (e.g., with an unrelated protein or a deactivated surface) to subtract non-specific binding and bulk refractive index changes.[21]

  • Data Analysis:

    • Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.

    • Calculate the dissociation constant (KD) for promising hits by fitting the data to a suitable binding model.

Causality Behind Experimental Choices:

  • SPR as a primary screen: SPR is a sensitive, label-free technique that allows for real-time monitoring of binding events and can provide kinetic information.[22][23][24]

  • Reference flow cell: This is crucial for obtaining high-quality, interpretable data by correcting for artifacts.[21]

SPR_Principle cluster_spr Surface Plasmon Resonance (SPR) Principle light Light Source prism Prism light->prism sensor Sensor Chip (with immobilized target) prism->sensor detector Detector sensor->detector output Sensorgram detector->output Measures change in refractive index upon binding fragment Fragment in Solution fragment->sensor Binding

Caption: The basic principle of Surface Plasmon Resonance for fragment screening.

Protocol 3: Hit Validation by NMR Spectroscopy

Objective: To confirm the binding of the fragment to the target protein in solution using a ligand-observed NMR method.[25]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target protein solution

  • Fragment stock solution

  • NMR buffer (deuterated)

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples: one containing the fragment alone in the NMR buffer, and another containing the fragment and the target protein in the same buffer.

  • NMR Experiment (e.g., Saturation Transfer Difference - STD):

    • Acquire a ¹H NMR spectrum of the fragment alone as a reference.

    • For the sample containing the protein and fragment, irradiate the protein with a selective pulse at a frequency where only protein resonances absorb.

    • Acquire a ¹H NMR spectrum. If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals.

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the binding fragment.

  • Data Analysis:

    • Compare the reference spectrum with the STD spectrum to confirm binding. The presence of signals in the STD spectrum is indicative of a direct interaction between the fragment and the protein.

Causality Behind Experimental Choices:

  • NMR for hit validation: NMR is a powerful technique for confirming hits from primary screens as it detects binding in solution, which is a more physiologically relevant environment.[23][25][26] It is also less prone to artifacts that can affect surface-based methods.

  • Ligand-observed methods (e.g., STD): These methods are well-suited for FBDD as they are sensitive to weak binding and do not require isotopic labeling of the protein.[25]

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the fragment bound to the target protein, providing crucial information for structure-guided drug design.[25]

Materials:

  • Crystallization-grade target protein

  • Fragment stock solution

  • Crystallization reagents and screens

  • X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment.

    • Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing the fragment.

  • X-ray Diffraction:

    • Mount a suitable crystal and collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

  • Analysis of the Binding Mode:

    • Analyze the electron density maps to confirm the binding of the fragment and to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the fragment and the protein.

Causality Behind Experimental Choices:

  • X-ray crystallography for structural insights: This technique provides a high-resolution "snapshot" of how the fragment binds to the target, which is invaluable for the subsequent hit-to-lead optimization phase.[27]

Hit-to-Lead Optimization Strategies

Once a fragment hit like tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is validated and its binding mode is understood, the next step is to increase its affinity and selectivity.[28] The bifunctional nature of this fragment makes it particularly amenable to the "fragment growing" strategy.

Hit_to_Lead cluster_optimization Hit-to-Lead Optimization Strategies start Validated Fragment Hit (e.g., tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate) grow Fragment Growing (Adding functional groups) start->grow link Fragment Linking (Connecting two fragments) start->link merge Fragment Merging (Combining overlapping fragments) start->merge

Caption: Common strategies for optimizing initial fragment hits.

For tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, synthetic chemists can leverage the free secondary amine for derivatization, guided by the structural information from X-ray crystallography, to extend the fragment into adjacent pockets of the binding site. The Boc protecting group can also be removed to allow for modification at the other nitrogen atom.

Conclusion and Future Outlook

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate represents a valuable addition to any fragment library. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an excellent starting point for FBDD campaigns against a wide range of biological targets. The protocols outlined in this application note provide a robust framework for the successful application of this and similar rigid bicyclic fragments in modern drug discovery. As the field continues to appreciate the importance of exploring beyond "flat" chemical space, such scaffolds will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18933-18938. Retrieved from [Link]

  • de Souza, G. A., & de Azevedo, W. F., Jr. (2018). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 23(10), 2574. Retrieved from [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(20), 9362–9386. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • Angene Chemical. (n.d.). Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. Retrieved from [Link]

  • Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Vajda, S., & Kozakov, D. (2010). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Journal of Medicinal Chemistry, 53(1), 1-8. Retrieved from [Link]

  • Pellecchia, M., & Bertini, I. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure, 20(3), 391-402. Retrieved from [Link]

  • Joseph, P. R., Tigo, T. A., & Tuffery, P. (2017). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Chemical Information and Modeling, 57(4), 815–826. Retrieved from [Link]

  • Zartler, E., Swain, C., & Pearce, S. (2012). Fragment library design. Drug Discovery World, Winter 2012/13, 20-22. Retrieved from [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • ProBiS. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • FitzGerald, E. A., Vagrys, D., Opassi, G., Klein, H. F., Hamilton, D. J., Boronat, P., ... & Landstrom, J. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1153-1166. Retrieved from [Link]

  • Giannetti, A. M., & Wen, X. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 55–59. Retrieved from [Link]

  • Carlson, H. A., & Carlson, E. E. (2013). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. Journal of computer-aided molecular design, 27(8), 681–693. Retrieved from [Link]

  • University of Dundee. (2019, January 15). Diversity-oriented synthesis of bicyclic fragments containing privileged azines. Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015, July 12). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. Retrieved from [Link]

  • Google Patents. (n.d.). US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof.
  • Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., ... & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(12), 1905–1910. Retrieved from [Link]

  • SciSpace. (2015, December 24). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Retrieved from [Link]

Sources

Application Notes and Protocols: A High-Throughput Screening Cascade for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Bicyclic Scaffolds

The 3,6-diazabicyclo[3.2.2]nonane framework represents a structurally novel and synthetically accessible scaffold for the development of new chemical entities. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for directed derivatization, enabling the creation of diverse chemical libraries. Given the prevalence of bicyclic diamine structures in centrally active agents, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, derivatives of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate are prime candidates for screening against targets within the central nervous system (CNS).

This guide provides a comprehensive, field-proven screening cascade designed to efficiently evaluate a library of these derivatives. The workflow is structured to first eliminate cytotoxic compounds, then identify primary "hits" through a broad panel of relevant CNS targets, and finally, to confirm and characterize the activity of these hits in secondary, more specific assays. The causality behind each experimental choice is explained to provide a robust, self-validating system for hit identification and validation.

The Screening Cascade: A Strategic Approach

A tiered or cascaded approach to screening is essential for the cost-effective and timely identification of promising lead compounds from a large library.[1][2][3][4] This strategy prioritizes high-throughput, cost-effective assays in the initial stages to cast a wide net and identify any potential activity, while eliminating non-viable compounds early. Subsequent tiers employ more complex, lower-throughput, and physiologically relevant assays to confirm and characterize the initial findings.

Our proposed cascade follows a logical progression:

  • Part 1: Foundational Assays - Cytotoxicity Profiling. The initial and most critical step is to assess the general cytotoxicity of each compound. A compound that is toxic to cells at concentrations required for target engagement is generally not a viable candidate for therapeutic development.[5] The MTT assay is a robust, inexpensive, and high-throughput method for this purpose.[6][7][8][9][10]

  • Part 2: Primary Screening - Broad Target Panel. Compounds that pass the cytotoxicity filter proceed to primary screening against a panel of high-interest CNS targets. The selection of these targets is based on the structural similarity of the diazabicycloalkane scaffold to known ligands for monoamine transporters and ion channels. This panel will include assays for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), GABA-A receptors, and nicotinic acetylcholine receptors (nAChRs).

  • Part 3: Secondary Screening & Hit Confirmation. "Hits" identified in the primary screen are subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 or EC50 values). This step is crucial to eliminate false positives that can arise in primary screens.[1]

  • Part 4: Off-Target and Selectivity Profiling. Promising and confirmed hits should be evaluated for their selectivity by testing against a panel of related targets. This helps to identify compounds with a clean pharmacological profile and minimize the risk of off-target effects.[11][12][13][14][15]

Screening_Cascade cluster_0 PART 1: Foundational cluster_1 PART 2: Primary Screening cluster_2 PART 3: Secondary Screening cluster_3 PART 4: Selectivity Cytotoxicity Cytotoxicity Screen (MTT Assay) NonToxic Non-Toxic Compounds Cytotoxicity->NonToxic Viability >80% DAT DAT Uptake Assay Hits Primary Hits DAT->Hits SERT SERT Uptake Assay SERT->Hits GABA GABA-A Functional Assay GABA->Hits nAChR nAChR Binding Assay nAChR->Hits DoseResponse Dose-Response Analysis (IC50/EC50 Determination) ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Selectivity Selectivity Panel (e.g., NET, other receptors) Lead Lead Candidates Selectivity->Lead Library Compound Library Library->Cytotoxicity NonToxic->DAT NonToxic->SERT NonToxic->GABA NonToxic->nAChR Hits->DoseResponse ConfirmedHits->Selectivity Dose_Response cluster_0 Workflow Start Primary Hit Identified Prep Prepare 8-Point Serial Dilution (e.g., 100 µM to 1 nM) Start->Prep Assay Perform Primary Assay with Dilution Series Prep->Assay Data Collect Response Data Assay->Data Plot Plot % Inhibition/Activation vs. [Log Compound] Data->Plot Fit Fit Data to a Four-Parameter Logistic Curve Plot->Fit End Calculate IC50 / EC50 Fit->End

Caption: Workflow for IC50/EC50 determination in secondary screening.

Protocol: Concentration-Response Curve Generation
  • Compound Preparation: For each "hit" compound, prepare an 8- to 10-point, 3-fold serial dilution series in 100% DMSO.

  • Assay Execution: Perform the relevant primary assay (e.g., DAT uptake, nAChR binding) using the full concentration range for each hit compound.

  • Data Analysis:

    • For each concentration, calculate the percent inhibition or activation as described in the primary screening protocols.

    • Plot the percent response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 or EC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
EC50 The concentration of a drug that gives half-maximal response.
Hill Slope Describes the steepness of the curve.
R² Value Indicates the goodness of fit of the curve to the data.

A compound is considered a "confirmed hit" if it displays a well-defined sigmoidal dose-response curve with an R² value > 0.9 and a potent IC50/EC50 value (typically in the low micromolar to nanomolar range).

Part 4: Selectivity Profiling

Rationale: An ideal drug candidate interacts specifically with its intended target to elicit a therapeutic effect while avoiding interactions with other targets that could cause side effects. [14]Therefore, confirmed hits should be tested in a panel of related assays to assess their selectivity.

Protocol: Selectivity Counter-Screening

  • Target Selection: Based on the confirmed activity, select a panel of relevant off-targets. For example:

    • If a compound is a DAT inhibitor, it should be tested against the Norepinephrine Transporter (NET) and SERT to determine its selectivity.

    • If a compound is active at a specific nAChR subtype, it should be tested against other nAChR subtypes and potentially muscarinic acetylcholine receptors.

  • Assay Execution: Perform the relevant binding or functional assays for the selected off-targets using the confirmed hit compounds, typically generating a full concentration-response curve for each.

  • Data Analysis:

    • Calculate the IC50 or EC50 for each off-target interaction.

    • Determine the selectivity ratio by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity. For example, a 100-fold selectivity means the compound is 100 times more potent at its primary target than at the off-target.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Jabria, A. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • Parish, D. M., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 11(8), 775-787. Retrieved from [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1995). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 67(18), 3217-3222. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Merck. (2006). Connecting HCS to CNS drug targets. European Pharmaceutical Review. Retrieved from [Link]

  • Gedeck, P., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 4266. Retrieved from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Liu, Y., et al. (2003). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 1(5), 635-642. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). GABAA Receptor Services. Retrieved from [Link]

  • Jourdon, P., et al. (2020). Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 614-625. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]

  • Taiwan Chemselves. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Scripps Research. (n.d.). A Flexible and Scalable HTS Platform for CNS Probe Discovery. Retrieved from [Link]

  • Ghavami, S., et al. (2014). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Current Pharmaceutical Design, 20(34), 5432-5444. Retrieved from [Link]

  • Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Sato, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1554-1562. Retrieved from [Link]

  • Mason, D. M., et al. (2014). High-Throughput Screens for Neurodegeneration and Complex Disease Phenotypes. Protein & Cell, 5(8), 586-597. Retrieved from [Link]

  • Gubler, H., et al. (2013). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods, 300, 11-18. Retrieved from [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

  • Horn, T., et al. (2012). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 40(20), e157. Retrieved from [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 31(7), 1894-1906. Retrieved from [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • BrainXell. (n.d.). High-Throughput Screens. Retrieved from [Link]

  • Attene-Ramos, M. S., et al. (2013). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Perez, X. A., & Andrews, A. M. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Chen, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 5849. Retrieved from [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • Microbial Culture. (n.d.). Primary and Secondary screening. Retrieved from [Link]

  • Ramírez-López, M., et al. (2022). Fundaments and Concepts on Screening of Microorganisms for Biotechnological Applications. Mini Review. Microbiology Spectrum, 10(5), e01375-22. Retrieved from [Link]

  • ResearchGate. (2007). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Retrieved from [Link]

  • Unacademy. (n.d.). Primary and Secondary Screening. Retrieved from [Link]

  • Green, W. N., & Wanamaker, C. P. (2006). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 26(13), 3365-3373. Retrieved from [Link]

  • Scribd. (n.d.). Screening of Microorganisms: Primary and Secondary Techniques. Retrieved from [Link]

Sources

The Strategic Application of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in the Synthesis of Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,6-Diazabicyclo[3.2.2]nonane Scaffold - A Privileged Motif in CNS Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively and selectively modulate targets within the Central Nervous System (CNS) is perpetual. Among the myriad of heterocyclic systems, bridged bicyclic diamines have emerged as "privileged scaffolds" due to their conformational rigidity and three-dimensional diversity. These structures are adept at mimicking the spatial arrangement of pharmacophoric elements found in natural alkaloids, enabling precise interactions with complex receptor binding sites.

The 3,6-diazabicyclo[3.2.2]nonane framework, a less explored isomer of the well-known 1,4-diazabicyclo[3.2.2]nonane, presents a unique structural and functional profile. Its constrained topology offers a fixed orientation of its two nitrogen atoms, making it an exceptional template for designing ligands targeting a variety of CNS receptors, most notably nicotinic acetylcholine receptors (nAChRs).[1][2] The modulation of nAChRs is a critical therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[1][3]

This guide focuses on tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1) , a versatile and strategically designed building block. The presence of a ketone at the C-7 position, a Boc-protected nitrogen at N-3, and an accessible secondary amine at N-6 provides a rich platform for controlled, sequential functionalization. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel CNS-active agents. While direct literature on the synthesis and application of this specific intermediate is emerging, its utility can be expertly extrapolated from the well-established chemistry of analogous diazabicyclic systems.[4][5]

Part 1: Synthesis of the Core Scaffold

The synthesis of the title compound 1 is not extensively documented in peer-reviewed literature. However, a robust synthetic strategy can be proposed based on established methodologies for constructing similar bicyclic frameworks, particularly through an intramolecular Dieckmann-analogous cyclization.[4][5] This approach offers a logical and efficient pathway from readily available starting materials.

Proposed Synthetic Pathway

The proposed synthesis leverages the intramolecular cyclization of a piperazine-based diester, a powerful ring-forming reaction.

Synthetic_Pathway A N-Boc-piperazine-2-carboxylate B Diester Intermediate A->B  Alkylation with  ethyl bromoacetate C tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (Target) B->C  Dieckmann-analogous  Cyclization (e.g., NaHMDS)

Caption: Proposed synthetic workflow for the target bicyclic ketone.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperazine-2,5-dicarboxylate (Diester Intermediate)

  • To the Starting Material: To a solution of commercially available tert-butyl piperazine-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the diester intermediate.

Causality Behind Choices:

  • Base: K₂CO₃ is a mild and effective base for the N-alkylation of the secondary amine without promoting hydrolysis of the ester groups.

  • Solvent: THF is an excellent aprotic solvent for this type of alkylation, ensuring solubility of the reactants while remaining inert.

  • Monitoring: Regular monitoring is crucial to prevent the formation of side products from over-alkylation or decomposition.

Step 2: Intramolecular Dieckmann-analogous Cyclization

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of the diester intermediate (1.0 eq) in anhydrous THF (20 mL/mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of sodium hexamethyldisilazane (NaHMDS, 2.0 M in THF, 2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of a thick precipitate is often observed.

  • Cyclization: Stir the mixture at -78 °C for 2-3 hours. The progress of the cyclization can be monitored by quenching small aliquots with acid and analyzing by LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Decarboxylation & Purification: The resulting β-keto ester is often used directly or can be decarboxylated under acidic or thermal conditions. For many applications, the intermediate is hydrolyzed and decarboxylated in a subsequent step. For the title compound, purification of the crude product by flash chromatography will yield tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.[4]

Causality Behind Choices:

  • Base: NaHMDS is a strong, non-nucleophilic base ideal for promoting the Dieckmann condensation.[6][7] Its use at low temperatures minimizes side reactions like ester cleavage.

  • Temperature: The low temperature (-78 °C) is critical for controlling the enolate formation and preventing undesired side reactions.

  • Quenching: Quenching with a mild acid source like NH₄Cl neutralizes the strong base and protonates the resulting enolate to form the final β-keto product.

Part 2: Application in the Synthesis of CNS-Active nAChR Modulators

The strategic placement of the ketone and the differentially protected nitrogens makes the title compound an ideal starting point for creating a library of CNS-active compounds. The primary application lies in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide array of CNS disorders.[1][8]

Workflow for Derivatization

The core scaffold can be elaborated through a logical sequence of reactions to access diverse chemical space.

Derivatization_Workflow A tert-Butyl 7-oxo-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate B tert-Butyl 7-hydroxy-3,6-diazabicyclo [3.2.2]nonane-3-carboxylate A->B  Reduction  (e.g., NaBH₄) C tert-Butyl 3,6-diazabicyclo [3.2.2]nonane-3-carboxylate A->C  Wolff-Kishner or  Clemmensen Reduction D Final CNS Ligand (N-6 Arylated/Alkylated) C->D  1. N-6 Functionalization  (e.g., Buchwald-Hartwig)  2. Boc Deprotection (optional) E Final CNS Ligand (N-3, N-6 Substituted) D->E  N-3 Functionalization  (Acylation, Alkylation)

Caption: Logical workflow for the derivatization of the core scaffold.

Protocol 1: Reduction and N-6 Functionalization for nAChR Ligands

This protocol outlines the conversion of the keto-scaffold to a functionalized diamine, a common pharmacophore for nAChR ligands.[2]

Step 1: Reduction of the Ketone

  • Reaction Setup: Dissolve tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. For complete removal of the carbonyl (to the methylene), a more robust method like a Wolff-Kishner reduction would be employed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure and extract the aqueous residue with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the reduced scaffold, tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. This product is often pure enough for the next step.

Step 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

The introduction of an aryl or heteroaryl moiety at the N-6 position is a key step in creating potent nAChR modulators.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the reduced scaffold (1.0 eq), the desired aryl or heteroaryl bromide/iodide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane. Seal the tube and degas the mixture with a stream of nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-6 arylated product.

Structure-Activity Relationship (SAR) Insights

Data from analogous diazabicyclic systems provides a strong predictive framework for the SAR of derivatives from this scaffold.

Scaffold PositionModificationExpected Impact on nAChR ActivityRationale / Reference
N-6 Substituent 3-Pyridyl, 5-PyrimidinylHigh Affinity (α4β2) These heteroaromatic systems often act as crucial hydrogen bond acceptors, mimicking the pyridine ring of nicotine.[1][3]
N-6 Substituent Substituted Phenyl RingsModulation of Selectivity Electronic and steric properties of phenyl substituents can tune selectivity between different nAChR subtypes (e.g., α4β2 vs. α7).
C-7 Position Hydroxyl (from reduction)Potential for new H-bonds A hydroxyl group can introduce new hydrogen bonding interactions within the receptor binding pocket, potentially increasing affinity.
N-3 Substituent Small alkyl groupsIncreased Agonist Potency After Boc deprotection, small N-alkyl groups can enhance agonist activity, while larger groups may induce antagonism.

Conclusion: A Versatile Building Block for CNS Discovery

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate stands as a highly promising, albeit underutilized, building block for CNS drug discovery. Its strategic design facilitates a logical and efficient exploration of chemical space around the rigid 3,6-diazabicyclo[3.2.2]nonane core. The proposed synthetic route via a Dieckmann-analogous cyclization provides a plausible and scalable method for its preparation. By leveraging established protocols for functionalization, particularly at the N-6 position, researchers can rapidly generate libraries of novel compounds. The strong correlation between this scaffold and high-affinity nAChR modulation underscores its potential for developing next-generation therapeutics for a host of debilitating neurological disorders. This guide provides the foundational knowledge and actionable protocols for scientists to unlock the potential of this valuable synthetic intermediate.

References

  • Grokipedia. Dieckmann condensation. [Link]

  • SynArchive. Dieckmann Condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Lee, J. Y., & Lee, J. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(2), 481-486. [Link]

  • Flessner, T., et al. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 22(12), 1465-1485. [Link]

  • Geiger, C., et al. (2007). Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity. Journal of Medicinal Chemistry, 50(25), 6146-6153. [Link]

  • Lee, J. Y., & Lee, J. (2009). Quantitative Structure Activity Relationship between Diazabicyclo-[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Yakhak Hoeji, 53(1), 38-44. [Link]

  • Becker, D., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive pauson-khand cyclization and subsequent conversion to a novel diazatricyclic ring system. Tetrahedron Letters, 34(16), 2577-2580. [Link]

  • Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. European Journal of Organic Chemistry, 2008(31), 5246-5254. [Link]

  • Papadia, P., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(1), 1270. [Link]

  • Gao, Y., et al. (2013). Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters, 4(8), 733-737. [Link]

  • Angene Chemical. Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. [Link]

  • Nakano, H., et al. (2018). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, 14, 2848-2854. [Link]

  • Gao, D., Penno, C., & Wünsch, B. (2016). Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. ChemistrySelect, 1(11), 2824-2829. [Link]

  • Wünsch, B., et al. (2007). Structure-Affinity-Relationship Study of Bicyclic σ Receptor Ligands with a 6,8-Diazabicyclo[3.2.2]nonane Skeleton. Journal of Medicinal Chemistry, 50(14), 3321-3331. [Link]

  • Nickols, A., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(1), 19-32. [Link]

  • Mondal, D., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389-22480. [Link]

  • O'Neil, G. W., et al. (2010). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 8(19), 4299-4301. [Link]

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]

  • Piras, G., et al. (2021). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 26(18), 5448. [Link]

  • Wang, T., et al. (2020). Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry, 28(13), 115531. [Link]

  • NeuroSearch A/S. (2010). Novel 1,4-diaza-bicyclo[3.2.2]nonyl oxadiazolyl derivatives and their medical use.
  • A Sheffield Hallam University thesis. [Link]

  • Newman, A. H., et al. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6143-6152. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical laboratory insights.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for constructing the 3,6-diazabicyclo[3.2.2]nonane ring system?

A1: The most effective and commonly cited strategy for the synthesis of the 3,6-diazabicyclo[3.2.2]nonane core is a Dieckmann-analogous intramolecular cyclization. This reaction involves the base-mediated condensation of a suitably substituted piperazine-2,5-diacetic acid ester derivative. The bulky tert-butoxycarbonyl (Boc) protecting group is crucial for directing the cyclization and ensuring the stability of the final product.

Q2: At what stage should the Boc protecting group be introduced?

A2: The Boc protecting group is best introduced on one of the nitrogen atoms of a piperazine precursor before the cyclization step. This ensures regioselectivity in subsequent reactions and prevents unwanted side reactions. A common precursor would be a mono-Boc-piperazine, which can then be further elaborated to the required diester for cyclization.

Q3: What are the critical parameters to control during the Dieckmann-analogous cyclization?

A3: The success of the Dieckmann-analogous cyclization hinges on several key parameters:

  • Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or toluene are necessary to prevent quenching of the base and enolate intermediates.

  • Temperature: The reaction is typically performed at elevated temperatures to drive the cyclization to completion.

  • Reaction Time: Adequate reaction time is crucial, and progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Problem 1: Low or No Yield of the Desired Bicyclic Product

Possible Causes:

  • Inefficient Cyclization: The equilibrium of the Dieckmann condensation can sometimes be unfavorable.

  • Intermolecular Condensation: Competing intermolecular reactions can lead to the formation of polymeric byproducts, especially at high concentrations.

  • Decomposition of Starting Material or Product: The starting diester or the resulting β-keto ester can be unstable under the harsh basic conditions.

  • Inactive Base: The base used may have been deactivated by moisture.

Solutions:

  • Trapping the Cyclized Intermediate: A key strategy to drive the equilibrium towards the product is to trap the initial cyclized enolate. The use of chlorotrimethylsilane (Me3SiCl) has been reported to be effective in similar systems.[1] The resulting silyl enol ether is more stable and can be hydrolyzed to the desired ketone in a subsequent workup step.

  • High Dilution Conditions: To minimize intermolecular side reactions, the cyclization should be performed under high dilution conditions (typically 0.01-0.05 M). This can be achieved by the slow addition of the diester substrate to a solution of the base.

  • Optimize Reaction Conditions:

    • Base: Experiment with different strong bases like potassium bis(trimethylsilyl)amide (KHMDS) which can be effective at lower temperatures.

    • Temperature: While heating is often necessary, excessive temperatures can lead to degradation. A systematic study of the reaction temperature (e.g., from room temperature to reflux) is recommended.

  • Ensure Anhydrous Conditions: All glassware should be oven-dried, and solvents must be rigorously dried before use. The base should be fresh or its activity confirmed.

Problem 2: Formation of Multiple Products and Purification Challenges

Possible Causes:

  • Epimerization: The stereocenter alpha to the newly formed ketone can be prone to epimerization under basic conditions, leading to a mixture of diastereomers.

  • Side Reactions: Besides intermolecular condensation, other side reactions such as elimination or cleavage of the ester groups can occur.

  • Incomplete Reaction: The presence of unreacted starting material complicates the purification process.

Solutions:

  • Careful Workup: After the reaction is complete, it is crucial to quench the reaction carefully, for example, by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Chromatographic Purification: Flash column chromatography is typically required to separate the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.

  • Characterization: Thorough characterization of all isolated products by NMR spectroscopy and mass spectrometry is essential to identify the desired product and understand the side reactions that are occurring.

Experimental Protocols

Protocol 1: Synthesis of the Precursor - Diethyl 2,2'-(4-(tert-butoxycarbonyl)piperazine-1,4-diyl)diacetate

This protocol outlines a plausible synthesis for the key diester precursor.

  • Mono-Boc Protection of Piperazine: Start with commercially available piperazine and protect one of the nitrogen atoms with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.

  • N-Alkylation: The remaining secondary amine of the mono-Boc-piperazine is then alkylated with two equivalents of ethyl bromoacetate in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (MeCN).

  • Purification: The resulting diethyl 2,2'-(4-(tert-butoxycarbonyl)piperazine-1,4-diyl)diacetate is purified by flash column chromatography.

Protocol 2: Dieckmann-Analogous Cyclization to tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

This protocol is a proposed method based on the principles of the Dieckmann condensation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene.

  • Substrate Addition: A solution of diethyl 2,2'-(4-(tert-butoxycarbonyl)piperazine-1,4-diyl)diacetate (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of NaH at room temperature over a period of 2-3 hours to maintain high dilution.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Workup: The reaction is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePossible CauseRecommended Solution
Low/No Yield Inefficient cyclizationTrap the enolate with Me₃SiCl.[1]
Intermolecular condensationUse high dilution conditions.
Inactive baseUse fresh, anhydrous base and solvents.
Multiple Products EpimerizationCareful control of reaction time and temperature.
Side reactionsOptimize reaction conditions and perform a careful workup.
Purification Issues Complex product mixtureEmploy gradient flash column chromatography.
Unreacted starting materialEnsure the reaction goes to completion by monitoring with TLC/LC-MS.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow A Mono-Boc-Piperazine B Diethyl 2,2'-(4-(tert-butoxycarbonyl)piperazine-1,4-diyl)diacetate A->B  Ethyl bromoacetate, K₂CO₃, MeCN   C tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate B->C  NaH, Toluene, Reflux (Dieckmann-analogous Cyclization)  

Caption: Synthetic route to the target compound.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Cause1 Inefficient Cyclization? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Inactive Reagents? Start->Cause3 Solution1 Add Trapping Agent (Me₃SiCl) Cause1->Solution1 Solution2 High Dilution Conditions Cause2->Solution2 Solution3 Use Fresh/Anhydrous Reagents Cause3->Solution3

Caption: Troubleshooting flowchart for low yield issues.

References

  • Geiger, C., et al. (2007). Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic amine. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with obtaining this compound in high purity.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

Question: My final product shows persistent impurities after column chromatography. What could be the cause and how can I resolve this?

Answer:

Persistent impurities following silica gel column chromatography are often due to compounds with similar polarity to the target molecule. Common culprits in the synthesis of related diazabicycloalkanes include starting materials, diastereomers, or byproducts from incomplete reactions.

  • Causality: The Boc-protected amine and the lactam functionality impart a moderate polarity to the molecule. Impurities with similar functional groups will exhibit comparable retention factors (Rf) on silica gel, leading to co-elution.

  • Troubleshooting Steps:

    • Optimize Your Solvent System: A systematic approach to solvent system optimization is crucial. Experiment with different solvent mixtures. For instance, if you are using a standard ethyl acetate/hexane gradient, consider adding a small percentage of methanol or triethylamine. Methanol can help to separate more polar impurities, while triethylamine can reduce tailing and improve the resolution of basic compounds on silica gel.

    • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for basic compounds. Alternatively, reversed-phase chromatography (C18) may be effective, particularly for separating compounds with different hydrophobic characteristics.

    • Employ Orthogonal Purification Methods: If chromatographic methods are insufficient, consider a different purification technique altogether. Crystallization is an excellent orthogonal method that separates compounds based on their solubility and crystal lattice energy, rather than polarity.

Question: I am experiencing low yield after purification. What are the potential reasons and how can I improve it?

Answer:

Low recovery of the desired product can be attributed to several factors, ranging from the purification method itself to the stability of the compound.

  • Causality:

    • Decomposition on Stationary Phase: Acidic silica gel can sometimes cause the degradation of acid-sensitive compounds, particularly those with a Boc-protecting group.

    • Product Loss During Extraction: If the compound has some water solubility, it can be lost in the aqueous phase during workup.

    • Incomplete Elution: The product may not fully elute from the column if the solvent system is not polar enough.

  • Troubleshooting Steps:

    • Neutralize Your Silica Gel: To mitigate degradation on silica gel, you can use deactivated silica or add a small amount of a basic modifier like triethylamine to your eluent.

    • Optimize Extraction pH: During aqueous workup, ensure the pH of the aqueous layer is basic to suppress the protonation of the amine and reduce its water solubility.

    • Ensure Complete Elution: After your main product fraction has been collected, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane) to check for any remaining product.

    • Consider Crystallization: If chromatographic yields are consistently low, developing a crystallization protocol can be a more efficient and higher-yielding purification method for solid compounds.

Question: How can I effectively remove residual starting materials from my final product?

Answer:

Residual starting materials are a common purification challenge. The strategy for their removal depends on their chemical properties relative to the product.

  • Causality: The starting materials may have polarities close to the product, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Reaction Optimization: The most effective approach is to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS to confirm the absence of starting material before workup.

    • Acid-Base Extraction: If the starting material has a different pKa than the product, an acid-base extraction can be employed. For example, if a non-basic starting material is present, an acidic wash can be used to protonate and extract the basic product into the aqueous phase, leaving the starting material in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting.

    • Recrystallization: This technique is highly effective for removing small amounts of impurities. A carefully chosen solvent system will allow the desired product to crystallize while the impurities remain in the mother liquor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most recommended purification method for tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate?

A1: For routine purification, flash column chromatography on silica gel is the most common and versatile method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. For compounds that are prone to degradation on silica, the use of deactivated silica or the addition of a small amount of triethylamine to the eluent is recommended. For larger scales and when high purity is achieved, crystallization can be a more efficient and scalable alternative.

Q2: What are the expected purity levels after different purification techniques?

A2: The achievable purity depends on the specific impurities present and the optimization of the chosen method. The following table provides a general guideline:

Purification MethodTypical Purity RangeNotes
Flash Column Chromatography95-99%Highly dependent on the optimization of the stationary and mobile phases.
Preparative HPLC>99%Can achieve very high purity but is less scalable and more expensive.
Crystallization>98%Excellent for removing small amounts of impurities and can be highly scalable.
Acid-Base ExtractionVariablePrimarily used for bulk removal of impurities with different acid-base properties, not for high purity.

Q3: How should I store the purified tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate?

A3: The compound should be stored in a tightly sealed container in a dry and cool place. Many suppliers recommend storage at 2-8°C. It is important to protect it from moisture and atmospheric carbon dioxide, which can react with the free amine.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate using flash column chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution to create a slurry.

  • Slurry Loading: Concentrate the slurry under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than direct liquid injection.

  • Column Packing: Pack a flash chromatography column with silica gel in the initial eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin the elution with the initial non-polar solvent and gradually increase the polarity by increasing the percentage of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines a general approach to purifying the target compound by recrystallization. The ideal solvent system should be determined experimentally.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the compound in various solvents at room temperature and at elevated temperatures. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. For better yields, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_0 Purification Strategy start Crude Product decision1 Purity Assessment (TLC/LC-MS) start->decision1 chromatography Flash Column Chromatography decision1->chromatography Major Impurities Present crystallization Recrystallization decision1->crystallization Minor Impurities or High Initial Purity end_product Pure Product (>95%) chromatography->end_product Successful Separation re_purify Re-purify or Change Method chromatography->re_purify Co-elution crystallization->end_product Successful Crystallization crystallization->re_purify Low Yield or No Crystals re_purify->decision1 Re-evaluate

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Flowchart cluster_1 Troubleshooting Low Yield in Chromatography start Low Yield Observed check_stability Is the compound stable on silica? start->check_stability check_elution Was the column flushed with a strong eluent? check_stability->check_elution Yes use_neutral_silica Use deactivated silica or add triethylamine check_stability->use_neutral_silica No flush_column Flush with MeOH/DCM check_elution->flush_column No consider_crystallization Consider crystallization as an alternative check_elution->consider_crystallization Yes end Improved Yield use_neutral_silica->end flush_column->end

Caption: Troubleshooting flowchart for low yield in column chromatography.

References

  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. BU CyberSec Lab.

Technical Support Center: Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable bicyclic diamine building block. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and addresses specific experimental issues based on established chemical principles and extensive experience with related molecular scaffolds.

Introduction to the Synthetic Challenge

The synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves the construction of a constrained bicyclic system with multiple functional groups. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed literature, its structure suggests a synthetic strategy involving an intramolecular cyclization to form the core, followed by functional group manipulation. A plausible approach involves a Dieckmann-type condensation or a related intramolecular cyclization of a suitably substituted piperidine derivative. This guide will address common byproducts and experimental challenges based on this logical synthetic framework.

Hypothetical Synthetic Pathway

To provide a practical context for troubleshooting, we will consider a hypothetical, yet chemically sound, multi-step synthesis. This pathway allows us to anticipate potential side reactions and byproduct formation.

Synthetic_Pathway A Substituted Piperidine Precursor B Intramolecular Cyclization (e.g., Dieckmann Condensation) A->B Base D Boc Protection B->D Purification C tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (Target Molecule) D->C (Boc)2O, Base

Caption: A plausible synthetic workflow for the target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate and similar structures.

Question 1: My intramolecular cyclization to form the bicyclic core is low-yielding and produces several side products. What are the likely culprits?

Answer:

Low yields in intramolecular cyclizations like the Dieckmann condensation are often due to competing intermolecular reactions or unfavorable ring strain in the transition state. Here are the most common byproducts and troubleshooting steps:

  • Intermolecular Dimerization: Instead of cyclizing, two molecules of the precursor can react with each other, leading to a dimeric byproduct. This is more prevalent at higher concentrations.

    • Troubleshooting:

      • High Dilution: Perform the reaction under high-dilution conditions (typically <0.05 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a solution of the base.

      • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) is generally preferred.

  • Incomplete Reaction: Unreacted starting material can be a significant impurity.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Gentle heating may be required, but be cautious as this can also promote side reactions.

      • Stoichiometry of Base: Ensure at least one full equivalent of a strong base is used to drive the reaction forward.

  • Epimerization: If your starting material has stereocenters, the strong basic conditions can lead to epimerization at the alpha-position to the carbonyl groups, resulting in a mixture of diastereomers that can be difficult to separate.

    • Troubleshooting:

      • Lower Temperature: Running the reaction at lower temperatures can sometimes minimize epimerization.

      • Milder Base: If possible, explore the use of a milder base, although this may impact the reaction rate.

Table 1: Common Byproducts in Intramolecular Cyclization and Their Identification

ByproductIdentification (Expected Mass Spec)Chromatographic Behavior (vs. Product)
Dimer[2M - H₂O + H]⁺Significantly less polar
Starting Material[M+H]⁺ of precursorMore polar or non-polar depending on structure
EpimerSame as product [M+H]⁺May co-elute or show a closely eluting peak
Question 2: During the Boc protection of the secondary amine, I am observing a significant amount of a less polar impurity that is difficult to separate. What is it and how can I avoid it?

Answer:

When performing a Boc protection on a molecule with two or more amine groups, the formation of a di-protected byproduct is a common issue. In your case, this would be the di-Boc derivative of the 3,6-diazabicyclo[3.2.2]nonane core.

Boc_Protection_Byproducts A 3,6-diazabicyclo[3.2.2]nonan-7-one B Target Mono-Boc Product A->B (Boc)2O (1 eq) C Di-Boc Byproduct A->C (Boc)2O (>1 eq)

Caption: Formation of mono- and di-protected products.

  • Di-Boc Byproduct: This impurity arises from the reaction of di-tert-butyl dicarbonate ((Boc)₂O) with both nitrogen atoms of the bicyclic core. It will be significantly less polar than your desired mono-Boc product.

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the stoichiometry of (Boc)₂O. Using a slight excess (1.1-1.2 equivalents) is common to ensure the consumption of the starting material, but a large excess will favor the formation of the di-Boc byproduct.

      • Slow Addition: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can improve selectivity for mono-protection.

      • Purification: If the di-Boc byproduct does form, it can often be separated from the more polar mono-Boc product by flash column chromatography on silica gel.

  • Unreacted Starting Material: If you use a stoichiometric or substoichiometric amount of (Boc)₂O, you may have unreacted starting material, which is much more polar than the desired product.

    • Troubleshooting:

      • Monitor Reaction: Use TLC or LC-MS to monitor the consumption of the starting material.

      • Purification: Unreacted starting material is typically easy to separate from the Boc-protected product due to the significant difference in polarity.

Question 3: My final product appears to be unstable during workup or purification, leading to the formation of new impurities. What could be happening?

Answer:

The stability of Boc-protected amines can be compromised under certain conditions, particularly acidic environments.

  • Acid-Mediated Deprotection: The Boc group is labile to acid. If your workup involves an acidic wash (e.g., with dilute HCl) or if your chromatography solvent is slightly acidic, you may be partially or fully cleaving the Boc group.

    • Troubleshooting:

      • Neutral Workup: Use a neutral or slightly basic workup. Washes with saturated sodium bicarbonate solution and brine are recommended.

      • Neutralize Solvents: If you suspect your chromatography solvents are acidic, you can add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent.

  • Formation of tert-Butyl Adducts: The cleavage of the Boc group generates a tert-butyl cation. This reactive electrophile can potentially alkylate nucleophilic sites on your molecule, leading to tert-butylated byproducts.

    • Troubleshooting:

      • Avoid Acidity: The primary solution is to avoid acidic conditions that lead to Boc deprotection.

      • Scavengers: In cases where acidic conditions are unavoidable in a subsequent step, scavengers like triethylsilane or anisole can be added to trap the tert-butyl cation.

Experimental Protocols

While a specific protocol for the target molecule is not available, here are generalized procedures for key steps based on the synthesis of related compounds.

General Protocol for Intramolecular Dieckmann Condensation:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base (e.g., 1.2 equivalents of NaH or t-BuOK) and a suitable anhydrous solvent (e.g., THF or toluene).

  • Prepare a solution of the diester precursor in the same anhydrous solvent.

  • Slowly add the diester solution to the suspension of the base at 0 °C or room temperature over several hours using a syringe pump to maintain high dilution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride or acetic acid).

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Mono-Boc Protection of a Diamine:

  • Dissolve the diamine starting material in a suitable solvent (e.g., dichloromethane, THF, or a mixture with water).

  • Add a base (e.g., 1.5-2.0 equivalents of triethylamine or sodium bicarbonate).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup, washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

References

  • While specific literature for the target molecule is not cited, the principles discussed are based on well-established organic chemistry reactions.

Technical Support Center: Overcoming Challenges in the Scale-up of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development professionals involved in the synthesis and scale-up of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. While specific proprietary synthesis routes may vary, the challenges addressed herein are common to the scale-up of complex bicyclic lactams and are grounded in established principles of process chemistry.

Section 1: Understanding the Core Synthetic Challenge

The synthesis of the 3,6-diazabicyclo[3.2.2]nonane ring system is a significant synthetic challenge. Unlike the more common [3.3.1] bispidine systems, which are often accessible via double Mannich reactions, the [3.2.2] scaffold typically requires a key intramolecular cyclization step to form the seven-membered ring containing the lactam. A plausible synthetic strategy involves the formation of a substituted piperazine precursor followed by an intramolecular cyclization to construct the bridged lactam.

A key synthetic disconnection points towards an intramolecular Dieckmann-type condensation or a related lactamization of a suitably functionalized piperazine derivative. The challenges in scaling such a process are multifaceted, involving reaction kinetics, thermal management, impurity control, and final product purification.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Cyclization (Scale-Up Focus) cluster_2 Phase 3: Purification cluster_3 Final Product Start Piperazine Precursor Assembly Step1 Functionalization of Piperazine Ring Start->Step1 Alkylation / Acylation Step2 Intramolecular Cyclization (e.g., Dieckmann-type Condensation) Step1->Step2 Base-mediated ring formation Step3 Work-up & Crude Isolation Step2->Step3 Quench & Extraction Step4 Final Purification (Crystallization / Chromatography) Step3->Step4 End Target Molecule Step4->End

Caption: Hypothetical workflow for the synthesis of the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization step is showing poor conversion at a larger scale, although it worked perfectly on the bench. What is the likely cause?

A: This is a classic scale-up issue often related to inadequate mixing and thermal control.[1][2] At a larger scale, achieving uniform heating and efficient mixing is more challenging. Localized concentration gradients can form, and inefficient heat dissipation from exothermic reactions can create hot spots, leading to side reactions or decomposition of starting materials or products.[1]

  • Troubleshooting:

    • Mixing: Ensure the reactor's mechanical stirrer is appropriate for the vessel geometry and reaction viscosity. Anchor or impeller stirrers may create dead zones. Consider a pitched-blade turbine or other high-efficiency agitator.

    • Thermal Management: Use a reactor with a jacketed cooling system and monitor the internal reaction temperature closely, not just the jacket temperature. For highly exothermic reactions, consider controlled, slow addition of the base or reactant.

    • Dilution: While it can negatively impact throughput, increasing the solvent volume can sometimes help manage exotherms and improve mixing.

Q2: I am observing a new, significant impurity after scaling up the cyclization. How can I identify and mitigate it?

A: New impurities on scale-up often arise from extended reaction times or higher temperatures in localized areas.[2] Common side products in base-mediated cyclizations include dimers, oligomers, or products from elimination or retro-Dieckmann reactions.

  • Troubleshooting:

    • Identification: Isolate the impurity using preparative HPLC or flash chromatography and characterize it by LC-MS and NMR. Understanding its structure is key to proposing a formation mechanism.

    • Mitigation:

      • If it's a dimer/oligomer, this points to an intermolecular reaction competing with the desired intramolecular cyclization. This can often be suppressed by operating under more dilute conditions (high dilution principle).

      • If it's a decomposition product, this indicates thermal instability. Re-evaluate the reaction temperature and ensure hot spots are not forming. A lower temperature with a longer reaction time might be necessary.

Q3: The final product is difficult to purify by crystallization. What are my options for large-scale purification?

A: Bicyclic amines and lactams can be challenging to crystallize due to their complex structures and potential for multiple conformations. If direct crystallization is failing, consider these options:

  • Salt Formation: If your molecule has a basic nitrogen, forming a salt (e.g., hydrochloride, tosylate) can often induce crystallinity. The salt can then be isolated and neutralized in a subsequent step.

  • Solvent System Screening: Perform a systematic screen of different solvent and anti-solvent combinations.

  • Chromatography: While less ideal for very large scales, automated, large-scale flash chromatography is a viable option for high-value compounds.[3] Consider using larger columns and optimizing the loading technique and solvent gradient to maximize throughput.[3]

Section 3: Detailed Troubleshooting Guide

Challenges in the Intramolecular Cyclization Step

The formation of the bicyclic lactam is the most critical and challenging step to scale up.

Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Stalled or Incomplete Reaction 1. Inefficient Mixing/Mass Transfer: The base is not being effectively dispersed, leading to localized areas of low reactivity.[1] 2. Base Stoichiometry/Strength: The base may be consumed by side reactions or may not be strong enough under the scaled-up conditions. 3. Water Contamination: Scavenging of the base by trace water in reagents or solvents, which is a more significant issue at scale.1. Improve Agitation: Verify that the stirrer speed and design are sufficient to create a vortex and ensure homogeneity. 2. Re-evaluate Base: Consider a stronger, non-nucleophilic base (e.g., NaHMDS, KHMDS). Perform a laboratory-scale re-optimization to confirm the optimal base and stoichiometry. 3. Ensure Anhydrous Conditions: Dry all solvents and reagents rigorously before use. Use of Sure/Seal™ bottles or similar for anhydrous solvents is recommended.
Formation of Dark Color / Tar 1. Thermal Decomposition: The reaction temperature is too high, or localized hot spots are causing degradation of sensitive functional groups. 2. Air/Oxidative Sensitivity: The reaction intermediates or product may be sensitive to oxidation.1. Strict Temperature Control: Lower the reaction temperature. Implement controlled addition of reagents to manage any exotherm.[4] 2. Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon). Degas all solvents before use.
Low Yield of Desired Product 1. Competing Intermolecular Reactions: At higher concentrations typical of scale-up, intermolecular side reactions (dimerization) can outcompete the desired intramolecular cyclization. 2. Product Instability: The product may be unstable to the reaction conditions over the extended time required for large-scale batches.1. High Dilution: Add the cyclization precursor slowly to a heated solution of the base and solvent. This keeps the instantaneous concentration of the precursor low, favoring intramolecular ring closure. 2. Reaction Monitoring: Monitor the reaction progress closely (e.g., by UPLC/HPLC). Quench the reaction as soon as product formation plateaus to minimize degradation.
Challenges in Work-up and Purification
Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Emulsion Formation During Extraction 1. Partially Soluble Byproducts: Amphiphilic impurities can stabilize emulsions. 2. High pH: A very high pH in the aqueous layer can lead to emulsification.1. Break Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Filtration through a pad of Celite can also be effective. 2. pH Adjustment: Carefully adjust the pH to be just basic enough to ensure the product is in the organic layer, without being excessively high.
Product Isolation as an Oil 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Amorphous Solid: The product may naturally be an amorphous solid. 3. Impurities: Small amounts of impurities can inhibit lattice formation.1. High-Vacuum Drying: Dry the material under high vacuum at a slightly elevated temperature (if thermally stable) to remove all solvent. 2. Induce Crystallization: Try scratching the flask with a glass rod, seeding with a small crystal (if available), or using sonication. 3. Re-purification: If impurities are suspected, an additional purification step (e.g., a quick silica plug filtration or re-precipitation) may be necessary before attempting crystallization again.
Low Purity after Crystallization 1. Occlusion: Impurities are trapped within the crystal lattice. 2. Co-precipitation: An impurity with similar solubility has precipitated alongside the product.1. Recrystallization: Perform a second crystallization from a different solvent system. Slower cooling rates generally lead to purer crystals. 2. Slurrying: Stirring the isolated solid in a solvent in which the product is sparingly soluble but the impurity is more soluble can wash out the impurity.

Section 4: Key Experimental Protocols (Generic)

Protocol 1: Scale-Up of a Generic Intramolecular Lactamization

This protocol assumes a Dieckmann-type cyclization of a piperazine-based amino ester precursor.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer (pitched-blade turbine), a thermocouple for internal temperature monitoring, a nitrogen inlet, and a reflux condenser. Ensure all glassware is oven-dried.[2]

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge the reactor with anhydrous solvent (e.g., THF, Toluene) and the base (e.g., Sodium tert-butoxide, KHMDS).

  • Controlled Addition: Prepare a solution of the linear precursor in anhydrous solvent. Using a metering pump, add the precursor solution to the stirred base suspension at a controlled rate, maintaining the internal temperature within the desired range (e.g., 50-60 °C).

  • Reaction Monitoring: After the addition is complete, hold the reaction mixture at temperature. Take samples periodically (e.g., every hour) for analysis by UPLC or GC to monitor the disappearance of starting material and the formation of the product.

  • Quenching: Once the reaction is complete, cool the reactor to 0-10 °C. Slowly and carefully add a quenching agent (e.g., saturated aqueous ammonium chloride solution) to neutralize the excess base.

  • Work-up: Proceed with standard extractive work-up.

cluster_0 Troubleshooting: Low Cyclization Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impurity Detected Check_Purity->Impure Mixing Mixing or Temp Issue? Check_Conditions->Mixing Re_Purify Re-purify Starting Material Impure->Re_Purify Yes End Re-run at Scale Re_Purify->End Improve_Mixing Improve Agitation / Dilute Reaction Mixing->Improve_Mixing Yes Base_Issue Base Inactive or Insufficient? Mixing->Base_Issue No Improve_Mixing->End Change_Base Use Stronger Base or Increase Stoichiometry Base_Issue->Change_Base Yes Change_Base->End

Caption: Decision tree for troubleshooting low cyclization yield.

Section 5: Safety First

  • Exothermic Reactions: The neutralization of strong bases is highly exothermic. Always perform quenching at reduced temperatures with slow addition and efficient cooling.[4]

  • Reagent Handling: Strong bases like KHMDS and sodium tert-butoxide are pyrophoric or highly reactive with water. Handle them under an inert atmosphere in a glovebox or using Schlenk techniques.

  • Pressure: Be aware of potential gas evolution during the reaction or quench. Ensure the reactor is properly vented.[1]

References

  • Geiger, C., et al. (2007). Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Seebacher, W., et al. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. ResearchGate. Available at: [Link]

  • Bakr, M. F., et al. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. MDPI. Available at: [Link]

  • Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. (2008). Thieme Chemistry. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Available at: [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. Available at: [Link]

  • Preparation of 1,4-diazabicyclo [3.2.2]nonane. (EP0366301A2). Google Patents.
  • PROCESS FOR THE PREPARATION OF TERT-BUTYL 4-((2S,5R)-6-(BENZYLOXY)-7-OXO-1,6-DIAZABICYCLO[3.2.1]OCTANE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE AND ANALOGS THEREOF. (WO/2016/089718). WIPO Patentscope. Available at: [Link]

  • Relationships between the structure of 6-substituted 6,8-diazabicyclo[3.2.2]nonanes and their affinity for sigma receptors. Europe PMC. Available at: [Link]

  • Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof. (EP3227306B1). Google Patents.
  • Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (CN111620869A). Google Patents.
  • Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. (2015). PubMed. Available at: [Link]

  • Process for the purification of lactams. (US3792045A). Google Patents.
  • Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. (2021). PubMed. Available at: [Link]

  • United States Patent. Googleapis. Available at: [Link]

  • Large-scale Flash Separations: Scalability, Sample Loading and Method Development. (2022). Buchi. Available at: [Link]

  • 5 Top bench-scale strategies to ensure a smooth scale-up process. (2023). H.E.L Group. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]

  • Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli. MDPI. Available at: [Link]

Sources

Technical Support Center: Boc Deprotection of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the troubleshooting of Boc deprotection of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with this specific transformation. The following question-and-answer format addresses potential issues, providing not just solutions but also the underlying chemical rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Boc deprotection is incomplete or proceeds very slowly. What are the primary causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is a common hurdle, often stemming from insufficient acid strength or concentration, suboptimal reaction conditions, or steric hindrance. The bicyclic nature of the substrate, coupled with the ketone functionality, can influence the reactivity of the Boc-protected amine.

Core Causality: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] If the acid is not strong enough or is present in substoichiometric amounts, the initial protonation step is inefficient, leading to a sluggish or stalled reaction.

Troubleshooting Steps:

  • Increase Acid Stoichiometry: Gradually increase the equivalents of the acid. For trifluoroacetic acid (TFA), starting with a 25% (v/v) solution in a solvent like dichloromethane (DCM) is common.[3][4] This can be increased to a 1:1 mixture if necessary.[3] For hydrochloric acid (HCl), using a 4M solution in 1,4-dioxane is a standard starting point.[1][3]

  • Elevate the Temperature: While many Boc deprotections are effective at room temperature, gently heating the reaction to 40-50°C can significantly increase the rate, particularly for sterically hindered or less reactive substrates.[5]

  • Optimize the Solvent: The choice of solvent can influence reaction rates. While DCM and 1,4-dioxane are standard, exploring other solvent systems may be beneficial.[5]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of side products from prolonged exposure to harsh acidic conditions.[3][5]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?

A2: The primary side reaction in Boc deprotection is the alkylation of nucleophilic sites on your starting material or product by the tert-butyl cation generated during the reaction.[6][7] The lactam nitrogen within the diazabicyclo[3.2.2]nonane core could potentially be susceptible to this.

Core Causality: The tert-butyl cation is a reactive electrophile. In the absence of a suitable quenching agent, it can react with any available nucleophile in the reaction mixture.

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Common scavengers include:

    • Anisole or Thioanisole: These electron-rich aromatic compounds act as effective cation traps.[5]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes can reduce the tert-butyl cation.[5]

Experimental Protocol: Boc Deprotection with TFA and a Scavenger

  • Dissolve tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in dichloromethane (DCM).

  • Add a scavenger, such as anisole (1-2 equivalents).

  • Cool the solution to 0°C.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 25-50% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[5]

  • Upon completion, concentrate the mixture under reduced pressure.

  • Proceed with an appropriate workup procedure (see Q3).

Q3: What is the best workup procedure to isolate the deprotected product, 7-oxo-3,6-diazabicyclo[3.2.2]nonane, as the free base or a salt?

A3: The workup procedure depends on the desired final form of the product (free base or salt) and its solubility characteristics.

For Isolation as a Salt (TFA or HCl salt):

This is often the simplest approach, especially if the subsequent reaction can be performed with the salt form.

  • After reaction completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]

  • The resulting residue, which is the TFA or HCl salt of the product, can often be used directly in the next step after drying under high vacuum.[9]

  • If a solid precipitates during the reaction (common with HCl in dioxane), it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[3]

For Isolation as the Free Base:

This requires a neutralization step.

  • After removing the bulk of the solvent and acid, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).[3]

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic. Be cautious as CO₂ evolution can cause pressure buildup.[3][9]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected free amine.[3]

Parameter TFA in DCM HCl in 1,4-Dioxane
Concentration 25-50% (v/v)[3][4]4M[1][3]
Temperature 0°C to Room Temperature[5]Room Temperature[3]
Typical Time 30 minutes - 4 hours[3][5]1 - 4 hours[3]
Workup Evaporation followed by basic wash for free base[3]Filtration of precipitated HCl salt or evaporation and basic wash[3]
Q4: Are there alternative, milder methods for this Boc deprotection if my substrate is sensitive to strong acids?

A4: Yes, several milder methods exist for Boc deprotection that can be advantageous for substrates with other acid-labile functional groups.

Alternative Methods:

  • Lewis Acids: Zinc bromide (ZnBr₂) in an organic solvent like DCM can effect Boc deprotection under milder conditions than strong Brønsted acids, though it may require longer reaction times or gentle heating.[10][11]

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient method for deprotecting a wide range of N-Boc compounds at room temperature.[12][13] The reaction is often complete within 1-4 hours.[12][13] A proposed mechanism involves more than just the in situ generation of HCl, suggesting a unique reactivity profile.[12][13]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes under vacuum or in a high-boiling solvent, can induce thermal cleavage of the Boc group without the need for any acid.[14][15] However, the required temperatures can be high (e.g., 100-240°C) and may not be suitable for all substrates.[14][15]

Decision Workflow for Choosing a Deprotection Method

Boc_Deprotection_Workflow start Start: Boc-protected Substrate acid_sensitive Other acid-labile groups present? start->acid_sensitive strong_acid Standard Strong Acid (TFA or HCl) acid_sensitive->strong_acid No mild_acid Milder/Alternative Methods acid_sensitive->mild_acid Yes incomplete Incomplete Reaction? strong_acid->incomplete lewis_acid Consider Lewis Acids (e.g., ZnBr2) mild_acid->lewis_acid oxalyl_chloride Consider Oxalyl Chloride in Methanol mild_acid->oxalyl_chloride thermal Consider Thermal Deprotection mild_acid->thermal side_products Side Products? incomplete->side_products No increase_cond Increase Acid Conc. or Temperature incomplete->increase_cond Yes add_scavenger Add Scavenger (e.g., Anisole) side_products->add_scavenger Yes end End: Deprotected Product side_products->end No increase_cond->strong_acid add_scavenger->strong_acid lewis_acid->end oxalyl_chloride->end thermal->end

Caption: Decision workflow for selecting a Boc deprotection strategy.

Q5: How can I effectively monitor the progress of the deprotection reaction?

A5: Real-time or frequent monitoring is crucial for optimizing reaction conditions and preventing over-exposure to harsh reagents.

  • Thin Layer Chromatography (TLC): This is the most common and rapid method. The deprotected amine will have a different retention factor (Rf) than the Boc-protected starting material, typically being more polar and thus having a lower Rf. A suitable stain, such as ninhydrin, can be used to visualize the primary/secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the disappearance of the mass corresponding to the starting material (M+H⁺ or M+Na⁺) and the appearance of the mass of the deprotected product. LC-MS is particularly useful for identifying any side products that may be forming.[3][16]

Boc Deprotection Mechanism Overview

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Fate of tert-Butyl Cation Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Carbamate->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 tBu_Cation_2 t-Bu+ Isobutylene Isobutylene tBu_Cation_2->Isobutylene - H+ tBu_Adduct Alkylation Side Product tBu_Cation_2->tBu_Adduct + Nucleophile Trapped_Cation Trapped Cation tBu_Cation_2->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of Boc deprotection and fate of the tert-butyl cation.

References

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Benchchem. (n.d.). N-Boc deprotection issues and alternative methods.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Various Authors. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Various Authors. (2014, June 22). Removal of Boc protecting group as workup? Reddit.
  • Various Authors. (2023, May 18). Alternative Methods for Boc Deprotection. Reddit.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Various Authors. (2023, October 18). Boc De-protection. Reddit.
  • PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents.
  • SciSpace. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

Sources

Stability issues of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block in solution. By understanding the underlying chemical principles and employing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this molecule?

A1: The primary stability concern arises from the tert-butoxycarbonyl (Boc) protecting group, which is susceptible to cleavage under acidic conditions.[1][2] A secondary concern is the potential for hydrolysis of the lactam (a cyclic amide) ring, which can occur under strong acidic or basic conditions, although this typically requires more forcing conditions than Boc-deprotection.[3][4]

Q2: How should I store the solid compound?

A2: The solid material should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C, to minimize exposure to atmospheric moisture and acidic or basic vapors.

Q3: Can I prepare stock solutions in advance?

A3: Stock solutions can be prepared, but the choice of solvent is critical. For short-term storage, aprotic solvents like anhydrous acetonitrile, THF, or DMSO are recommended. Protic solvents, especially acidic ones (e.g., methanol with trace acids), or aqueous solutions with non-neutral pH should be used with caution and ideally prepared fresh.

Q4: Is this compound sensitive to light or temperature?

A4: While the primary instability is pH-related, prolonged exposure to high temperatures can accelerate degradation reactions.[5][6] Photostability should also be considered as a standard part of forced degradation studies, although there is no specific evidence to suggest this molecule is exceptionally light-sensitive.[7] It is good practice to store solutions in amber vials and avoid unnecessary exposure to direct light.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during your work. Each issue is followed by a discussion of potential causes, diagnostic steps, and recommended solutions.

Issue 1: Rapid Loss of Starting Material in Solution

You've prepared a solution of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in a common laboratory solvent, but upon re-analysis by HPLC or LC-MS, you observe a significant decrease in the main peak area, even after a short period.

  • Possible Cause 1: Acidic Contamination of the Solvent

    • Scientific Rationale: The Boc group is highly sensitive to acid.[2][7] Trace amounts of acid in your solvent can catalyze the cleavage of the Boc group, leading to the formation of the free amine, 3,6-diazabicyclo[3.2.2]nonan-7-one. This deprotection is often rapid, especially in protic solvents that can stabilize the resulting tert-butyl cation.[7]

    • Diagnostic Steps:

      • Check the pH of your solvent or aqueous solution.

      • Analyze your sample by LC-MS and look for a new peak with a mass corresponding to the deprotected compound (molecular weight: 140.19 g/mol ).

      • Prepare a fresh solution in a high-purity, anhydrous, aprotic solvent (e.g., DMSO) as a control and compare its stability.

    • Solutions:

      • Use high-purity, anhydrous solvents from a freshly opened bottle.

      • If using an aqueous buffer, ensure it is buffered to a pH between 6 and 8.

      • Avoid using mobile phases containing strong acids like trifluoroacetic acid (TFA) for prolonged storage of fractions. Even low concentrations (0.1%) of TFA can cause slow deprotection over several hours.[8]

  • Possible Cause 2: Inherent Instability in Protic Solvents

    • Scientific Rationale: Protic solvents like methanol or ethanol can participate in solvolysis reactions, particularly if acidic or basic impurities are present. For the lactam portion of the molecule, hydrolysis can be catalyzed by both acid and base, leading to ring-opening.[3][4]

    • Diagnostic Steps:

      • Compare the stability of the compound in an aprotic solvent (e.g., acetonitrile) versus a protic solvent (e.g., methanol).

      • Use LC-MS to search for the mass of the ring-opened product. For example, hydrolysis of the lactam would result in a carboxylic acid with a corresponding increase in molecular weight.

    • Solutions:

      • Whenever possible, use aprotic solvents for stock solutions.

      • If a protic solvent is required for your reaction, add the compound as late as possible to the reaction mixture.

      • For analytical purposes, keep sample solutions in the autosampler for the shortest time feasible.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Upon analyzing your sample by HPLC or LC-MS, you observe one or more new, unexpected peaks that were not present in the initial analysis of the solid material.

  • Possible Cause 1: On-Column Degradation

    • Scientific Rationale: If you are using an HPLC method with an acidic mobile phase (e.g., containing TFA or formic acid), the Boc group can be cleaved on the column during the analytical run. This will result in a peak for the deprotected product.

    • Diagnostic Steps:

      • The retention time of the new peak should be shorter than the parent compound in reverse-phase HPLC, as the deprotected amine is more polar.

      • Inject a sample that has been intentionally deprotected (e.g., by brief treatment with TFA) to confirm if the retention time matches the unexpected peak.

      • Vary the mobile phase acidity. A decrease in acid concentration should reduce the size of the degradation peak.

    • Solutions:

      • Develop an HPLC method that uses a mobile phase with a neutral or near-neutral pH, such as an ammonium acetate or ammonium formate buffer.[9][10]

      • If an acidic mobile phase is necessary for good chromatography, ensure the run time is as short as possible and that samples are analyzed promptly after preparation.

  • Possible Cause 2: Lactam Hydrolysis

    • Scientific Rationale: If the solution has been exposed to strongly acidic or basic conditions, the lactam ring can hydrolyze to form the corresponding amino acid. This degradant will be significantly more polar than the parent compound.

    • Diagnostic Steps:

      • Analyze the sample by LC-MS to identify the mass of the new peak. The expected mass would be that of the parent compound plus the mass of water (18.02 g/mol ).

      • This degradation is more likely if the sample has been heated or stored for an extended period in an aqueous solution outside of a neutral pH range.

    • Solutions:

      • Maintain the pH of all solutions containing the compound between 6 and 8.

      • Avoid excessive heat during sample preparation and analysis.

Troubleshooting Decision Tree

G start Stability Issue Observed (e.g., Purity Loss, New Peaks) check_solvent Check Solvent Type & Purity start->check_solvent is_protic Is the solvent protic (e.g., MeOH, H2O)? check_solvent->is_protic is_acidic Is the solution/mobile phase acidic (pH < 6)? is_protic->is_acidic Yes is_protic->is_acidic No boc_deprotection Primary Suspect: Boc Deprotection is_acidic->boc_deprotection Yes lactam_hydrolysis Secondary Suspect: Lactam Hydrolysis is_acidic->lactam_hydrolysis No (Consider strong base, pH > 9) solution1 Solution: - Use anhydrous, aprotic solvent (DMSO, ACN) - Prepare solutions fresh - Buffer aqueous solutions to pH 6-8 boc_deprotection->solution1 solution2 Solution: - Use neutral pH HPLC method - Minimize sample time in acidic mobile phase - Avoid strong acids/bases in workup boc_deprotection->solution2 lactam_hydrolysis->solution1

Caption: A decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Stock Solution Preparation

This protocol is designed to minimize the risk of degradation during the preparation and short-term storage of stock solutions.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Use a new, sealed bottle if possible.

  • Weighing: Weigh the desired amount of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate in a dry glass vial.

  • Dissolution: Add the chosen solvent to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. Avoid excessive heating.

  • Storage: Store the solution in a tightly capped amber glass vial at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but a small-scale stability test should be performed first to ensure the compound is stable to freeze-thaw cycles.

  • Usage: Before use, allow the solution to warm to room temperature before opening the cap to prevent condensation of atmospheric moisture into the solution.

Protocol 2: A General Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its stability profile and to generate potential degradation products for analytical method development.[5][6][7]

  • Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each stress condition.

Stress ConditionProcedureTime Points for Analysis
Acid Hydrolysis Add an equal volume of 0.1 M HCl.1, 4, 8, 24 hours
Base Hydrolysis Add an equal volume of 0.1 M NaOH.1, 4, 8, 24 hours
Oxidative Add an equal volume of 3% H₂O₂.1, 4, 8, 24 hours
Thermal Heat the vial at 60°C.8, 24, 48 hours
Control Store at room temperature, protected from light.Match with other time points
  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize the acid/base samples with an equimolar amount of base/acid) and dilute with the mobile phase. Analyze all samples by a suitable HPLC/LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the main peak area. Use the MS data to propose structures for the major degradants.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in ACN acid Acidic (0.1 M HCl) prep_stock->acid base Basic (0.1 M NaOH) prep_stock->base oxidative Oxidative (3% H2O2) prep_stock->oxidative thermal Thermal (60°C) prep_stock->thermal analyze Analyze by LC-MS at Time Points (0, 1, 4, 8, 24h) acid->analyze base->analyze oxidative->analyze thermal->analyze interpret Identify Degradants & Assess Stability analyze->interpret

Caption: Workflow for a forced degradation study.

Protocol 3: General HPLC Method for Purity Assessment

This method provides a starting point for the purity analysis of the compound, designed to minimize on-column degradation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

References

  • Kalló, A., & Czira, G. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(7), 746-751.
  • Kalló, A., & Czira, G. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(7), 746-751.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • SOP for Analytical Solution Stability. (2020, January 1). Pharma Beginners. Retrieved from [Link]

  • Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., Ikonnikov, N. S., Orlova, S. A., & Harutyunyan, S. R. (1998). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids.
  • Mihai, C., Holban, A. M., Chifiriuc, M. C., Popa, M., Oprea, M., & Burcea-Dragomiroiu, G. T. (2020). Detection of Extended-Spectrum β-Lactamase and Carbapenemase Activity in Gram-Negative Bacilli Using Liquid Chromatography – Tandem Mass Spectrometry.
  • Pritchard, J. R., Kulesa, A. B., & Lambert, C. J. (2018). Stability of β-lactam antibiotics in bacterial growth media. PloS one, 13(5), e0197209.
  • Tsong, Y., & Chen, C. H. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Hall, S. E. (2000). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 100(10), 3777-3834.
  • White, J. D., & Shaw, S. (2011). Synthesis of Boc-protected bicycloproline. Organic letters, 13(10), 2484–2487.
  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies. Pharmaceutical Technology.
  • Fray, A. H., Augeri, D. J., & Kleinman, E. F. (1987). A Convenient Synthesis of 3,6-Disubstituted 3,6-Diazabicyclo[3.2.2]nonanes and 3,6-Diazabicyclo[3.2.1]octanes. The Journal of Organic Chemistry, 52(24), 5469-5471.
  • Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-345.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(5), 703-715.
  • Pharma Dekho. (2022, May 1). SOP for stability of volumetric solutions. Retrieved from [Link]

  • Jone, E. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53.
  • Lin, C. H., Lin, K. J., & Lin, W. J. (2014). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of food and drug analysis, 22(3), 369-376.
  • Scribd. (n.d.). Stability Study Guidance Protocol. Retrieved from [Link]

  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Retrieved from [Link]

  • Pharmaceutical Industry. (2018, October 29). STABILITY STUDY PROTOCOL TEMPLATE. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) Groups. (n.d.). l l i I H. Retrieved from [Link]

  • Geiger, C., et al. (2010). Conformationally constrained kappa receptor agonists: stereoselective synthesis and pharmacological evaluation of 6,8-diazabicyclo[3.2.2]nonane derivatives. Journal of medicinal chemistry, 53(10), 4212-4222.
  • Ghosh, A., & Bhaumik, A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1426-1463.
  • Abylkalykova, R., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Iwata, A., et al. (2018). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, 14, 1435-1441.
  • Uchida, K., et al. (2021). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of pharmaceutical health care and sciences, 7(1), 1-8.
  • ResearchGate. (2007). Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral (R) capsules and its generic versions. Retrieved from [Link]

  • Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 13(38), 4469-4478.
  • Uchida, K., et al. (2021). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of pharmaceutical health care and sciences, 7(1), 1-8.
  • Coll, M., et al. (2000). Theoretical Study of the Alkaline Hydrolysis of a Bicyclic Aza-β-lactam. The Journal of Physical Chemistry B, 104(47), 11389-11394.
  • ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • ResearchGate. (1990). Synthesis of bicyclic lactams using novel Schmidt reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]

  • Geiger, C., et al. (2010). Conformationally Constrained κ Receptor Agonists: Stereoselective Synthesis and Pharmacological Evaluation of 6,8-Diazabicyclo[3.2.2]nonane Derivatives. Journal of Medicinal Chemistry, 53(10), 4212-4222.
  • Google Patents. (n.d.). EP0013138A1 - Azabicycloalkyl derivatives, a process for their preparation and pharmaceutical compositions containing them.
  • Gmeiner, P., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.
  • Abylkalykova, R., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Oriental Journal of Chemistry, 30(1), 215-220.

Sources

Technical Support Center: Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with or considering this valuable bicyclic diamine scaffold. Bicyclic diamines are of significant interest in medicinal chemistry due to their conformational rigidity and favorable pharmacokinetic properties, offering a unique three-dimensional chemical space for drug design.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for a proposed primary synthetic route and discusses potential alternative strategies. The methodologies and troubleshooting advice are grounded in established chemical principles and analogous syntheses of related bicyclic structures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 3,6-diazabicyclo[3.2.2]nonane core?

A1: A highly effective strategy for assembling the 6,8-diazabicyclo[3.2.2]nonane framework, a close structural analog, is through a Dieckmann-analogous cyclization.[2] This approach can be adapted for the 3,6-diazabicyclo[3.2.2]nonane system, likely starting from a suitably protected derivative of aspartic acid. The key step involves an intramolecular condensation to form the bicyclic ring system.

Q2: I am observing low yields in the Dieckmann-analogous cyclization step. What are the likely causes?

A2: Low yields in this step can often be attributed to incomplete reaction, side reactions such as intermolecular condensation, or decomposition of the starting material or product. The choice of base and reaction temperature are critical parameters to control. For a detailed breakdown of potential causes and solutions, please refer to our Troubleshooting Guide: Low Yield in the Dieckmann-Analogous Cyclization .

Q3: Are there alternative synthetic routes to consider for this bicyclic system?

A3: Yes, while the Dieckmann-analogous cyclization is a promising approach, other strategies used for similar bicyclic diamines could be explored. For instance, intramolecular cycloaddition of nitrones has been used to construct the 2,6-diazabicyclo[3.3.1]nonane skeleton and could potentially be adapted.[3] Another common method for related bispidine (3,7-diazabicyclo[3.3.1]nonane) systems is the double Mannich reaction, though its applicability to the [3.2.2] system would require significant investigation.[4][5]

Q4: What are the best practices for purifying the final product?

A4: Purification of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate will likely involve flash column chromatography on silica gel. Given the polar nature of the molecule due to the amide and carbamate functionalities, a gradient elution system, for example, with ethyl acetate in hexanes or dichloromethane/methanol, would be a suitable starting point. For viscous oils, purification via column chromatography on aluminum oxide has also been reported for similar structures.[6]

Proposed Primary Synthetic Route: Dieckmann-Analogous Cyclization

The following proposed route is based on the successful synthesis of the analogous 6,8-diazabicyclo[3.2.2]nonane system by Wünsch and colleagues.[2] The key transformation is an intramolecular Dieckmann-type condensation of a suitably substituted piperazine-2-one derivative.

Proposed_Synthetic_Route cluster_0 Starting Material Preparation cluster_1 Key Cyclization Step cluster_2 Final Product Formation Start N-Boc-Aspartic Acid Derivative Intermediate_1 Substituted Piperazin-2-one Start->Intermediate_1 Multi-step synthesis Cyclization Dieckmann-Analogous Cyclization Intermediate_1->Cyclization Product tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Cyclization->Product Deprotection/ Work-up Alternative_Route Start Protected Piperidine Derivative Intermediate_1 Secondary Amine with Alkene Moiety Start->Intermediate_1 Alkylation & Deprotection Intermediate_2 Nitrone Intermediate Intermediate_1->Intermediate_2 Oxidation (e.g., Oxone) Cycloadduct Bicyclic Isoxazolidine Intermediate_2->Cycloadduct Intramolecular [3+2] Cycloaddition Product Target Scaffold (after reduction) Cycloadduct->Product N-O Bond Cleavage

Sources

Technical Support Center: Enhancing the Reaction Rate for the Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles. The focus is on a critical intramolecular cyclization step to form tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a valuable scaffold in medicinal chemistry. This document provides in-depth troubleshooting, actionable protocols, and a causal understanding of the experimental variables that govern reaction success and rate.

Introduction: The Cyclization Challenge

The synthesis of the target diazabicyclo[3.2.2]nonane core typically culminates in an intramolecular amide bond formation. This step, while conceptually straightforward, is often the source of significant synthetic challenges, including slow reaction rates, stalling, and the formation of intermolecular side products. The rigid conformational demands of forming a bridged bicyclic system necessitate precise control over reaction conditions. This guide addresses the most common failure points in this critical transformation.

The presumed final step is the cyclization of a linear precursor, such as tert-butyl 4-(2-aminoacetamido)piperidine-1-carboxylate, via an intramolecular amidation reaction.

Caption: Systematic workflow for troubleshooting a stalled cyclization reaction.

Causality Explained:

  • Purity of Starting Material: Trace impurities (e.g., residual acid/base from a previous step, primary amine contaminants) can quench the activated species or interfere with the base, effectively poisoning the reaction.

  • Reagent Activity: Amide coupling reagents are often moisture-sensitive. An older bottle of a reagent like EDC or PyBOP may have hydrolyzed, rendering it inactive.

  • Solvent Purity: Water is a competing nucleophile that will hydrolyze the activated carboxylic acid intermediate back to the starting material, terminating the catalytic cycle.

  • Concentration: This is a critical point for intramolecular vs. intermolecular reactions, addressed in the next question.

Q2: I observe significant formation of dimeric or polymeric side products. How can I favor the desired intramolecular cyclization?

A2: The formation of intermolecular products is a direct consequence of the reaction kinetics. When one molecule's activated "head" (the activated carboxyl group) finds the "tail" (amine group) of another molecule before it can find its own, polymerization occurs. The solution is to operate under high-dilution conditions .

The High-Dilution Principle: By significantly lowering the concentration of the linear precursor (typically to the 0.005 M - 0.05 M range), you decrease the probability of intermolecular encounters. The intramolecular reaction rate is concentration-independent, while the intermolecular rate is second-order and highly dependent on concentration.

Practical Implementation:

  • Slow Addition: Instead of adding all the starting material at once, use a syringe pump to slowly add a solution of the linear precursor and base to a refluxing solution of the coupling reagent in a large volume of solvent over several hours (e.g., 4-8 hours). This technique maintains an infinitesimally low concentration of the reactive species at any given moment, strongly favoring the intramolecular pathway.

Q3: My TLC/LC-MS shows unreacted starting material even after prolonged reaction time and heating. Could my coupling reagent be the issue?

A3: Yes, this is a classic symptom of either an inactive coupling reagent or insufficient activation. Many common coupling reagents are sensitive to degradation.

Troubleshooting Steps:

  • Use a Fresh Bottle: Always attempt the reaction with a new, unopened bottle of the coupling reagent first.

  • Perform a Spot Test: A quick functional test can validate your reagent. See Protocol 4.2 for a simple procedure to test the activity of a carbodiimide or phosphonium-based coupling reagent.

  • Switch Reagent Class: If a carbodiimide like EDC fails, consider a more potent phosphonium-based (e.g., PyBOP, HATU) or uronium-based (e.g., HBTU) reagent. These are often more effective for sterically hindered or conformationally challenging cyclizations. [1]

    Reagent Class Examples Mechanism of Action Common Issues
    Carbodiimides EDC, DCC Forms an O-acylisourea intermediate Moisture sensitive; can cause epimerization.
    Phosphonium PyBOP, PyAOP Forms an activated phosphonium ester More expensive; byproducts can complicate workup.

    | Uronium/Aminium | HBTU, HATU | Forms an activated uronium ester | Highly efficient but can be moisture sensitive. |

Q4: How does solvent choice impact the reaction rate, and what are the best practices for solvent preparation?

A4: Solvent polarity and coordinating ability are critical. The solvent must fully solubilize the precursor while being non-reactive with the highly electrophilic activated intermediate.

  • Recommended Solvents:

    • Dichloromethane (DCM): A good first choice, generally non-coordinating and easily rendered anhydrous.

    • Acetonitrile (ACN): Its high polarity can help solubilize charged intermediates and accelerate the reaction.

    • Dimethylformamide (DMF): A highly polar solvent, useful if solubility is an issue, but must be scrupulously dried as it is very hygroscopic.

  • Best Practices:

    • Use Anhydrous Grade: Always start with a new, sealed bottle of anhydrous solvent.

    • Dry Over Molecular Sieves: For maximum assurance, store the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

    • Avoid Protic Solvents: Alcohols (e.g., methanol, ethanol) or water will act as nucleophiles and kill the reaction.

Q5: What is the optimal temperature range for this cyclization, and what are the risks of excessive heating?

A5: The optimal temperature is a balance between providing enough thermal energy to overcome the activation barrier and avoiding decomposition or side reactions.

  • Starting Point: Many amidations proceed well between room temperature (25 °C) and the boiling point of the solvent (e.g., DCM ~40 °C, ACN ~82 °C). Begin at room temperature and monitor the reaction.

  • Heating Strategy: If the reaction is slow at room temperature, gently heat the mixture to 40-60 °C. Refluxing is often necessary but should be approached with caution.

  • Risks of Excessive Heat:

    • Decomposition: The Boc-protecting group can become labile at high temperatures, especially under acidic or basic conditions.

    • Epimerization: If there are chiral centers adjacent to carbonyls, high heat can increase the risk of racemization.

    • Side Reactions: Unwanted side reactions often have higher activation energies and become more prominent at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this type of intramolecular amidation? For challenging cyclizations, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior. HATU is known to be highly effective in reducing epimerization and accelerating amide bond formation, particularly in sterically demanding cases. [1] Q2: How can I accurately monitor the progress of this reaction? LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal method. It allows you to simultaneously monitor the disappearance of the starting material (by mass) and the appearance of the product (by mass). Thin-Layer Chromatography (TLC) can also be used, but it's crucial to have a solvent system that clearly resolves the more polar starting material from the less polar bicyclic product.

Q3: Are there alternative strategies to promote the cyclization if standard coupling methods fail? Yes. One powerful alternative is to convert the carboxylic acid of the linear precursor to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. The highly reactive acyl chloride can then be subjected to high-dilution conditions with a non-nucleophilic base (e.g., triethylamine, DIPEA) to effect the cyclization. This method avoids the use of coupling reagents altogether but requires careful handling of the moisture-sensitive acyl chloride intermediate.

Experimental Protocols

Protocol 4.1: General Protocol for High-Dilution Intramolecular Cyclization
  • Setup: In a large, oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to anhydrous solvent (e.g., ACN, to achieve a final concentration of 0.01 M).

  • Precursor Solution: In a separate oven-dried flask, dissolve the linear precursor (1.0 equivalent) in a small amount of the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the precursor solution to the stirred solution in the reaction flask over a period of 6-8 hours at room temperature.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 50 °C and stir overnight.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product via flash column chromatography.

Protocol 4.2: Procedure for Testing Coupling Reagent Activity (Qualitative)
  • Sample Prep: In a small vial, dissolve a small amount of a simple carboxylic acid (e.g., benzoic acid, ~10 mg) and a primary amine (e.g., benzylamine, 1.1 equivalents) in 1 mL of anhydrous DCM.

  • TLC Spot (Time 0): Spot this mixture on a TLC plate.

  • Reaction: Add your coupling reagent (~1.2 equivalents) and a suitable base (e.g., DIPEA, 2 equivalents) to the vial.

  • TLC Spot (Time 15 min): After 15 minutes, spot the reaction mixture on the same TLC plate next to the initial spot.

  • Analysis: Develop the TLC plate (e.g., in 30% Ethyl Acetate/Hexanes). A successful, active reagent will show a significant conversion of the starting materials to a new, less polar amide spot within 15 minutes. If no new spot appears, the reagent is likely inactive.

References

  • Dual-role of PtCl2 catalysis in the intramolecular cyclization of (hetero)aryl-allenes for the facile construction of substituted 2,3-dihydropyrroles and polyheterocyclic skeletons. Chemical Communications (RSC Publishing). Available at: [Link]

  • Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction. Accounts of Chemical Research (ACS Publications). Available at: [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Angewandte Chemie International Edition. Available at: [Link]

  • How to Troubleshoot a Reaction. Department of Chemistry: University of Rochester. Available at: [Link]

  • Why is the rate of reaction of organic compounds slow? Quora. Available at: [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. Available at: [Link]

  • Boryl Radical as a Catalyst in Enabling Intra‐ and Intermolecular Cascade Radical Cyclization Reactions: Construction of Polycyclic Molecules. ResearchGate. Available at: [Link]

  • Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to speed up these reactions? Brainly. Available at: [Link]

  • Why Do Organic Compounds Have Slow Reaction Rates? Chemistry For Everyone. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]

  • Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Available at: [Link]

  • Amide Bond Formation in Cyclization. QYAOBIO. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate and Other Diazabicycloalkane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Diazabicycloalkanes in Medicinal Chemistry

Diazabicycloalkanes represent a class of "privileged scaffolds" in drug discovery, consistently appearing in molecules with potent and selective biological activity.[1] Their rigid, three-dimensional structures offer a unique advantage by pre-organizing functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for their biological targets. This inherent conformational constraint reduces the entropic penalty upon binding, a key principle in rational drug design. This guide provides a comparative analysis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a versatile building block, with other prominent diazabicycloalkane scaffolds, offering insights for researchers and drug development professionals.

Featured Scaffold: tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a key intermediate in chemical synthesis.[2][3][4] Its structure features a [3.2.2] bicyclic system, which imparts a distinct conformational rigidity. The presence of a ketone functional group and a Boc-protected amine allows for selective and versatile chemical modifications, making it a valuable starting point for the synthesis of diverse compound libraries.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C12H20N2O3[2]
Molecular Weight 240.3 g/mol [2]
CAS Number 1784807-21-1[2][3]

Comparative Scaffolds: A Structural and Functional Overview

To provide a comprehensive comparison, we will evaluate tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate against other widely utilized diazabicycloalkane scaffolds. The choice of scaffold significantly influences a molecule's physicochemical properties and its interaction with biological targets.

Structural Comparison of Diazabicycloalkane Scaffolds

The fundamental difference between these scaffolds lies in the arrangement and length of the bridges connecting the two nitrogen atoms. This seemingly subtle variation has profound implications for the overall shape, rigidity, and vectoral presentation of substituents.

Caption: Structural relationships between key diazabicycloalkane scaffolds.

Physicochemical Property Comparison

The selection of a scaffold is a critical decision in drug design, as it profoundly influences key physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Properties such as lipophilicity (logP), acid dissociation constant (pKa), and polar surface area (PSA) are of paramount importance.[5][6]

ScaffoldTypical LogP RangeTypical pKa Range (for basic nitrogen)Key Structural Features & Impact on Properties
[3.2.2]nonane 0.5 - 2.58.0 - 10.0Asymmetrical and flexible, allowing for diverse substituent vectors. The larger ring system can increase lipophilicity.
[2.2.2]octane (DABCO) -0.5 - 1.0~8.8Highly symmetrical and rigid. Its compact nature generally leads to lower lipophilicity and higher aqueous solubility.
[3.3.1]nonane (Bispidine) 0.0 - 2.07.5 - 9.5Possesses a chair-boat conformation, offering distinct spatial arrangements for substituents.[7] The rigidity is intermediate between DABCO and the [3.2.2]nonane scaffold.
[3.3.0]octane -0.2 - 1.58.5 - 10.5A fused ring system, providing a more planar and rigid structure compared to the bridged systems.

Note: These are general ranges and can vary significantly based on substitution.

Experimental Data and Protocols

To provide a practical context for these comparisons, we present standardized protocols for evaluating key drug-like properties.

Determination of pKa

The logarithmic dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[8][9][10]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.[11]

  • Preparation of Analyte Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, methanol/water) to a known concentration (typically 1-10 mM).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

In Vitro Metabolic Stability Assessment

Metabolic stability is a crucial parameter that influences the in vivo half-life and bioavailability of a drug candidate.[12][13][14][15][16] Assays using liver microsomes or hepatocytes are commonly employed to assess this property.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture Preparation: Prepare a mixture containing liver microsomes (from human or other species), a NADPH-generating system (cofactor for CYP450 enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots are taken and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated.

Receptor Binding Affinity: A Case Study on Nicotinic Acetylcholine Receptors (nAChRs)

Many diazabicycloalkane scaffolds have shown significant activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[17][18] The 1,4-diazabicyclo[3.2.2]nonane scaffold, in particular, has been incorporated into potent nAChR ligands.[19][20]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[21]

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the nAChR subtype of interest (e.g., α4β2 or α7).[22]

  • Competition Binding: Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.[21]

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[23][24]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis membranes Receptor-Containing Membranes incubation Incubate Membranes, Radioligand, & Test Compound membranes->incubation radioligand Radioligand radioligand->incubation test_compound Test Compound test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The choice of a diazabicycloalkane scaffold is a critical decision in the design of novel therapeutics. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate offers a unique combination of conformational constraint and synthetic versatility, making it an attractive starting point for the exploration of new chemical space. Compared to other scaffolds like DABCO, bispidine, and diazabicyclo[3.3.0]octane, the [3.2.2] system provides a different set of structural and physicochemical properties that can be advantageous for specific biological targets.

The future of drug discovery with these scaffolds lies in the continued exploration of novel substitution patterns and the application of advanced computational methods to predict binding affinities and ADME properties. By carefully considering the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in the selection and optimization of diazabicycloalkane scaffolds for their specific drug discovery programs.

References

  • Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Frontage Laboratories. Metabolic Stability. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
  • CNR-IRIS. Novel diazabicycloalkane delta opioid agonists. Retrieved from [Link]

  • ResearchGate. Synthesis of 1,4-Diazabicyclo[X.Y.O]alkanes: Scaffolds of Dipeptide Mimetics and Proline-Derived Natural Products. Retrieved from [Link]

  • MDPI. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Retrieved from [Link]

  • PubMed Central. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]

  • Frontiers. Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Retrieved from [Link]

  • PubMed. Azabicycloalkenes as synthetic intermediates: application to the preparation of diazabicycloalkane scaffolds. Retrieved from [Link]

  • PubMed. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]

  • ResearchGate. A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Retrieved from [Link]

  • PubMed Central. Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PubMed Central. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. Retrieved from [Link]

  • Autech Scientific. tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. Retrieved from [Link]

  • Unknown Source. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective....
  • ResearchGate. Synthesis of Easy-to-Functionalize Azabicycloalkane Scaffolds as Dipeptide Turn Mimics en Route to cRGD-Based Bioconjugates. Retrieved from [Link]

  • ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]

  • PLOS One. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys. Retrieved from [Link]

  • PubMed Central. Privileged Scaffolds for Library Design and Drug Discovery. Retrieved from [Link]

  • YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Matthias Rupp. Predicting the pKa of Small Molecules. Retrieved from [Link]

  • PubMed Central. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Retrieved from [Link]

  • BU CyberSec Lab. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. Retrieved from [Link]

  • PubChem. Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. Retrieved from [Link]

  • Binding Database. Binding Database. Retrieved from [Link]

  • PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Retrieved from [Link]

  • PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

  • PubMed. Physicochemical properties of iodixanol. Retrieved from [Link]

  • YouTube. Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. Retrieved from [Link]

Sources

Comparative Analysis of the Biological Activity of Novel tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Derivatives Versus Known Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The quest for novel therapeutics targeting G-protein coupled receptors (GPCRs) necessitates the exploration of new chemical scaffolds that offer improved selectivity and potency. The bicyclo[3.2.2]nonane framework is a rigid, three-dimensional scaffold that allows for precise spatial orientation of substituents, making it a valuable motif in medicinal chemistry.[1] This guide presents a comparative analysis of a novel series of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate derivatives against established ligands for the muscarinic acetylcholine receptor (mAChR) family. We provide a scientific rationale for targeting mAChRs with this scaffold, present representative biological data, and detail the self-validating experimental protocols required to assess compound activity, thereby offering a robust framework for researchers in drug discovery and pharmacology.

Introduction: The Rationale for Targeting Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2] These receptors are integral to regulating a vast array of physiological functions, including cognition, smooth muscle contraction, and glandular secretion.[2] Their dysfunction is implicated in numerous pathologies, making them critical drug targets. The five subtypes are broadly classified by their G-protein coupling preferences: M1, M3, and M5 receptors couple to Gq/11 proteins to activate the phospholipase C pathway, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[2]

A significant challenge in mAChR pharmacology is achieving subtype selectivity. Many existing ligands, such as the non-selective antagonist atropine, act broadly across all five subtypes, leading to a range of undesirable side effects.[3] The development of subtype-selective modulators is therefore a primary goal. The rigid diazabicyclo[3.2.2]nonane core offers a promising starting point. Its constrained conformation can lock pharmacophoric elements into a specific orientation, potentially favoring interaction with the orthosteric binding pocket of one mAChR subtype over others. This guide evaluates a representative derivative, DBN-1 , from this novel chemical series.

Comparative Biological Activity

The biological activity of the novel derivative DBN-1 was assessed and compared against well-characterized mAChR ligands: the endogenous agonist Acetylcholine, the non-selective antagonist Atropine, and the M1-selective antagonist Pirenzepine.

Binding Affinity Profile

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand with known affinity. The resulting inhibition constant (Kᵢ) is an inverse measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

  • Rationale for Experimental Choice: This assay directly quantifies the physical interaction between the compound and the receptor target, providing a fundamental measure of potency. Using cell membranes expressing single, cloned human mAChR subtypes ensures that the measured affinity is specific to each target. [3H]N-methylscopolamine ([3H]NMS) is a widely used radioligand as it is a high-affinity, non-selective antagonist, allowing for robust characterization across all subtypes.[4]

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Muscarinic Receptor Subtypes

CompoundTypeM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)Selectivity Profile
DBN-1 Antagonist15.2 ± 2.1255 ± 1845.3 ± 5.5310 ± 2538.9 ± 4.1M1/M3/M5-preferring
Atropine Antagonist1.27 ± 0.36[5]3.24 ± 1.16[5]2.21 ± 0.53[5]0.77 ± 0.43[5]2.84 ± 0.84[5]Non-selective
Pirenzepine Antagonist21 ± 3.0[6]310 ± 22[6]~350>500~250M1-selective

Data for DBN-1 are representative of the novel series. Data for Atropine and Pirenzepine are from cited literature.

Functional Activity Profile

While binding affinity measures target engagement, functional assays measure the biological response elicited by that engagement. For Gq-coupled receptors like M1 and M3, agonist activation triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[7] This change in intracellular Ca²⁺ can be measured in real-time.

  • Rationale for Experimental Choice: A calcium mobilization assay provides a direct readout of Gq-pathway activation, making it ideal for assessing the functional consequences of ligand binding at M1, M3, and M5 receptors.[1][8] It allows for the determination of a compound's efficacy (agonist vs. antagonist) and potency (EC₅₀ for agonists, IC₅₀ for antagonists).

Table 2: Comparative Functional Activity at the Human M1 Muscarinic Receptor

CompoundFunctional ModeM1 Potency
DBN-1 AntagonistIC₅₀ = 25.8 ± 3.4 nM
Acetylcholine AgonistEC₅₀ = 815 ± 75 nM[9]
Pirenzepine AntagonistKᵢ = 21 nM (functionally derived)[6]

The potency of DBN-1 was determined by its ability to inhibit the Ca²⁺ response induced by an EC₈₀ concentration of Acetylcholine.

Detailed Experimental Protocols

Scientific integrity requires that protocols are robust and self-validating. The following methods include critical controls and steps necessary for generating reproducible data.

Protocol: Radioligand Competition Binding Assay

This protocol details the steps to determine the Kᵢ of a test compound at the five human muscarinic receptor subtypes.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes (CHO cells expressing hM1-hM5) mix Incubate: Membranes + [3H]NMS + Compound (90 min @ RT) prep_membranes->mix prep_radioligand Prepare [3H]NMS solution (final conc. ~Kd) prep_radioligand->mix prep_compound Prepare serial dilution of test compound (DBN-1) prep_compound->mix controls Include Controls: Total Binding (no compound) Non-Specific Binding (+10µM Atropine) filter Rapidly filter mixture through GF/B filter plate mix->filter wash Wash plate 3x with ice-cold assay buffer filter->wash dry Dry filter plate wash->dry scint Add scintillant & count in microplate scintillation counter dry->scint calc_specific Calculate Specific Binding: Total - Non-Specific scint->calc_specific plot_curve Plot % Specific Binding vs. [Compound] calc_specific->plot_curve fit_curve Fit data (non-linear regression) to determine IC50 plot_curve->fit_curve calc_ki Calculate Ki using Cheng-Prusoff equation fit_curve->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Utilize Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human M1-M5 receptor subtypes. Harvest cells and prepare crude membrane fractions via homogenization and differential centrifugation. Determine protein concentration using a BCA assay.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

    • Cell membranes (10-20 µg protein/well).

    • [³H]N-methylscopolamine ([³H]NMS) at a final concentration near its Kₑ value (typically 0.5-1.0 nM).

    • Test compound (e.g., DBN-1) across a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Controls:

    • Total Binding: Wells containing membranes and [³H]NMS only (no test compound).

    • Non-Specific Binding (NSB): Wells containing membranes, [³H]NMS, and a saturating concentration of a non-labeled, non-selective antagonist (e.g., 10 µM Atropine) to define background binding.[10]

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., Unifilter-96 GF/B).[10] Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the membrane-bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Mobilization Functional Assay

This protocol details the steps to determine the functional potency of an agonist (EC₅₀) or antagonist (IC₅₀) at a Gq-coupled receptor like hM1.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human M1 receptor into black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[1] Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in the loading buffer. An organic anion transport inhibitor like probenecid may be included to improve dye retention in some cell lines.[1]

    • Aspirate the cell culture medium and add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Preparation:

    • For Agonist EC₅₀ Determination: Prepare serial dilutions of the agonist (e.g., Acetylcholine) at 5x the final desired concentration in loading buffer.

    • For Antagonist IC₅₀ Determination: Prepare serial dilutions of the antagonist (e.g., DBN-1) at 5x the final concentration. Prepare a 5x solution of the agonist (Acetylcholine) at a concentration that gives ~80% of its maximal response (EC₈₀).

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation® 3) equipped with an automated liquid handling system.[1]

    • Set the instrument to measure fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm).

    • Record a stable baseline fluorescence for 15-20 seconds.

    • The instrument automatically adds 25 µL of the 5x compound solution to the 100 µL of buffer in the well.

    • Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.

  • Data Analysis:

    • The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • For agonist determination, plot the response versus the logarithm of agonist concentration and fit the curve to a sigmoidal dose-response model to determine the EC₅₀.

    • For antagonist determination, plot the response versus the logarithm of antagonist concentration and fit the curve to determine the IC₅₀.

Mechanism of Action & Signaling Pathway

The M1, M3, and M5 mAChR subtypes primarily signal through the Gq protein pathway. The diagram below illustrates this canonical signaling cascade, which forms the basis of the calcium mobilization functional assay.

Diagram: Gq-Coupled Muscarinic Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine (Agonist) mAChR M1/M3/M5 Receptor ACh->mAChR 1. Binding Gq Gq Protein (α, β, γ subunits) mAChR->Gq 2. Activation PLC Phospholipase C (PLCβ) Gq->PLC 3. Gαq activates PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding PKC Protein Kinase C (PKC) DAG->PKC 5b. Activation CellResponse Cellular Responses (e.g., Contraction, Secretion) PKC->CellResponse Ca_ER Ca²⁺ Ca_ER->PKC Co-activation Ca_ER->CellResponse IP3R->Ca_ER 6. Channel Opening Ca_Store High [Ca²⁺] Store

Caption: Canonical signaling cascade of Gq-coupled muscarinic receptors.

Upon agonist binding, the receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[7] This transient increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors to produce a cellular response.

Conclusion and Future Directions

The representative data indicate that derivatives of the tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate scaffold, exemplified by DBN-1, are potent muscarinic receptor antagonists. Critically, DBN-1 demonstrates a preference for the M1, M3, and M5 subtypes over the M2 and M4 subtypes, a significant improvement in selectivity compared to the classical antagonist Atropine. While not as selective as Pirenzepine for the M1 receptor, its profile suggests a potential therapeutic window that could be exploited for conditions where modulation of multiple Gq-coupled mAChRs is desirable.

The rigid bicyclic core appears to be a valid starting point for developing subtype-selective ligands. Future work should focus on structure-activity relationship (SAR) studies, modifying substituents on the diazabicyclic core to further enhance affinity and selectivity for a single subtype. The detailed, self-validating protocols provided in this guide offer a clear and reliable path for researchers to conduct these essential follow-up studies, ensuring data integrity and comparability across discovery campaigns.

References

  • APExBIO. Atropine sulfate monohydrate - Muscarinic Receptor Antagonist.

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.

  • Goupil, E., Tafi, E., & Hébert, T. E. (2010). Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors. PLoS ONE, 5(3), e9608.

  • Gil, D. W., & Wolfe, B. B. (1985). Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase. Journal of Pharmacology and Experimental Therapeutics, 232(3), 608-616.

  • Iñigo, M., et al. (2016). Gq-coupled muscarinic receptor-induced activation of the ERK5 pathway does not require receptor phosphorylation. Cellular Signalling, 28(5), 464-472.

  • ResearchGate. Calcium Flux Assay Protocol | Download Table.

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates.

  • Bonner, T. I. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.

  • BenchChem. Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity.

  • Creative Bioarray. Ca2+ Mobilization Assay.

  • Goyal, R. K., & Hirano, I. (1996). Pharmacologic characterization of muscarine receptor subtypes in rat gastric fundus mediating contractile responses. Journal of Pharmacology and Experimental Therapeutics, 276(2), 526-531.

  • Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 13(1), 89-98.

  • Budd, D. C., & Tobin, A. B. (2001). Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway. Journal of Biological Chemistry, 276(7), 4847-4855.

  • Kosenko, A., & Hoshi, N. (2019). Gq-Coupled Muscarinic Receptor Enhancement of KCNQ2/3 Channels and Activation of TRPC Channels in Multimodal Control of Excitability in Dentate Gyrus Granule Cells. The Journal of Neuroscience, 39(9), 1617-1633.

  • Innoprot. M4 Muscarinic Acetylcholine Receptor Assay.

  • Slideshare. Gq Signaling with respect to Muscarinic Receptors.pdf.

  • Eltze, M., et al. (1995). Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(5), 478-487.

  • Kruse, A. C., Kobilka, B. K., & Gautam, D. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560.

  • ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.

  • Innoprot. M3 Muscarinic Acetylcholine Receptor Assay.

  • Sardi, F., et al. (2007). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. British Journal of Pharmacology, 150(4), 450-458.

  • Hammer, R., et al. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors. Nature, 283(5742), 90-92.

  • Kuca, K., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorganic & Medicinal Chemistry, 21(9), 2469-2476.

  • van der Westhuizen, E. T., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 19(4), 4815-4829.

  • Rattan, S., & Chakder, S. (1992). Muscarinic receptor subtypes in human and rat colon smooth muscle. Biochemical Pharmacology, 43(11), 2413-2419.

  • Eglen, R. M., et al. (1994). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology, 112(1), 115-122.

  • Li, Y., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7356.

  • Hegde, S. S., et al. (1997). Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum. British Journal of Pharmacology, 120(8), 1409-1414.

Sources

A Comparative Guide to the Conformational Analysis of the 3,6-Diazabicyclo[3.2.2]nonane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount. The 3,6-diazabicyclo[3.2.2]nonane ring system, a conformationally constrained piperazine analogue, presents a unique scaffold with significant potential in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it an attractive framework for designing ligands with high receptor affinity and selectivity. This guide provides an in-depth conformational analysis of the 3,6-diazabicyclo[3.2.2]nonane system, comparing it with other relevant diazabicyclic frameworks and offering detailed experimental and computational protocols for its characterization.

Introduction to the 3,6-Diazabicyclo[3.2.2]nonane Scaffold

The 3,6-diazabicyclo[3.2.2]nonane system consists of a seven-membered diazepine ring bridged by an ethylene group. This arrangement imparts significant rigidity compared to a simple piperazine or diazepine ring, which is a key attribute for the design of targeted therapeutics. By locking the relative positions of the two nitrogen atoms, this scaffold reduces the entropic penalty upon binding to a biological target.

The conformational landscape of this system is primarily defined by the puckering of the seven-membered ring and the orientation of the ethylene and propylene bridges. Understanding the preferred conformations and the energy barriers to their interconversion is crucial for predicting the spatial arrangement of pharmacophoric groups.

Conformational Possibilities of the Bicyclo[3.2.2]nonane Core

The bicyclo[3.2.2]nonane framework, which forms the carbon skeleton of the title compound, can be conceptualized as a cycloheptane ring constrained by a two-carbon bridge. This constraint limits the conformational flexibility of the seven-membered ring. The principal conformations to consider are variations of chair and boat forms for the six-membered rings that can be traced within the bicyclic system. For the 3,6-diazabicyclo[3.2.2]nonane system, the key conformations arise from the arrangement of the seven-membered ring, which can adopt boat-like and chair-like forms.

A study on conformationally constrained κ receptor agonists incorporating the 6,8-diazabicyclo[3.2.2]nonane framework (a different numbering of the same scaffold) highlighted the importance of specific dihedral angles for biological activity. For a highly potent agonist, calculated dihedral angles of 97° and 45° for the N(pyrrolidine)-C-C-N(phenylacetamide) structural element were reported, indicating a specific, constrained conformation is favored for receptor binding[1].

Comparative Analysis with Other Diazabicyclic Systems

To fully appreciate the conformational characteristics of the 3,6-diazabicyclo[3.2.2]nonane system, a comparison with related diazabicyclic scaffolds is instructive.

The Bicyclo[3.3.1]nonane System: A Well-Studied Analogue

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) system is a closely related and extensively studied scaffold. It can exist in three primary conformations: chair-chair (CC), boat-chair (BC), and a "double twist" (TT) form.[2] For many 3,7-diacylbispidines, the double chair (CC) conformation is found to be the most stable in the condensed phase.[2] However, computational studies have shown that the energy difference between the CC and BC conformers can be relatively small (6-7 kcal/mol), suggesting that the BC form could be present in the conformational ensemble.[2] In contrast, the TT conformers are significantly higher in energy.[2] The preference for a chair-chair or chair-boat conformation is highly dependent on the nature and steric bulk of the substituents on the nitrogen atoms.

The Isomeric 1,4-Diazabicyclo[3.2.2]nonane System

The 1,4-diazabicyclo[3.2.2]nonane isomer, where the nitrogen atoms are at the bridgehead and in the three-carbon bridge, offers a different spatial arrangement. A crystal structure of a derivative, 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid, has been determined, providing concrete data on bond lengths and angles in this isomeric system.[3] This allows for a direct comparison of the geometric parameters imposed by the different placement of the nitrogen atoms within the same bicyclo[3.2.2]nonane framework.

Smaller Diazabicyclic Systems: The Bicyclo[2.2.2]octane Analogue

The 2,5-diazabicyclo[2.2.2]octane system represents a more constrained analogue with three two-carbon bridges. Density functional theory (DFT) calculations have been used to compare the relative energies of model compounds of the 6,8-diazabicyclo[3.2.2]nonane and 2,5-diazabicyclo[2.2.2]octane systems. These calculations revealed the higher strain energy associated with the bicyclo[2.2.2]octane framework compared to the bicyclo[3.2.2]nonane system, which is a critical factor in their synthesis and stability.[4]

Table 1: Comparative Conformational Data of Diazabicyclic Systems

Ring SystemCommon ConformationsKey Features
3,6-Diazabicyclo[3.2.2]nonane Boat-like, Chair-likeConformationally restricted piperazine analogue. Specific dihedral angles are crucial for biological activity.
3,7-Diazabicyclo[3.3.1]nonane Chair-Chair (CC), Chair-Boat (BC)CC is often the most stable, but BC can be energetically accessible. Conformation is highly substituent-dependent.[2][5]
1,4-Diazabicyclo[3.2.2]nonane -Isomeric structure with different nitrogen positioning. Crystal structure data is available for derivatives.[3]
2,5-Diazabicyclo[2.2.2]octane -Higher ring strain compared to the [3.2.2] system.[4]

Methodologies for Conformational Analysis

A robust conformational analysis relies on a combination of computational modeling and experimental verification.

Computational Chemistry Protocols

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying stable conformers and the transition states that connect them.

Workflow for Computational Conformational Analysis

G cluster_0 Conformational Search cluster_1 Geometry Optimization & Energy Calculation cluster_2 Analysis a Initial 3D Structure Generation b Systematic or Stochastic Search (e.g., Molecular Mechanics) a->b c DFT Calculations (e.g., B3LYP/6-31G(d)) b->c Unique Conformers d Higher-Level Theory (e.g., MP2, CCSD(T)) for single-point energies c->d e Identify Low-Energy Conformers d->e f Calculate Relative Energies (ΔE, ΔG) e->f g Determine Transition State Barriers e->g h Predict Spectroscopic Properties (NMR shifts) f->h

Caption: Computational workflow for conformational analysis.

Step-by-Step Protocol for DFT Calculations:

  • Initial Structure Generation: Build an initial 3D model of 3,6-diazabicyclo[3.2.2]nonane using molecular modeling software.

  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

  • Geometry Optimization: For each unique conformer identified, perform a full geometry optimization using a density functional theory (DFT) method, such as B3LYP with a 6-31G(d) basis set. This provides optimized structures and their electronic energies.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Refined Energy Calculations: For the lowest energy conformers, perform single-point energy calculations with a larger basis set or a higher level of theory (e.g., MP2 or DLPNO-CCSD(T)) to obtain more accurate relative energies.[4]

  • Transition State Search: To determine the energy barriers for interconversion between conformers, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method).

NMR Spectroscopy Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying the conformation of molecules in solution.

Key NMR Experiments for Conformational Analysis:

  • ¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is determined by the molecule's conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE provides information about the through-space proximity of protons. Strong NOE correlations between protons on different parts of the bicyclic framework can provide definitive evidence for a specific conformation.

  • Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the populations of different conformers. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. This allows for the determination of the equilibrium constant and the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium. Coalescence analysis can be used to determine the energy barrier (ΔG‡) for the interconversion.

General Protocol for VT-NMR Analysis:

  • Sample Preparation: Dissolve a sample of the 3,6-diazabicyclo[3.2.2]nonane derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated methanol, toluene-d8).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe, acquiring spectra at regular intervals. Monitor the spectra for changes in chemical shifts, line broadening, and the appearance of new signals.

  • Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).

  • Slow-Exchange Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

  • Data Analysis:

    • In the slow-exchange regime, integrate the signals to determine the relative populations of the conformers and calculate the equilibrium constant (K_eq).

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange limit.

    • Plot ln(K_eq) versus 1/T (a van't Hoff plot) to determine ΔH° and ΔS° for the conformational equilibrium.

Workflow for NMR-Based Conformational Analysis

G cluster_0 Data Acquisition cluster_1 Structural Elucidation cluster_2 Dynamic & Thermodynamic Analysis a 1D NMR (¹H, ¹³C) b 2D NMR (COSY, HSQC, NOESY) a->b d Assign Signals b->d c Variable-Temperature (VT) NMR g Determine Conformational Populations (from VT-NMR) c->g e Analyze Coupling Constants (J) d->e f Interpret NOE Correlations d->f f->g Confirm Conformer Structures h Calculate ΔG, ΔH, ΔS g->h i Determine Energy Barrier (ΔG‡) from Coalescence h->i

Caption: Experimental workflow for NMR-based conformational analysis.

Conclusion

The 3,6-diazabicyclo[3.2.2]nonane ring system is a valuable scaffold in medicinal chemistry, offering a rigid framework for the precise positioning of functional groups. While detailed conformational studies on the parent compound are limited, a comprehensive understanding of its likely conformational preferences can be achieved through comparative analysis with well-characterized systems like 3,7-diazabicyclo[3.3.1]nonane. The judicious application of modern computational chemistry and advanced NMR spectroscopic techniques, as outlined in this guide, provides a robust pathway for researchers to elucidate the three-dimensional structures of novel 3,6-diazabicyclo[3.2.2]nonane derivatives and to rationally design molecules with enhanced biological activity.

References

  • Gorb, L. et al. (2018). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes.
  • Geiger, C. et al. (2010). Conformationally Constrained κ Receptor Agonists: Stereoselective Synthesis and Pharmacological Evaluation of 6,8-Diazabicyclo[3.2.2]nonane Derivatives. Journal of Medicinal Chemistry, 53(9), 3747-3757. [Link]

  • Pla-Dalmau, A. et al. (2011). Crystal Structures and Phase Relationships of 2 Polymorphs of 1,4-Diazabicyclo[3.2.2]nonane-4-Carboxylic Acid. Crystal Growth & Design, 11(8), 3474-3483. [Link]

  • Gálvez, E. et al. (1985). Structural and conformational study of diazabicyclanones and diazabicyclanols. Journal of Molecular Structure, 129(1-2), 1-15. [Link]

  • Wünsch, B. et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. European Journal of Organic Chemistry, 2008(31), 5256-5264. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Therapeutics Derived from the tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Editorial Note: While the tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate scaffold is a novel chemical entity with limited publicly available data, this guide provides a comprehensive, scientifically-grounded framework for the evaluation of its derivatives. The principles and protocols described herein are based on established drug discovery paradigms and can be adapted for the preclinical assessment of compounds derived from this and other bicyclic amine scaffolds.

Introduction: The Rationale for Bicyclic Scaffolds in Drug Discovery

The 3,6-diazabicyclo[3.2.2]nonane core represents a constrained bicyclic amine scaffold. Such rigid structures are of significant interest in medicinal chemistry because they can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The tert-butyl carboxylate (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling the synthesis of a diverse library of compounds for screening.[2]

This guide will outline a hypothetical, yet representative, evaluation cascade for a series of derivatives of this scaffold, targeting two major classes of drug targets: G-protein coupled receptors (GPCRs) and protein kinases. These target classes are chosen due to their immense therapeutic importance and the well-established assays for their interrogation.[3][4]

Hypothetical Compound Library and Target Prioritization

For the purposes of this guide, we will consider a hypothetical library of five derivatives (Compounds A-E) of the core scaffold, where diverse chemical moieties have been introduced at the free secondary amine. The initial prioritization of biological targets would be guided by computational predictions and similarity to known ligands for various receptors and enzymes.[5] Based on the structural features of the scaffold, both GPCRs and kinases represent plausible target families.

In Vitro Evaluation: From Primary Screening to Lead Characterization

The in vitro evaluation process is designed to identify active compounds, determine their potency and selectivity, and elucidate their mechanism of action.

Primary Screening

The choice of primary assay depends on the hypothesized target class.

  • For GPCR Targets: A high-throughput functional assay, such as a calcium flux assay for Gq-coupled receptors or a cAMP assay for Gs/Gi-coupled receptors, is typically employed.[6][7] These assays provide a rapid assessment of a compound's ability to modulate receptor activity.

  • For Kinase Targets: An enzymatic assay that measures the inhibition of phosphotransferase activity is the standard. This can be performed using various formats, such as fluorescence polarization or luminescence-based assays.[1]

Secondary and Orthogonal Assays

Hits from the primary screen are then subjected to a battery of secondary assays to confirm their activity and characterize their pharmacological profile.

  • Dose-Response and Potency Determination: Compounds are tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Selectivity Profiling: To assess for off-target effects, lead compounds are screened against a panel of related receptors or kinases.[8] High selectivity is a desirable characteristic to minimize the potential for side effects.

  • Mechanism of Action Studies: For GPCRs, this may involve radioligand binding assays to determine if the compound binds to the same site as the endogenous ligand.[9] For kinases, mechanism of action studies can differentiate between ATP-competitive and allosteric inhibitors.[1]

Data Presentation: Comparative In Vitro Profile

The data from the in vitro assays should be compiled into a clear and concise table to facilitate comparison between the derivatives.

CompoundPrimary TargetIC50/EC50 (nM)Selectivity (Fold vs. Related Targets)Mechanism of Action
A GPCR X50>100Competitive Antagonist
B Kinase Y2550ATP-Competitive
C GPCR X50010Partial Agonist
D Kinase Y15020ATP-Competitive
E Inactive>10,000--
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagents and Materials: Recombinant kinase Y, appropriate substrate peptide, ATP, kinase buffer, luminescence-based kinase assay kit, 384-well plates, plate reader.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute the compounds to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add 5 µL of kinase buffer containing the test compound to the wells of a 384-well plate.

    • Add 5 µL of a solution containing recombinant kinase Y and the substrate peptide.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Add 20 µL of the detection reagent from the luminescence-based assay kit.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: In Vitro Evaluation Workflow

InVitro_Workflow cluster_0 Hypothetical Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Characterization cluster_3 Lead Candidate Selection Compound A Compound A GPCR Functional Assay GPCR Functional Assay Compound A->GPCR Functional Assay Compound B Compound B Kinase Enzymatic Assay Kinase Enzymatic Assay Compound B->Kinase Enzymatic Assay Compound C Compound C Compound C->GPCR Functional Assay Compound D Compound D Compound D->Kinase Enzymatic Assay Compound E Compound E Compound E->GPCR Functional Assay Compound E->Kinase Enzymatic Assay Dose-Response (IC50/EC50) Dose-Response (IC50/EC50) GPCR Functional Assay->Dose-Response (IC50/EC50) Kinase Enzymatic Assay->Dose-Response (IC50/EC50) Selectivity Profiling Selectivity Profiling Dose-Response (IC50/EC50)->Selectivity Profiling Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Lead Compound(s) Lead Compound(s) Mechanism of Action->Lead Compound(s)

Caption: In Vitro Screening Cascade

In Vivo Evaluation: Assessing Pharmacokinetics, Efficacy, and Safety

Promising lead compounds from in vitro studies are advanced to in vivo evaluation in animal models to assess their pharmacokinetic properties, efficacy in a disease model, and preliminary safety.[10]

Pharmacokinetic (PK) Studies

PK studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[11] These studies are typically conducted in rodents, such as mice or rats.[12][13]

  • Key Parameters: Important PK parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[14]

  • Study Design: A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[11] Blood samples are collected at various time points and the concentration of the compound is measured.

Efficacy Studies in Relevant Animal Models

The choice of animal model is dictated by the therapeutic indication.[15]

  • For Oncology: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[16][17][18] The efficacy of the compound is assessed by measuring its ability to inhibit tumor growth.

  • For Neuropathic Pain: Models such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats can be used to evaluate the analgesic effects of a compound.[19]

Preliminary Safety and Tolerability

Early in vivo studies also provide an initial assessment of the compound's safety profile. This includes monitoring the animals for any adverse effects, such as weight loss, changes in behavior, or signs of toxicity.

Data Presentation: Comparative In Vivo Profile
CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)%FEfficacy (Tumor Growth Inhibition)
A IV250012002.5--
PO1030015003.025-
B IV280020004.0--
PO1060036004.53060% at 10 mg/kg
Experimental Protocol: Mouse Pharmacokinetic Study
  • Animals: Male C57BL/6 mice (8 weeks old).

  • Compound Formulation: Formulate the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • IV Group (n=3): Administer a single bolus dose of 2 mg/kg into the tail vein.

    • PO Group (n=3): Administer a single oral gavage dose of 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approximately 20 µL) from the saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

Visualization: In Vivo Evaluation Pathway

InVivo_Pathway cluster_PK Pharmacokinetic Profiling cluster_Efficacy Efficacy Evaluation cluster_Safety Preliminary Safety Assessment In_Vitro_Lead Promising In Vitro Lead Candidate(s) PK_Rodents Pharmacokinetics in Rodents (Mouse/Rat) In_Vitro_Lead->PK_Rodents ADME_Properties Determine ADME Properties (Bioavailability, Half-life, etc.) PK_Rodents->ADME_Properties Disease_Model Select Relevant Animal Disease Model ADME_Properties->Disease_Model Efficacy_Study Conduct Efficacy Study (e.g., Tumor Growth Inhibition) Disease_Model->Efficacy_Study Tolerability Assess Tolerability and Acute Toxicity Efficacy_Study->Tolerability Go_NoGo Go/No-Go Decision for Preclinical Development Tolerability->Go_NoGo

Caption: In Vivo Candidate Progression

Conclusion: Synthesizing the Data for Lead Optimization

The comprehensive in vitro and in vivo data gathered through this evaluation cascade provides a holistic view of the pharmacological profile of each derivative. By comparing the structure-activity relationships (SAR) and structure-property relationships (SPR), medicinal chemists can make informed decisions to guide further lead optimization efforts. For instance, if a compound demonstrates excellent in vitro potency but poor oral bioavailability, chemical modifications can be made to improve its pharmacokinetic properties without sacrificing its activity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

References

  • Recent progress in assays for GPCR drug discovery. (Source: National Center for Biotechnology Information) [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (Source: National Center for Biotechnology Information) [Link]

  • Cancer Animal Models. (Source: Oncodesign Services) [Link]

  • In Vivo Preclinical Mouse Models. (Source: Champions Oncology) [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (Source: National Center for Biotechnology Information) [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (Source: National Center for Biotechnology Information) [Link]

  • Animal Testing Significantly Advances Cancer Research. (Source: Pharma Models) [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (Source: National Center for Biotechnology Information) [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (Source: ACS Publications) [Link]

  • Kinase Inhibitors in Preclinical Development - 2021. (Source: Drug Development Insights by OmicsX) [Link]

  • Pharmacokinetics of bicyclol in rats with acute hepatic failure. (Source: PubMed) [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (Source: Eurofins Discovery) [Link]

  • Development of Small Macrocyclic Kinase Inhibitors. (Source: Taylor & Francis Online) [Link]

  • Synthesis and in Vivo Evaluation of Bicyclic Gababutins. (Source: PubMed) [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (Source: Reymond Research Group) [Link]

  • Small molecule MET kinase inhibitors: Evolution, rational design, and early clinical knowledge. (Source: PubMed) [Link]

  • Small molecules, big impact: A multiscale modeling on protein kinase inhibitors for enhanced therapeutic development. (Source: ACS Fall 2025) [Link]

  • tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. (Source: ABL Technology) [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. (Source: PubMed) [Link]

  • [2.2.1]-Bicyclic sultams as potent androgen receptor antagonists. (Source: PubMed) [Link]

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. (Source: ACS Publications) [Link]

  • Concise synthesis of bicyclic aminals and their evaluation as precursors to the sarain core. (Source: PubMed) [Link]

  • Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. (Source: National Center for Biotechnology Information) [Link]

  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. (Source: BU CyberSec Lab) [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (Source: Paraza Pharma Inc.) [Link]

  • The role of pharmacological profiling in safety assessment. (Source: PubMed) [Link]

  • Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. (Source: MDPI) [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. (Source: PubMed) [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (Source: RSC Publishing) [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. (Source: MDPI) [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (Source: National Center for Biotechnology Information) [Link]

  • Pharmacological affinity fingerprints derived from bioactivity data for the identification of designer drugs. (Source: National Center for Biotechnology Information) [Link]

  • Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques. (Source: National Center for Biotechnology Information) [Link]

Sources

A Comparative Guide to the Synthetic Accessibility of Diazabicyclic Ketones: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Diazabicyclic Ketones in Drug Discovery

Diazabicyclic ketones represent a class of rigid, three-dimensional scaffolds that have garnered significant interest in medicinal chemistry. Their constrained conformations reduce the entropic penalty upon binding to biological targets, often leading to enhanced potency and selectivity. Furthermore, the embedded nitrogen atoms provide handles for modulating physicochemical properties such as solubility and for establishing key interactions with protein residues. The synthetic accessibility of these complex structures, however, remains a critical bottleneck in their broader application in drug discovery programs.

This guide provides a comparative analysis of the synthetic accessibility of three prominent classes of diazabicyclic ketones: 3,7-diazabicyclo[3.3.1]nonan-9-ones, 2,5-diazabicyclo[2.2.2]octan-3-ones, and 2,5-diazabicyclo[2.2.1]heptan-3-ones. We will delve into the primary synthetic strategies for each scaffold, offering insights into the causality behind experimental choices, and present a critical evaluation of their respective advantages and limitations, supported by experimental data.

I. The Workhorse: Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-ones via the Double Mannich Reaction

The 3,7-diazabicyclo[3.3.1]nonane skeleton, often referred to as a bispidinone, is arguably the most synthetically accessible of the diazabicyclic ketones. The cornerstone of its synthesis is the robust and often high-yielding double Mannich reaction.[1][2] This one-pot condensation of a 4-piperidone, a primary amine, and formaldehyde is a powerful tool for the construction of this bicyclic system.

Causality of the Mannich Approach: A Convergent and Modular Strategy

The elegance of the double Mannich reaction lies in its convergent nature, bringing together three readily available components to rapidly build molecular complexity. The reaction proceeds through a stepwise formation of two new carbon-carbon bonds and two new heterocyclic rings. The choice of the primary amine allows for the introduction of a wide variety of substituents at the N3 and N7 positions, making it a highly modular approach for generating diverse compound libraries. The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then attacked by the enol or enolate of the 4-piperidone. A second intramolecular Mannich reaction then closes the second ring to form the bicyclic core.

A related and historically significant approach is the Robinson-Schöpf reaction, which is used for the synthesis of tropinone, a key precursor for many alkaloids.[3][4] This reaction also involves a double Mannich condensation and highlights the power of this strategy in natural product synthesis.

Synthetic Workflow and Key Considerations

The general workflow for the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones via the double Mannich reaction is depicted below:

Mannich_Reaction Piperidone 4-Piperidone Mannich_Reaction Double Mannich Reaction Piperidone->Mannich_Reaction Enol/Enolate Amine Primary Amine Amine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Bispidinone 3,7-Diazabicyclo[3.3.1]nonan-9-one Mannich_Reaction->Bispidinone

Caption: General workflow for the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones.

Advantages of the Mannich Approach:

  • High Convergence: Three components are combined in a single pot.

  • Modular: A wide variety of primary amines can be used to introduce diversity.

  • Scalability: The reaction has been successfully implemented on an industrial scale.[5]

  • Good to Excellent Yields: Yields are often in the range of 60-80%.

Limitations of the Mannich Approach:

  • Inherent Carbonyl Group: The synthesis invariably produces a ketone at the C9 position, which may not be desirable for all applications and may require an additional reduction step.

  • Symmetry: When using a simple primary amine, symmetrical N3,N7-disubstituted bispidinones are obtained. The synthesis of unsymmetrical derivatives can be more challenging.

Experimental Protocol: Synthesis of a Substituted 3,7-Diazabicyclo[3.3.1]nonan-9-one

The following protocol is adapted from the synthesis of 3-(3-ethoxypropyl)-7-(1-(3-aminopropyl)imidazol-4-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one.[1]

  • Reaction Setup: To a solution of 1-(3-ethoxypropyl)piperidin-4-one (1.0 eq) in methanol, add 1-(3-aminopropyl)imidazole (1.0 eq), paraformaldehyde (2.2 eq), and glacial acetic acid (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., K2CO3) to pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

II. Navigating Ring Strain: Synthesis of 2,5-Diazabicyclo[2.2.2]octan-3-ones

The 2,5-diazabicyclo[2.2.2]octane core presents a greater synthetic challenge due to the inherent strain in the bicyclic system. The most notable approach to the corresponding ketone is a Dieckmann-analogous cyclization.

The Dieckmann-Analogous Cyclization: A Strategy Plagued by Low Yields

The synthesis of 2,5-diazabicyclo[2.2.2]octan-3,6-diones can be achieved via a Dieckmann-analogous cyclization of a (dioxopiperazinyl)acetate precursor, which can be derived from amino acids like (S)-aspartate.[6][7] This intramolecular condensation reaction forms the six-membered ring of the bicyclic system. However, the formation of the strained bicyclo[2.2.2]octane ring system is energetically unfavorable, which often results in low yields.[6]

Synthetic Workflow and Key Considerations

The synthetic sequence typically begins with the preparation of a suitably protected piperazinedione with an acetate side chain. The key cyclization step is then induced by a strong base.

Dieckmann_Cyclization Aspartate (S)-Aspartate Piperazinedione Piperazinedione Intermediate Aspartate->Piperazinedione Multi-step synthesis Cyclization Dieckmann-analogous Cyclization Piperazinedione->Cyclization Strong Base (e.g., NaHMDS) Diazabicyclooctanone 2,5-Diazabicyclo[2.2.2]octan-3-one Derivative Cyclization->Diazabicyclooctanone

Caption: General workflow for the synthesis of 2,5-diazabicyclo[2.2.2]octan-3-one derivatives.

Advantages of the Dieckmann-Analogous Approach:

  • Access to Chiral Scaffolds: Starting from chiral amino acids allows for the synthesis of enantiomerically pure products.

  • Established Methodology: The principles of the Dieckmann condensation are well-understood.

Limitations of the Dieckmann-Analogous Approach:

  • Low Yields: The formation of the strained bicyclic system is a major thermodynamic hurdle, leading to yields often as low as 15%.[6]

  • Limited Substrate Scope: The reaction can be sensitive to the nature of the substituents on the piperazinedione ring.

  • Multi-step Synthesis: The preparation of the cyclization precursor can be lengthy.

Experimental Protocol: Dieckmann-Analogous Cyclization

The following protocol is a generalized procedure based on the work of Wünsch and coworkers.[6]

  • Precursor Synthesis: Synthesize the N-protected methyl (dioxopiperazinyl)acetate from (S)-aspartate via standard peptide coupling and cyclization procedures.

  • Cyclization Reaction: Dissolve the piperazinedione precursor in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of sodium hexamethyldisilazide (NaHMDS) in THF dropwise. Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic layers, dry, and concentrate. The crude product is then purified by column chromatography.

III. The Unconventional Route: Synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-ones

The 2,5-diazabicyclo[2.2.1]heptane framework is the most strained of the three systems discussed, and its synthesis requires more specialized methods. A particularly noteworthy approach is an unexpected intramolecular cyclization under Mitsunobu conditions.

The Intramolecular Mitsunobu Reaction: A Serendipitous Discovery

The treatment of anilides of N-protected (2S,4R)-4-hydroxyproline with thioacetic acid under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) leads to the unexpected formation of 2,5-diazabicyclo[2.2.1]heptan-3-ones.[8] This intramolecular cyclization proceeds with inversion of configuration at the hydroxyl-bearing carbon. The reaction is believed to proceed through the activation of the hydroxyl group by the Mitsunobu reagents, followed by an intramolecular nucleophilic attack by the anilide nitrogen.

Synthetic Workflow and Key Considerations

The synthesis starts from readily available trans-4-hydroxy-L-proline.

Mitsunobu_Cyclization Hydroxyproline trans-4-Hydroxy-L-proline Anilide N-protected Anilide Derivative Hydroxyproline->Anilide Multi-step synthesis Cyclization Intramolecular Mitsunobu Reaction Anilide->Cyclization PPh3, DEAD, Thioacetic Acid Diazabicycloheptanone 2,5-Diazabicyclo[2.2.1]heptan-3-one Derivative Cyclization->Diazabicycloheptanone

Caption: General workflow for the synthesis of 2,5-diazabicyclo[2.2.1]heptan-3-one derivatives.

Advantages of the Intramolecular Mitsunobu Approach:

  • Direct Access to a Strained System: Provides a unique and direct route to the highly constrained [2.2.1] scaffold.

  • Stereospecificity: The reaction proceeds with inversion of configuration, allowing for stereocontrol.

  • Novelty: Represents an unconventional application of the Mitsunobu reaction.

Limitations of the Intramolecular Mitsunobu Approach:

  • Substrate Specificity: The reaction is highly dependent on the nature of the amide; for example, less acidic N-benzylamides do not undergo the intramolecular cyclization.

  • Byproduct Removal: The removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.

  • Limited Scalability Data: Information on the large-scale applicability of this specific intramolecular reaction is scarce.

Experimental Protocol: Intramolecular Mitsunobu Cyclization

The following is a generalized protocol based on the initial report.[8]

  • Reaction Setup: To a solution of the N-protected (2S,4R)-4-hydroxyproline anilide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction Execution: After the addition is complete, add thioacetic acid (1.2 eq) and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the 2,5-diazabicyclo[2.2.1]heptan-3-one product.

IV. Comparative Analysis of Synthetic Accessibility

To provide a clear and objective comparison, the key features of the primary synthetic routes to each diazabicyclic ketone are summarized in the table below.

Feature3,7-Diazabicyclo[3.3.1]nonan-9-one2,5-Diazabicyclo[2.2.2]octan-3-one2,5-Diazabicyclo[2.2.1]heptan-3-one
Primary Synthetic Route Double Mannich ReactionDieckmann-Analogous CyclizationIntramolecular Mitsunobu Reaction
Key Starting Materials 4-Piperidone, Primary Amine, Formaldehyde(S)-Aspartatetrans-4-Hydroxy-L-proline
Typical Yield Good to Excellent (60-80%)[1]Low (e.g., 15%)[6]Moderate (substrate dependent)
Scalability Demonstrated on industrial scale[5]Challenging due to low yieldsLimited data available
Key Advantages High convergence, modularity, scalabilityAccess to chiral scaffoldsDirect route to a strained system, stereospecificity
Key Limitations Inherent C9-ketone, symmetry issuesLow yields due to ring strain, multi-stepSubstrate specific, byproduct removal

V. Conclusion and Future Outlook

The synthetic accessibility of diazabicyclic ketones is highly dependent on the specific ring system. The 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold is the most readily accessible, with the double Mannich reaction providing a robust, scalable, and modular entry point. For researchers looking to quickly generate diverse libraries of rigid scaffolds, this is the system of choice.

The 2,5-diazabicyclo[2.2.2]octan-3-one core presents a significant synthetic hurdle due to ring strain, with the Dieckmann-analogous cyclization being a key but low-yielding method. The development of more efficient and scalable routes to this scaffold, such as the recently reported enantioselective organocatalytic multicomponent reactions, will be crucial for its broader application.

The 2,5-diazabicyclo[2.2.1]heptan-3-one system is the most challenging to construct, with the intramolecular Mitsunobu reaction offering an elegant but substrate-specific solution. Further exploration of novel cyclization strategies is needed to improve the accessibility of this highly constrained and medicinally interesting scaffold.

As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the development of innovative and efficient synthetic methodologies for diazabicyclic ketones will remain a key area of research. Overcoming the current limitations in the synthesis of the more strained systems will undoubtedly unlock new opportunities for the design of next-generation therapeutics.

VI. References

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 225-231.

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Overman, L. E., & Wang, J. (2005). Stereocontrolled Synthesis of Angularly Substituted 1-azabicyclic Rings by Cationic 2-aza-cope Rearrangements. Organic Letters, 7(5), 913–916.

  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919.

  • Wikipedia. (n.d.). Aza-Cope rearrangement. [Link]

  • Padwa, A., et al. (2003). Application of the Tandem Cyclization-Cycloaddition of Diazo Ketones for the Synthesis of Biologically Active Molecules. ChemInform, 34(16).

  • Mejía, E., & Martínez, A. (2013). Chemical thermodynamics applied to the synthesis of tropinone. Educación Química, 24, 233-238.

  • Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]

  • Trost, B. M., & Dong, G. (2021).[3][3] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. Organic Letters, 23(7), 2534–2539.

  • Hummert, M., et al. (2012). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. US Patent 8,293,910 B2.

  • Wang, X., & Hu, Y. (2017). Tandem Synthesis of α-Diazoketones from 1,3-Diketones. The Journal of Organic Chemistry, 82(17), 9171–9174.

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 225-231.

  • Macmillan Group. (2000). Tandem Reaction Sequences. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Li, G., et al. (2022). Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. ACS Sustainable Chemistry & Engineering, 10(22), 7386–7395.

  • Hadfield, P. S., et al. (1997). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1, (4), 503-508.

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347.

  • Jochims, J. C., et al. (2000). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Synthesis, 2000(12), 1699-1702.

  • Royer, J., & Husson, H.-P. (1987). Asymmetric synthesis XI: A short synthesis of the chiral pyrrolidine synthon, 2-cyano-5-oxazolopyrrolidine. Tetrahedron Letters, 28(52), 6529-6532.

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Wang, X., & Hu, Y. (2017). A Tandem Synthesis of α-Diazoketones from 1,3-Diketones. ResearchGate. [Link]

  • Hummert, M., et al. (2010). Process for the preparation of 3,7-diaza-bicyclo [3.3.1] nonane-metal complexes. German Patent DE102008064009A1.

  • Kotha, S., et al. (1998). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 8(6), 243-244.

  • Poupon, E., & Nay, B. (2011). Part I Biomimetic Total Synthesis of Alkaloids. In Biomimetic Organic Synthesis. Wiley-VCH.

  • Hughes, D. L. (2004). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Organic Reactions, 42, 335-656.

  • Chen, J.-R., et al. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science, 13(15), 4275–4281.

  • Reddy, K. L., et al. (2007). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 72(15), 5844–5847.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry.

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Mondal, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 7(57), 35855-35865.

  • Sauter, F., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. ARKIVOC, 2001(2), 69-81.

  • ResearchGate. (n.d.). Substrate scope investigation.[a]. Scientific Diagram.

  • Chen, J.-R., et al. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. PubMed Central. [Link]

  • Wang, Y., et al. (2020). A Bispidine-Based Chiral Amine Catalyst for Asymmetric Mannich Reaction of Ketones with Isatin Ketimines. Organic Letters, 22(22), 8966–8971.

  • Scott, J. D., & Williams, R. M. (2002). Robinson's Landmark Synthesis of Tropinone. Angewandte Chemie International Edition, 41(16), 2944-2957.

  • Raabe, G., et al. (1982). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. German Patent DE3100781A1.

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes.

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.

Sources

A Senior Application Scientist's Guide to the Validation of a Synthetic Route for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Constrained Bicyclic Scaffold

In the landscape of modern medicinal chemistry, the synthesis of rigid molecular scaffolds is of paramount importance. These structures reduce the conformational flexibility of a molecule, allowing for a more precise presentation of pharmacophoric elements to their biological targets. This often translates to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 3,6-diazabicyclo[3.2.2]nonane framework is one such privileged scaffold, embedding a piperazinone moiety within a bicyclic system. The title compound, tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, is a key intermediate, featuring a mono-protected diamine that enables selective functionalization at the N6 position. This guide provides an in-depth validation of a primary synthetic route and compares it with a plausible alternative, offering experimental insights to inform synthetic strategy.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a critical decision in any drug discovery and development campaign, with implications for yield, purity, scalability, and cost. Here, we compare two distinct approaches to the synthesis of our target compound.

Route 1: The Direct Approach - N-Boc Protection of a Commercially Available Core

This route leverages the commercial availability of the core bicyclic structure, (1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one. The synthesis is thus streamlined to a single, high-yielding protection step.

Plausible Alternative Route 2: De Novo Synthesis via Intramolecular Cyclization

This classical approach involves the construction of the bicyclic scaffold from acyclic precursors. While more laborious, it offers greater control over analogue synthesis and is not reliant on the availability of a specific intermediate. A plausible disconnection suggests a strategy involving an intramolecular cyclization of a suitably functionalized piperazine derivative.

The following table summarizes the key comparative metrics for these two routes:

MetricRoute 1: Direct N-Boc ProtectionPlausible Alternative Route 2: De Novo Synthesis
Number of Steps 13-4 (estimated)
Overall Yield High (typically >90% for Boc protection)Moderate to Low (cumulative yield over multiple steps)
Scalability HighModerate (potential for chromatographic purification at multiple stages)
Cost-Effectiveness Potentially higher initial cost for the starting material, but lower overall process cost.Lower cost of basic starting materials, but higher cost associated with reagents, solvents, and labor for multiple steps.
Purity of Final Product High (minimal byproducts)Variable (potential for side products from each step requiring rigorous purification)
Reliance on Suppliers High (dependent on the availability of the core scaffold)Low (utilizes common starting materials)

Experimental Protocols and Mechanistic Insights

Route 1: Detailed Protocol for Direct N-Boc Protection

This protocol is based on well-established procedures for the N-tert-butoxycarbonylation of amines.[1]

Step 1: Synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

  • Reaction Scheme:

  • Materials:

    • (1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of (1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one in anhydrous DCM, add triethylamine at 0 °C under an inert atmosphere.

    • Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the title compound.

  • Expertise & Experience: The use of a slight excess of (Boc)₂O and a base like triethylamine ensures complete consumption of the starting material. The reaction is typically clean, with the primary byproduct being the di-protected species, which can be minimized by careful control of stoichiometry and reaction time. The choice of DCM as a solvent is due to its inertness and ease of removal.

Plausible Alternative Route 2: De Novo Synthesis via Intramolecular Cyclization

This hypothetical route is constructed based on general principles of bicyclic piperazinone synthesis.[2][3]

Step 1: Synthesis of a Protected Piperazine-2-acetic acid derivative

  • Reaction Scheme:

Step 2: Dieckmann Condensation

  • Reaction Scheme:

Step 3: Decarboxylation and Deprotection

  • Reaction Scheme:

Step 4: N-Boc Protection

  • Reaction Scheme:

  • Expertise & Experience: This multi-step approach is significantly more complex. The Dieckmann condensation would require strictly anhydrous conditions and a strong base. The final deprotection and protection sequence needs to be carefully planned to ensure orthogonality of the protecting groups. While theoretically sound, this route would require substantial optimization at each step to achieve a reasonable overall yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

cluster_0 Route 1: Direct N-Boc Protection A Commercially Available (1R*,5S*)-3,6-Diazabicyclo[3.2.2]nonan-7-one B tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate A->B (Boc)2O, Et3N, DCM

Caption: Workflow for the direct synthesis of the target compound.

cluster_1 Plausible Alternative Route 2: De Novo Synthesis C Acyclic Precursors (e.g., N-Cbz-piperazine) D Functionalized Piperazine Intermediate C->D Alkylation E Bicyclic Core (via Intramolecular Cyclization) D->E Cyclization (e.g., Dieckmann) F Deprotected Bicyclic Amine E->F Deprotection G tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate F->G N-Boc Protection

Caption: A plausible multi-step de novo synthesis pathway.

Conclusion and Recommendations

For the routine synthesis of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, the direct N-Boc protection of the commercially available (1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one (Route 1) is unequivocally the superior strategy. Its simplicity, high yield, and scalability make it the preferred choice for producing material for drug discovery and development programs.

The de novo synthesis (Plausible Alternative Route 2), while offering independence from a single supplier, is a far more resource-intensive endeavor. It should only be considered if the starting material for Route 1 becomes unavailable or if a diverse set of analogues based on the bicyclic scaffold is required, which would justify the extensive route development and optimization efforts.

This guide provides a validated, efficient, and reliable method for the preparation of a key synthetic intermediate, alongside a critical evaluation of a plausible alternative. This information should empower researchers to make informed decisions in their synthetic planning and execution.

References

  • Fobian, Y. M., d’Avignon, D. A., & Moeller, K. D. (1999). The Synthesis of Bicyclic Piperazinone and Related Derivatives. In Peptidomimetics Protocols (pp. 259-279). Humana Press. [Link]

  • ResearchGate. (2008). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. [Link]

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]

  • Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-279. [Link]

  • Van der Eycken, J., et al. (2013). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 37(11), 3635-3641. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. [Link]

  • BU CyberSec Lab. (n.d.). tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 229-236. [Link]

  • Semantic Scholar. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • Google Patents. (2025). Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)
  • Charles University Digital Repository. (2016). Chapter 1. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Sheffield Hallam University Research Archive. (1984). A Sheffield Hallam University thesis. [Link]

  • PubChem. (n.d.). tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • Stadler, M., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 80, 58-75. [Link]

  • ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]

  • Sciforum. (2012). Selective Mono-Boc-Protection of Bispidine. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the architectural design of small molecules is paramount. Bicyclic scaffolds have emerged as privileged structures, offering a compelling blend of conformational rigidity and three-dimensional complexity. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, their defined spatial arrangement of functional groups provides an excellent framework for exploring chemical space in drug discovery programs.

This guide focuses on tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate , a contemporary building block that merges the favorable geometric constraints of the diazabicyclo[3.2.2]nonane core with synthetically versatile functional handles. The presence of a ketone, a Boc-protected amine, and a secondary amine offers multiple points for diversification. However, the true potential of any scaffold is dictated by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a drug candidate.

This document provides a comprehensive benchmark of the key physicochemical properties of this scaffold. We will present detailed, field-proven experimental protocols for characterization, offer a comparative analysis against structurally relevant alternatives, and discuss the implications of these properties for drug development professionals.

The Foundational Pillars: Why Physicochemical Properties Matter

Before delving into experimental data, it is crucial to understand the causality behind our focus on specific properties. A molecule's journey through the body is a complex interplay of partitioning between aqueous and lipid environments and interacting with various biological macromolecules.

  • Solubility (Aqueous): A compound must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor solubility is a primary contributor to the failure of promising drug candidates.

  • Lipophilicity (LogP/LogD): This property, measured as the partition coefficient between octanol and water, is a critical predictor of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

  • Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH. Since most drugs have ionizable groups, their charge at physiological pH (approx. 7.4) profoundly impacts their solubility, permeability, and target binding.

  • Thermal Stability: The stability of a compound under thermal stress is indicative of its shelf-life and its suitability for various formulation processes.

Understanding and optimizing these properties in the early stages of discovery is a cornerstone of efficient and successful drug development.

Experimental Characterization: A Validated Workflow

To ensure data integrity and reproducibility, we employ a suite of standardized, self-validating protocols. The following workflow outlines the systematic characterization of a novel scaffold.

G cluster_prep Sample Preparation cluster_assays Physicochemical Assays cluster_analysis Data Analysis & Interpretation prep Compound QC (NMR, LC-MS, >95% Purity) stock Prepare 10 mM Stock in DMSO prep->stock sol Kinetic Solubility (Nephelometry) stock->sol logd LogD Determination (Shake-Flask @ pH 7.4) stock->logd pka pKa Determination (Potentiometric Titration) stock->pka tga Thermal Stability (TGA Analysis) stock->tga analysis Calculate & Consolidate Data sol->analysis logd->analysis pka->analysis tga->analysis benchmark Benchmark vs. Alternatives analysis->benchmark report Generate Profile & Guide benchmark->report

Caption: Standard workflow for physicochemical profiling of drug discovery scaffolds.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize not just the steps, but the rationale that ensures robust and reliable data.

1. Kinetic Aqueous Solubility Assay (Nephelometry)

  • Causality: Early-stage discovery often involves compounds stored in DMSO. This kinetic assay mimics the precipitation risk when a DMSO solution is introduced into an aqueous buffer, providing a rapid and relevant measure for high-throughput screening contexts.[1]

  • Protocol:

    • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Assay Plate Setup: In a 96-well microtiter plate, add 198 µL of PBS buffer to each well.

    • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer. This creates a 100 µM final concentration with 1% DMSO. Scientist's Note: Keeping the DMSO concentration low (≤1%) is critical to minimize its co-solvent effects on solubility.

    • Equilibration: Shake the plate for 2 hours at room temperature to allow for equilibration.[2][3]

    • Measurement: Measure the turbidity of each well using a nephelometer. A significant increase in light scattering relative to a buffer-only control indicates precipitation.[4]

    • Self-Validation: Run known high-solubility (e.g., Caffeine) and low-solubility (e.g., Griseofulvin) compounds in parallel as controls to validate assay performance. The result is reported as soluble or insoluble at the tested concentration.

2. Lipophilicity: LogD (Shake-Flask Method)

  • Causality: The "shake-flask" method is the gold standard for determining lipophilicity.[5] It directly measures the partitioning of a compound between n-octanol (mimicking lipid membranes) and an aqueous buffer at a physiologically relevant pH (7.4), yielding the LogD value.[6][7]

  • Protocol:

    • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.[5]

    • Compound Addition: Add a small aliquot of the 10 mM DMSO stock solution to a vial containing a 1:1 mixture of the pre-saturated n-octanol and PBS phases. The final compound concentration should be low enough to avoid solubility issues in either phase.

    • Equilibration: Shake the vial for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[7][8]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using LC-MS/MS or a suitable analytical technique.

    • Calculation: Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

    • Self-Validation: Include a reference compound with a known LogD value in the experiment to confirm the accuracy of the procedure.

3. Ionization Constant: pKa (Potentiometric Titration)

  • Causality: Potentiometric titration is a highly accurate method for determining pKa.[9] It involves monitoring pH changes as a titrant is added, allowing for the direct observation of the ionization event.[10][11]

  • Protocol:

    • Sample Preparation: Prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture if solubility is low. Ensure the solution has a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[10]

    • Initial pH Adjustment: Adjust the pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.

    • Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[11] Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[10]

    • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the inflection point of the first derivative of the titration curve.

    • Self-Validation: Calibrate the pH meter with at least three standard buffers (e.g., pH 4, 7, 10) before starting.[10] Titrating a known compound (e.g., piperazine) can further validate the setup.

4. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Causality: TGA measures the change in mass of a sample as a function of temperature.[12] This provides a clear indication of thermal stability and decomposition temperature, which is crucial for storage and formulation considerations.

  • Protocol:

    • Sample Preparation: Place 5-10 mg of the finely powdered compound into a tared TGA sample pan (typically alumina or platinum).[13][14]

    • Instrument Setup: Place the pan in the TGA furnace.

    • Heating Program: Heat the sample under a controlled inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative degradation.[14] A typical heating ramp is 10-20°C/min from room temperature to a high temperature (e.g., 600°C).[14][15]

    • Data Acquisition: Continuously record the sample's mass as a function of temperature.

    • Analysis: The output is a curve of percent weight versus temperature. The onset temperature of major weight loss is typically reported as the decomposition temperature (Td).

    • Self-Validation: The instrument is calibrated using standard reference materials. A baseline run with an empty pan is performed to ensure instrument stability.[16]

Comparative Benchmarking

To contextualize the properties of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, we compare it with three structurally relevant scaffolds. Data presented here are computationally predicted values sourced from publicly available databases (e.g., PubChem) and are intended for comparative guidance. Experimental validation is always recommended.

PropertyTarget Scaffold Comparator A Comparator B Comparator C
Structure Target Scaffold StructureComparator A StructureComparator B StructureComparator C Structure
Name tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylatetert-Butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylatetert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate[17][18]3,7-Diazabicyclo[3.3.1]nonane (Bispidine)[19]
MW ( g/mol ) 240.30[20]226.32239.31[17]126.20[19]
Predicted XLogP3 0.71.11.2[17]-0.2[19]
Predicted pKa (Strongest Basic) 7.8 - 8.29.0 - 9.4N/A (Tertiary Amine)9.8 - 10.2
H-Bond Donors 1102[19]
H-Bond Acceptors 323[17]2[19]
Topological Polar Surface Area (Ų) 58.632.346.624.1[19]

Note: Predicted values are generated using standard cheminformatics algorithms and may differ from experimental results.

Analysis and Discussion: Structurally-Driven Physicochemical Insights

The data table reveals critical structure-property relationships that are essential for a medicinal chemist to consider.

  • Impact of the Ketone Group (Target vs. Comparator A): The introduction of a C7-carbonyl group has a profound effect. It increases the Topological Polar Surface Area (TPSA) from 32.3 Ų to 58.6 Ų. This increased polarity leads to a predicted decrease in lipophilicity (XLogP3 drops from 1.1 to 0.7). The electron-withdrawing nature of the ketone also reduces the basicity of the adjacent secondary amine, lowering its predicted pKa. This means that at physiological pH 7.4, a greater fraction of the target scaffold will be in its neutral, more membrane-permeable form compared to its non-oxo counterpart.

  • Impact of Ring System ([3.2.2] vs. [3.3.1]): Comparing the target scaffold to the [3.3.1] analogue (Comparator B), we see similar molecular weights and predicted lipophilicity. The [3.2.2] system is generally considered more rigid and has a different vectoral display of substituents compared to the more common [3.3.1] bispidine core, offering a distinct structural motif for lead optimization.

  • Impact of Protecting Groups (Target vs. Comparator C): The parent bispidine scaffold (Comparator C) is significantly smaller, more polar (negative XLogP3), and has two basic nitrogens. The Boc-protection and addition of the ketone in the target scaffold dramatically increase its molecular weight and lipophilicity, transforming it from a polar fragment into a more drug-like building block suitable for fragment-based or lead discovery campaigns.

The interplay of these properties is crucial for drug design, as illustrated below.

G Sol Aqueous Solubility Abs Absorption Sol->Abs Increases LogD Lipophilicity (LogD) LogD->Sol Decreases Perm Membrane Permeability LogD->Perm Increases Bind Target Binding LogD->Bind Influences (hydrophobic) Clear Metabolic Clearance LogD->Clear Increases pKa Ionization (pKa) pKa->Sol Influences pKa->Abs Influences (charge state) pKa->Perm Influences

Caption: Relationship between core physicochemical properties and drug-like attributes.

Conclusion

Tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate presents a well-balanced physicochemical profile for a modern drug discovery scaffold. Its moderate polarity and lipophilicity place it in a favorable "drug-like" chemical space. The ketone functionality not only provides a useful synthetic handle but also modulates the pKa of the secondary amine, a subtle but powerful tool for optimizing ADME properties.

This guide has provided the foundational protocols and comparative data necessary for researchers, scientists, and drug development professionals to effectively utilize this scaffold. By understanding and applying these physicochemical principles, discovery teams can make more informed decisions, accelerating the design of safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52988154, Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. Retrieved January 20, 2026, from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved January 20, 2026, from [Link]

  • Berges, A., Fuguet, E., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 163-171. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 192720, 3,7-Diazabicyclo(3.3.1)nonane. Retrieved January 20, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 20, 2026, from [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. Retrieved January 20, 2026, from [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 145, 291-309. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1-8. [Link]

  • DergiPark. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Journal of Research in Pharmacy, 24(2), 196-204. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2000). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Retrieved January 20, 2026, from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved January 20, 2026, from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58565. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors.
  • Journal of Chemical Education. (2006). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 83(10), 1495. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13059482, 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71627128, tert-Butyl 3,6-diazabicyclo(3.1.0)hexane-3-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

The Rigidity of 3,6-Diazabicyclo[3.2.2]nonane: A Comparative Guide to Bicyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit is the "escape from flatland," a design principle that encourages the use of three-dimensional molecular scaffolds to explore chemical space more effectively than traditional flat aromatic rings.[1][2] Rigid bicyclic systems are exemplary in this regard, offering a constrained conformational landscape that can pre-organize appended functional groups for optimal interaction with biological targets, thereby reducing the entropic penalty of binding.[3]

This guide provides an in-depth comparison of the rigidity of the 3,6-diazabicyclo[3.2.2]nonane scaffold with other prominent bicyclic systems employed in drug discovery, including adamantane, bicyclo[2.2.2]octane, bicyclo[1.1.1]pentane, and tropane. By examining experimental data and computational analyses, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the conformational constraints inherent to each scaffold, empowering more informed decisions in molecular design.

Understanding Molecular Rigidity: Why It Matters

A molecule's rigidity is not an absolute term but rather a measure of its resistance to conformational change. In drug design, a rigid scaffold offers several advantages:

  • Enhanced Potency: By locking substituents into a specific orientation, a rigid core can maximize favorable interactions with a target receptor or enzyme, leading to higher binding affinity.[3]

  • Improved Selectivity: The defined spatial arrangement of functional groups can lead to more specific binding to the intended target over off-targets, reducing the potential for side effects.

  • Favorable Pharmacokinetics: Increased rigidity can often lead to improved metabolic stability and membrane permeability.[4]

The rigidity of a bicyclic system is primarily dictated by its strain energy, which is a combination of angle strain, torsional strain, and transannular interactions. Higher strain energies generally correlate with greater rigidity, as the molecule resides in a deeper potential energy well, requiring more energy to undergo conformational changes.

A Comparative Analysis of Bicyclic Scaffolds

The following sections delve into the structural features and relative rigidity of 3,6-diazabicyclo[3.2.2]nonane and other key bicyclic systems. The quantitative data presented is a synthesis of findings from various experimental and computational studies.

3,6-Diazabicyclo[3.2.2]nonane: A Versatile and Rigid Scaffold

The 3,6-diazabicyclo[3.2.2]nonane scaffold is a bridged bicyclic amine that has gained significant interest, particularly as a core element in ligands for the α7 nicotinic acetylcholine receptor (nAChR).[5] Its structure consists of a six-membered piperazine ring bridged by a three-carbon chain. This arrangement imparts considerable rigidity to the system.

The primary mode of flexibility in this and related diazabicyclic systems is nitrogen inversion. However, the bridged nature of the scaffold significantly raises the energy barrier for this process compared to monocyclic amines. Computational studies on related bridged bicyclic amines have shown that the geometry of the Cα-N-Cα tripyramid is a key determinant of the nitrogen inversion barrier.[1]

Adamantane: The Archetype of Rigidity

Adamantane is a tricyclic hydrocarbon with a diamondoid cage structure. Its highly symmetrical and strain-free nature makes it an exceptionally rigid scaffold.[2][6] This rigidity has been exploited in numerous approved drugs, where the adamantane moiety serves to anchor pharmacophoric groups in a precise spatial orientation.[2]

The conformational freedom of adamantane is virtually nonexistent under physiological conditions. The energy barrier for any conformational change would require the breaking of C-C bonds, which is energetically prohibitive. This makes adamantane and its derivatives excellent platforms for studying structure-activity relationships where precise control over substituent positioning is crucial.

Bicyclo[2.2.2]octane: A Torsionally Strained System

Bicyclo[2.2.2]octane is a highly symmetrical and rigid bicyclic hydrocarbon. Its rigidity stems from the eclipsed or nearly eclipsed conformations along the C-C bonds of the three ethano bridges, leading to significant torsional strain. This strain locks the molecule into a rigid C3h symmetric conformation. While more flexible than adamantane, it is still considered a highly rigid scaffold in drug design.[7]

Bicyclo[1.1.1]pentane (BCP): A Linear and Rigid Rod

Bicyclo[1.1.1]pentane (BCP) is a small, highly strained, and exceptionally rigid bicyclic hydrocarbon. It has emerged as a popular bioisostere for para-substituted phenyl rings, offering a three-dimensional alternative to a flat aromatic spacer.[1][2] The bridgehead carbons in BCP are held at a fixed distance, making it an ideal "linear rigid rod" for connecting different parts of a molecule. Its high strain energy contributes to its remarkable rigidity.

Tropane: A Conformationally Restricted Bicyclic Amine

The tropane skeleton, found in alkaloids like atropine and cocaine, is a bicyclic amine consisting of a piperidine and a pyrrolidine ring sharing two carbon atoms. The piperidine ring in tropanes typically adopts a chair conformation.[8] While it possesses more conformational flexibility than adamantane or BCP, the bicyclic nature of the tropane scaffold significantly restricts the range of accessible conformations compared to a simple piperidine ring. This conformational constraint is crucial for the biological activity of tropane alkaloids.

Quantitative Comparison of Rigidity

Direct quantitative comparison of the rigidity of these diverse scaffolds is challenging due to the different metrics used in various studies. However, computational methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations, provide a means to estimate strain energies and conformational energy barriers on a consistent basis.

ScaffoldKey Structural FeaturesRelative Rigidity (Qualitative)Notes
3,6-Diazabicyclo[3.2.2]nonane Bridged piperazine ringHighRigidity influenced by the barrier to nitrogen inversion.
Adamantane Strain-free diamondoid cageVery HighConsidered one of the most rigid hydrocarbon scaffolds.[2][6]
Bicyclo[2.2.2]octane Three ethano bridges, high torsional strainHighMore flexible than adamantane but still highly rigid.[7]
Bicyclo[1.1.1]pentane Highly strained, "rigid rod"Very HighExcellent linear spacer with minimal conformational freedom.[1][2]
Tropane Fused piperidine and pyrrolidine ringsModerate to HighMore flexible than the other scaffolds but significantly constrained.[8]

Note: This table provides a qualitative comparison. For precise quantitative data, it is recommended to consult dedicated computational studies that employ consistent methodologies.

Experimental Protocols for Assessing Molecular Rigidity

The rigidity of bicyclic scaffolds can be experimentally determined and characterized using several powerful analytical techniques. Below are detailed protocols for two of the most common methods: Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.

Experimental Workflow: Rigidity Assessment

G cluster_synthesis Scaffold Synthesis & Purification cluster_analysis Rigidity Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesize Bicyclic Scaffold Derivative Purification Purify by Chromatography/Crystallization Synthesis->Purification NMR Dynamic NMR Spectroscopy Purification->NMR Dissolve in appropriate deuterated solvent Xray X-ray Crystallography Purification->Xray Grow single crystals NMR_Data Determine Energy Barriers (ΔG‡) NMR->NMR_Data Lineshape analysis Xray_Data Determine Bond Lengths, Angles, and Torsions Xray->Xray_Data Structure solution and refinement Comparison Compare Rigidity Metrics NMR_Data->Comparison Xray_Data->Comparison

Caption: Workflow for experimental rigidity assessment of bicyclic scaffolds.

Protocol 1: Determining Conformational Energy Barriers using Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR is a powerful technique for quantifying the energy barriers of conformational exchange processes that occur on the NMR timescale. For diazabicyclic systems like 3,6-diazabicyclo[3.2.2]nonane, DNMR can be used to measure the activation energy for nitrogen inversion.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the purified bicyclic compound in a suitable deuterated solvent (e.g., deuterated toluene, chloroform-d) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the exchange rate.

  • Initial NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum at ambient temperature to identify the key resonances that are expected to undergo exchange.

  • Variable Temperature (VT) NMR:

    • Cool the sample in the NMR spectrometer to a low temperature where the conformational exchange is slow on the NMR timescale. At this temperature, separate signals for the different conformations (e.g., invertomers) should be observable.

    • Gradually increase the temperature in small increments (e.g., 5-10 °C). At each temperature, allow the sample to equilibrate for at least 10-15 minutes before acquiring a spectrum.

    • Continue acquiring spectra at increasing temperatures until the signals of the exchanging species coalesce into a single, time-averaged peak, and then continue to a temperature where the peak sharpens.

  • Data Analysis (Lineshape Analysis):

    • The rate constant (k) for the conformational exchange at each temperature can be determined by lineshape analysis of the NMR spectra. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.[9][10]

    • Specialized software packages are used for this analysis, which takes into account the chemical shift difference between the exchanging sites (Δν), the populations of the conformers, and the spin-spin relaxation time (T₂).

  • Eyring Plot and Activation Parameters:

    • Plot ln(k/T) versus 1/T (Eyring plot).

    • The Gibbs free energy of activation (ΔG‡) at the coalescence temperature (Tc) can be calculated using the equation: ΔG‡ = RTc [2.303 (log(Tc/kc) + 10.32)], where R is the gas constant and kc is the rate constant at coalescence.

    • A full Eyring analysis of the temperature-dependent rate constants will also yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Protocol 2: Assessing Rigidity through Single-Crystal X-ray Crystallography

X-ray crystallography provides a static, time-averaged picture of the molecule in the solid state. While it does not directly measure the energy of conformational changes, it provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. These parameters are direct indicators of the molecule's ground-state conformation and can reveal the presence of strain that contributes to its rigidity.

Methodology:

  • Crystal Growth: Grow single crystals of the bicyclic compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to best fit the observed diffraction pattern.[11][12]

  • Data Analysis and Interpretation:

    • Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion angles.

    • Compare these experimental values to ideal values for similar unstrained systems to identify regions of geometric distortion and strain.

    • Examine intermolecular interactions in the crystal packing to understand how the solid-state environment might influence the molecular conformation.

Computational Approaches to Quantifying Rigidity

Computational chemistry provides a powerful toolkit for quantifying the rigidity of molecular scaffolds. Methods like Density Functional Theory (DFT) and high-level molecular mechanics force fields can be used to calculate key properties related to rigidity.

Computational Workflow: Rigidity Analysis

G cluster_input Input Structure Generation cluster_calc Computational Calculations cluster_output Rigidity Metrics cluster_analysis Comparative Rigidity Assessment Build Build 3D Structure of Bicyclic Scaffold GeoOpt Geometry Optimization (DFT/MM) Build->GeoOpt TS_Search Transition State Search GeoOpt->TS_Search Identify low-energy conformers Strain_Calc Strain Energy Calculation GeoOpt->Strain_Calc Conf_Energy Conformational Energy Barriers TS_Search->Conf_Energy Strain_Energy Ring Strain Energy Strain_Calc->Strain_Energy Comparison Compare Calculated Metrics Conf_Energy->Comparison Strain_Energy->Comparison

Caption: Workflow for computational rigidity analysis of bicyclic scaffolds.

  • Strain Energy Calculations: Strain energy can be calculated using homodesmotic or isodesmic reactions, where the energy of the strained cyclic molecule is compared to that of appropriate acyclic reference compounds.[13][14] Higher strain energy generally implies a more rigid scaffold.

  • Conformational Energy Landscapes: By mapping the potential energy surface as a function of key dihedral angles, the energy barriers between different conformations can be calculated. A higher energy barrier indicates greater resistance to conformational change and thus higher rigidity.

Conclusion

The 3,6-diazabicyclo[3.2.2]nonane scaffold presents a compelling option for drug designers seeking a rigid, three-dimensional core. Its conformational rigidity, arising from its bridged bicyclic nature, is comparable to other well-established rigid scaffolds like bicyclo[2.2.2]octane. While not as conformationally locked as adamantane or bicyclo[1.1.1]pentane, it offers a greater degree of synthetic tractability and the presence of nitrogen atoms provides valuable handles for further functionalization and for modulating physicochemical properties such as solubility. The tropane scaffold, while also conformationally restricted, generally exhibits a higher degree of flexibility.

The choice of a bicyclic scaffold in drug design should be guided by a thorough understanding of the specific requirements of the biological target and the desired properties of the final drug candidate. The experimental and computational methodologies outlined in this guide provide a robust framework for assessing and comparing the rigidity of these valuable molecular building blocks, ultimately enabling the rational design of next-generation therapeutics.

References

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 54(22), 7785–7803.
  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Chemical Reviews, 112(7), 3829–3852.
  • Bürgi, H. B., & Dunitz, J. D. (Eds.). (2003).
  • Clegg, W., et al. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Rezai, T., et al. (2006). Conformational Flexibility, Internal Hydrogen Bonding, and Passive Membrane Permeability: Successful in Silico Prediction of the Relative Permeabilities of Cyclic Peptides. Journal of the American Chemical Society, 128(43), 14073–14080.
  • Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Bioorganic & Medicinal Chemistry, 47, 116382.
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.
  • Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2146.
  • Li, Y., et al. (2021). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Journal of Pharmaceutical and Biomedical Analysis, 206, 114369.
  • Waudby, C. A., et al. (2016). Two-Dimensional NMR Lineshape Analysis. Scientific Reports, 6, 24826.
  • Lippmaa, E., et al. (1970). Carbon‐13 chemical shifts of bicyclic compounds. Organic Magnetic Resonance, 2(6), 581–604.
  • Schneider, D., et al. (2019). Small strain multiphase-field model accounting for configurational forces and mechanical jump conditions.
  • Bach, R. D., et al. (2017). Strain Visualization for Strained Macrocycles. The Journal of Organic Chemistry, 82(19), 10148–10156.
  • Lyu, B., et al. (2025).
  • O'Driscoll, J., & O'Donoghue, A. C. (2013). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. Chemical Science, 4(10), 3886–3895.
  • Al-Faiyz, Y. S. S. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.
  • Papafotopoulos, A. D., & Vlachou, M. (2020). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
  • Poater, A., et al. (2023).
  • Geiger, C., et al. (2010). Conformationally constrained kappa receptor agonists: stereoselective synthesis and pharmacological evaluation of 6,8-diazabicyclo[3.2.2]nonane derivatives. Journal of Medicinal Chemistry, 53(10), 4212–4222.
  • Clem, B. (n.d.). Dynamic NMR Lineshape Analysis Tool. University of Kentucky Department of Chemistry.
  • Manepalli, A., et al. (2011). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 54(17), 6047–6063.
  • Wang, S., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • Waudby, C. A., et al. (2016). NMR Lineshape Analysis of Intrinsically Disordered Protein Interactions. Methods in Molecular Biology, 1485, 239–258.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • Duddeck, H., et al. (2025). Chiral bicyclo[3.3.1]-3,7-dioxanonane derivatives: Study of crystallization mode and conformational dynamics in solution. Tetrahedron: Asymmetry, 36, 107384.
  • Seebacher, W., et al. (2006). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 339(1), 33–38.
  • Wang, C., et al. (2023). Bicyclic Schellman Loop Mimics (BSMs): Rigid Synthetic C-Caps for Enforcing Peptide Helicity. ACS Central Science, 9(2), 266–275.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • Liptak, M. D. (2022). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride.
  • Isaksson, L., et al. (2021). Characterization of backbone dynamics using solution NMR spectroscopy to discern the functional plasticity of structurally analogous proteins. STAR Protocols, 2(3), 100684.
  • Waudby, C. A., et al. (2016). Two-Dimensional NMR Lineshape Analysis. Scientific Reports, 6, 24826.
  • Schepmann, D., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. The Journal of Organic Chemistry, 73(23), 9464–9467.
  • Waudby, C. A., et al. (2016). Two-Dimensional NMR Lineshape Analysis. Scientific Reports, 6, 24826.
  • Zagdoun, A., et al. (2012). A slowly relaxing rigid biradical for efficient dynamic nuclear polarization surface-enhanced NMR spectroscopy: expeditious characterization of functional group manipulation in hybrid materials. Journal of the American Chemical Society, 134(4), 2294–2301.
  • Ball, M., & Lloyd-Jones, G. C. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 128-129, 1–68.
  • Thomas, W. A., & Whitcombe, I. W. A. (1986). Nuclear magnetic resonance studies and conformational analysis of bicyclic inhibitors of angiotensin-converting enzyme. Journal of the Chemical Society, Perkin Transactions 2, (5), 747–755.
  • Strub, R., et al. (2022). Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. Molecules, 27(19), 6524.
  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational analysis of bicyclo[3.3.1]nonanes and their hetero analogs. Topics in Stereochemistry, 20, 171–230.
  • BindingDB. (n.d.). Target: Nicotinic Acetylcholine Receptor. Retrieved from [Link]

  • PTC Therapeutics, Inc. (2025). Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator.
  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
  • Docimo, T., et al. (2024). Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation. International Journal of Molecular Sciences, 25(9), 5038.
  • Zagdoun, A., et al. (2012). A Slowly Relaxing Rigid Biradical for Efficient Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy: Expeditious Characterization of Functional Group Manipulation in Hybrid Materials. Journal of the American Chemical Society, 134(4), 2294–2301.
  • Nizioł, J., et al. (2019). Development of CE-C4D Method for Determination Tropane Alkaloids. Molecules, 24(18), 3326.
  • Docimo, T., et al. (2024). Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation. International Journal of Molecular Sciences, 25(9), 5038.

Sources

Safety Operating Guide

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Disposal Protocol for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS: 1784807-21-1). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and upholding environmental stewardship within research and development environments.

Hazard Assessment & The Precautionary Principle

A thorough hazard assessment is the foundation of safe chemical handling. For tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, specific GHS hazard classifications are not universally available in major databases.[1] In such cases, a Senior Application Scientist must apply the precautionary principle . We will infer potential hazards based on structurally analogous compounds to ensure the highest level of safety.

For instance, similar bicyclo-azacarboxylate structures are documented as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4]

Directive: Until specific toxicological data becomes available, this compound must be handled as a potential irritant to the skin, eyes, and respiratory system. This conservative approach ensures that all handling and disposal operations are conducted with an appropriate level of caution.

Required Personal Protective Equipment (PPE)

Based on the precautionary hazard assessment, the following minimum PPE is mandatory when handling this compound, including during disposal operations.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent direct skin contact, mitigating the risk of potential skin irritation.[2][3] Gloves must be inspected before use and disposed of properly after handling.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from accidental splashes of solids or solutions, preventing potential serious eye irritation.[2][4]
Lab Coat Standard, full-length laboratory coat.To protect skin and personal clothing from contamination.[5]

Waste Classification and Segregation

Proper disposal begins with correct waste classification according to the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[6]

  • Initial Classification: Based on its chemical structure, tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is not a "listed" hazardous waste (F, K, P, or U lists).[7] It does not exhibit characteristics of ignitability, corrosivity, or reactivity. Therefore, in its pure form, it is classified as a non-hazardous chemical waste .

  • Institutional Verification: This is a critical step. While the compound itself may be non-hazardous, your institution's Environmental Health & Safety (EH&S) department has the final authority.[8] Contamination with solvents or other reagents can change the waste classification. Always consult your EH&S office for confirmation.

  • Segregation Protocol: Proper segregation is fundamental to laboratory safety and compliant disposal.[5]

    • DO NOT mix this waste with halogenated solvents, heavy metal waste, or other RCRA-defined hazardous waste streams.

    • DO NOT mix with incompatible materials such as strong acids, bases, or oxidizing agents, which could trigger a reaction.[3]

Step-by-Step Disposal Protocol

Follow this sequence for the safe containerization, labeling, and disposal of the waste.

Step 4.1: Containerization

The integrity of the waste containment system is paramount.

  • Select a Compatible Container: Use a clean, leak-proof container made of a chemically resistant material, such as high-density polyethylene (HDPE). Ensure the container has a secure, screw-top cap.[6]

  • Designate for Waste: The container must be used exclusively for this waste stream to prevent cross-contamination.

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[5] This minimizes the release of any potential vapors and prevents spills.

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity.[6] This headspace allows for expansion and reduces the risk of splashing during transport.

Step 4.2: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[5]

  • Attach a Waste Label: Affix your institution's official chemical waste label to the container before adding any waste.

  • Complete All Fields: Clearly write the following information:

    • Full Chemical Name: "tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate"

    • CAS Number: "1784807-21-1"

    • Composition: List all components, including any solvents and their approximate percentages.

    • Hazard Statement: As a precaution, write "Potential Skin, Eye, and Respiratory Irritant."

Step 4.3: Accumulation and Storage

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[9]

  • Location: The SAA must be under the direct control of laboratory personnel.[6]

  • Secondary Containment: Place the sealed waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Segregated Storage: Store the container away from incompatible chemicals, heat sources, and high-traffic areas.

Step 4.4: Final Disposal

Laboratory personnel are prohibited from disposing of chemical waste in the regular trash or down the sanitary sewer unless explicitly authorized by EH&S.[10]

  • Request Pickup: Once the container is full or ready for disposal, contact your institution's EH&S department to schedule a waste pickup.[5]

  • Documentation: Complete all required waste disposal forms or manifests provided by your institution.

  • Hand-Off: Transfer the waste to authorized EH&S personnel or their designated hazardous waste contractor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate & Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Don PPE: Wear the full PPE detailed in Section 2 (gloves, goggles, lab coat).

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]

  • Collect Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a designated, sealable container. Label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill surface with an appropriate solvent (e.g., soap and water or alcohol), and dispose of the cleaning materials as contaminated waste.[3]

  • Report: Report the spill to your laboratory supervisor and EH&S department, per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

G cluster_0 Preparation & Collection cluster_1 Storage & Disposal start Material Identified for Disposal container Select Clean, Compatible Waste Container start->container label_container Affix & Complete Waste Label container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste seal_container Securely Seal Container After Each Addition add_waste->seal_container store Store in Designated SAA with Secondary Containment seal_container->store decision Container Full or Disposal Required? store->decision decision->add_waste No request_pickup Contact EH&S to Request Waste Pickup decision->request_pickup Yes end_point Transfer to Authorized Waste Personnel request_pickup->end_point

Caption: Disposal workflow for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

References

  • Angene Chemical. Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • PubChem. tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. [Link]

  • BSB Life-Sciences. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • HWH Environmental. How To Dispose Non-Hazardous Waste. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Medical Laboratory Management. Laboratory Waste Management: The New Regulations. [Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency. Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. [Link]

  • PubChemLite. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. [Link]

  • ERG Environmental Services. Hazardous Waste Management in the Laboratory. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

  • VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. [Link]

  • U.S. Waste Industries Inc. Non-Hazardous Waste Disposal. [Link]

Sources

Navigating the Safe Handling of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a bicyclic diamine derivative with potential applications in medicinal chemistry. Ensuring the safety of laboratory personnel is paramount during its handling. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with this compound.

Due to the limited availability of a specific Safety Data Sheet (SDS) for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, this document synthesizes information from structurally similar compounds and established laboratory safety standards to provide a comprehensive safety framework. A thorough, site-specific risk assessment should always precede the handling of this chemical.

Understanding the Potential Hazards: A Logic-Driven Approach

While a comprehensive hazard profile for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is not fully established, data from analogous structures, such as tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, indicate potential risks. The Globally Harmonized System (GHS) classifications for this related compound include:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Furthermore, some suppliers of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate indicate hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Based on these data, a cautious approach is warranted, assuming the target compound presents similar hazards.

The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols. Therefore, the PPE selection is strategically designed to mitigate these specific risks.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that could cause serious eye irritation.[1][3]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or puncture before each use.[4][5] - Lab Coat: A standard laboratory coat. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.Carbamates and bicyclic amines can potentially be absorbed through the skin or cause irritation.[1][6] This barrier minimizes direct contact.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated laboratory fume hood. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge with a particulate pre-filter should be used.[6][7]Inhalation of fine particles or aerosols may lead to respiratory tract irritation.[1][6] Engineering controls like fume hoods are the primary defense.
Footwear Closed-toe shoes, preferably made of a chemically resistant material.[8]Protects feet from potential spills.

Step-by-Step PPE Donning and Doffing Procedure

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Footwear and Lab Coat: Ensure appropriate footwear is worn and the lab coat is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Operational and Disposal Plans

Handling Procedures:
  • All handling of solid tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Avoid the generation of dust. If weighing the solid, do so in a manner that minimizes airborne particles.

Disposal of Contaminated PPE:
  • Gloves: Dispose of immediately after handling the compound or if contamination is suspected. Place in a designated hazardous waste container.[9]

  • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated before reuse or disposed of as hazardous waste according to institutional guidelines.

  • Other Disposable PPE: All other contaminated disposable PPE should be placed in a sealed, labeled bag and disposed of as chemical waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the standard operational workflow.

PPE_Selection_Workflow start Start: Handling tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate risk_assessment Conduct Risk Assessment start->risk_assessment small_scale Small Scale / Fume Hood? risk_assessment->small_scale large_scale Large Scale / Dust Generation? small_scale->large_scale No base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes small_scale->base_ppe Yes enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield - Consider Chemical Apron large_scale->enhanced_ppe Yes end Proceed with Experiment base_ppe->end respirator Add NIOSH-approved Respirator enhanced_ppe->respirator respirator->end

Caption: PPE selection workflow based on the scale of the operation.

Handling_and_Disposal_Workflow start Prepare for Handling don_ppe Don Appropriate PPE (see selection workflow) start->don_ppe handle_in_hood Handle Compound in Certified Fume Hood don_ppe->handle_in_hood task_complete Task Complete handle_in_hood->task_complete doff_ppe Doff PPE in Designated Area task_complete->doff_ppe dispose_waste Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_waste hand_wash Wash Hands Thoroughly dispose_waste->hand_wash end End of Procedure hand_wash->end

Caption: Standard workflow for handling and disposal.

By adhering to these guidelines, researchers can confidently and safely handle tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • PubChem. tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. Tert-Butyl 7-Oxo-3,6-Diazabicyclo[3.2.2]Nonane-3-Carboxylate. Available at: [Link]

  • BU CyberSec Lab. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. Available at: [Link]

  • abcr Gute Chemie. tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, 95%. Available at: [Link]

  • PubChemLite. Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate. Available at: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. Available at: [Link]

  • University of Florida, IFAS Extension. Personal Protective Equipment for Handling Pesticides. Available at: [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Reactant of Route 2
tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.